molecular formula C10H6FNO2 B1449302 3-Fluoroquinoline-5-carboxylic acid CAS No. 1824050-94-3

3-Fluoroquinoline-5-carboxylic acid

Cat. No.: B1449302
CAS No.: 1824050-94-3
M. Wt: 191.16 g/mol
InChI Key: LEHPFWYDCWXBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoroquinoline-5-carboxylic acid (CAS 1824050-94-3) is a fluorinated heterocyclic compound that serves as a versatile synthetic intermediate and key building block in medicinal chemistry research. This high-purity reagent features a carboxylic acid functional group at the 5-position and a fluorine atom at the 3-position of the quinoline core, enabling its use in the design and synthesis of novel bioactive molecules through further chemical modification . The quinoline scaffold is a privileged structure in drug discovery, most prominently known for forming the core of fluoroquinolone antibiotics . Researchers utilize derivatives like this compound to develop new therapeutic agents by hybridizing the core structure with other pharmacophores . Modifications at the carboxyl group, particularly with various heterocyclic moieties, are a established strategy to alter pharmacodynamics and pharmacokinetics, potentially leading to enhanced activity or new biological profiles . This compound is valuable for synthesizing novel hybrids aimed at overcoming bacterial resistance and for exploring potential anticancer activities . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Handle with care, adhering to all safe laboratory practices. For specific handling and storage information, refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

3-fluoroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHPFWYDCWXBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 3-Fluoroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroquinoline-5-carboxylic acid represents a key pharmacophore with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 3-position and a carboxylic acid at the 5-position, presents distinct synthetic challenges and opportunities. This technical guide provides a comprehensive overview of plausible synthetic pathways to this target molecule. Eschewing a rigid template, this document is structured to offer a deep, causal understanding of the synthetic strategies, grounded in established chemical principles and cutting-edge methodologies. We will explore two primary retrosynthetic approaches: the construction of the quinoline core from fluorinated precursors and the late-stage fluorination of a pre-formed quinoline-5-carboxylic acid scaffold. Detailed experimental protocols, comparative analysis of the routes, and visual representations of the synthetic workflows are provided to empower researchers in their pursuit of this and structurally related molecules.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolone derivatives are a cornerstone in the development of antibacterial agents, with their mechanism of action revolving around the inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom into the quinoline ring, particularly at the C6 position, was a watershed moment in the evolution of this class of antibiotics, leading to the highly successful fluoroquinolones. These agents exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The precise positioning of substituents on the quinoline core is critical for modulating the pharmacological properties, including potency, spectrum of activity, and pharmacokinetic profile. The target of this guide, this compound, is a less common isomer, and its synthesis is not as established as that of the more conventional 6-fluoroquinolones. The presence of a fluorine atom at the 3-position is anticipated to significantly influence the molecule's electronic properties and binding interactions with its biological targets. The carboxylic acid at the 5-position, while less common than at the 3-position for DNA gyrase inhibitors, may offer alternative binding modes or targeting opportunities. This guide, therefore, aims to provide a robust scientific framework for the synthesis of this intriguing molecule.

Retrosynthetic Analysis and Proposed Pathways

Diagram of Retrosynthetic Strategies

G cluster_A Strategy A: Ring Construction from Fluorinated Precursors cluster_B Strategy B: Late-Stage Fluorination Target This compound A1 Friedländer-type Condensation Target->A1 Disconnect C2-C3 & C4-N B1 Direct C-H Fluorination Target->B1 Introduce Fluorine B3 Nucleophilic Fluorination Target->B3 Introduce Fluorine via SNAr A2 2-Amino-4-fluorobenzaldehyde A1->A2 A3 Ethyl 2-formyl-3-oxobutanoate A1->A3 B2 Quinoline-5-carboxylic acid B1->B2 B4 3-Hydroxyquinoline-5-carboxylic acid B3->B4

Caption: Retrosynthetic analysis of this compound.

Pathway A: Construction from a Fluorinated Precursor via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2][3] This approach offers the advantage of building the desired substitution pattern directly into the quinoline core.

Rationale and Key Steps

This pathway hinges on the availability of a suitable fluorinated aniline precursor. A plausible starting material is 2-amino-4-fluorobenzaldehyde. This can be condensed with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, under acidic or basic conditions to construct the quinoline ring. The subsequent hydrolysis of the ester at the 5-position would yield the target carboxylic acid.

Diagram of Pathway A

G start 2-Amino-4-fluorobenzaldehyde + Ethyl 2-formyl-3-oxobutanoate step1 Friedländer Condensation (e.g., L-proline, DMSO, 80°C) start->step1 intermediate Ethyl 3-fluoro-5-acetylquinoline-4-carboxylate step1->intermediate step2 Hydrolysis (e.g., NaOH, EtOH/H2O, reflux) intermediate->step2 step3 Oxidative Cleavage (e.g., NaOCl, NaOH) step2->step3 product This compound step3->product

Caption: Proposed synthesis of this compound via Friedländer annulation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-fluoro-5-acetylquinoline-4-carboxylate

  • To a solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add ethyl 2-formyl-3-oxobutanoate (1.1 eq).

  • Add L-proline (0.2 eq) as a catalyst.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-fluoro-5-acetylquinoline-4-carboxylate.

Step 2: Hydrolysis to 3-Fluoro-5-acetylquinoline-4-carboxylic acid

  • Dissolve the ethyl 3-fluoro-5-acetylquinoline-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3.0 eq) and reflux the mixture for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Oxidative Cleavage to this compound

  • Suspend the 3-fluoro-5-acetylquinoline-4-carboxylic acid (1.0 eq) in a solution of sodium hydroxide.

  • Cool the mixture in an ice bath and add a solution of sodium hypochlorite (bleach) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Causality and Field-Proven Insights
  • Choice of Catalyst: L-proline is a mild and effective organocatalyst for the Friedländer condensation, often leading to higher yields and cleaner reactions compared to strong acids or bases which can promote side reactions.[2]

  • Solvent Selection: DMSO is a suitable solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • Oxidative Cleavage: The haloform reaction is a classic and reliable method for converting a methyl ketone into a carboxylic acid.

Pathway B: Late-Stage Fluorination of a Quinoline-5-carboxylic Acid Scaffold

This strategy involves the synthesis of a quinoline-5-carboxylic acid precursor followed by the introduction of the fluorine atom at the 3-position. This approach can be advantageous if the fluorination step is high-yielding and selective, as quinoline-5-carboxylic acid is a more readily accessible starting material.

Rationale and Key Steps

Direct C-H fluorination of heterocycles is a rapidly developing field.[4] However, achieving regioselectivity on a complex molecule like quinoline-5-carboxylic acid can be challenging. An alternative is a nucleophilic fluorination approach, which would require the pre-installation of a leaving group at the 3-position. A plausible precursor for this would be 3-hydroxyquinoline-5-carboxylic acid.

Diagram of Pathway B

G start Quinoline-5-carboxylic acid step1 Hydroxylation at C3 (e.g., via N-oxide) start->step1 intermediate 3-Hydroxyquinoline-5-carboxylic acid step1->intermediate step2 Conversion of -OH to a leaving group (e.g., triflate) intermediate->step2 intermediate2 3-Triflyloxyquinoline-5-carboxylate ester step2->intermediate2 step3 Nucleophilic Fluorination (e.g., KF, phase-transfer catalyst) intermediate2->step3 intermediate3 Ethyl 3-fluoroquinoline-5-carboxylate step3->intermediate3 step4 Hydrolysis intermediate3->step4 product This compound step4->product

Caption: Proposed synthesis of this compound via late-stage fluorination.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxyquinoline-5-carboxylic acid

  • Protect the carboxylic acid of quinoline-5-carboxylic acid as an ester (e.g., ethyl ester) using standard methods.

  • Treat the quinoline-5-carboxylate ester with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide.

  • Rearrange the N-oxide by heating with acetic anhydride to introduce an acetoxy group at the 3-position.

  • Hydrolyze the acetoxy group and the ester simultaneously with aqueous base to yield 3-hydroxyquinoline-5-carboxylic acid.

Step 2: Synthesis of Ethyl 3-triflyloxyquinoline-5-carboxylate

  • Esterify 3-hydroxyquinoline-5-carboxylic acid to the ethyl ester.

  • Dissolve the ethyl 3-hydroxyquinoline-5-carboxylate (1.0 eq) in dichloromethane.

  • Add a base such as triethylamine (1.2 eq).

  • Cool the solution to 0°C and add triflic anhydride (1.1 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the triflate.

Step 3: Nucleophilic Fluorination to Ethyl 3-fluoroquinoline-5-carboxylate

  • To a solution of the triflate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add spray-dried potassium fluoride (3.0 eq).

  • Add a phase-transfer catalyst such as 18-crown-6 or tetrabutylammonium fluoride (TBAF).

  • Heat the reaction mixture to 100-150°C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Step 4: Hydrolysis to this compound

  • Hydrolyze the ethyl 3-fluoroquinoline-5-carboxylate using the procedure described in Pathway A, Step 2.

Causality and Field-Proven Insights
  • Late-Stage Functionalization: This approach is attractive for creating analogues, as the core quinoline structure is built first, and then diversification can occur at the 3-position.

  • Leaving Group Choice: The triflate group is an excellent leaving group for nucleophilic aromatic substitution, facilitating the introduction of the fluoride ion.

  • Fluoride Source: Spray-dried potassium fluoride is often used as a source of "naked" fluoride ions, which are more nucleophilic, especially in the presence of a phase-transfer catalyst.

Comparative Analysis of Synthetic Pathways

ParameterPathway A: Friedländer AnnulationPathway B: Late-Stage Fluorination
Starting Materials 2-Amino-4-fluorobenzaldehyde (less common)Quinoline-5-carboxylic acid (more common)
Number of Steps 34-5 (including protection/deprotection)
Key Challenges Synthesis or procurement of the starting aniline.Regioselective hydroxylation and efficiency of the nucleophilic fluorination step.
Scalability Potentially scalable, but dependent on starting material availability.May be more challenging to scale due to multiple steps and potentially harsh conditions.
Flexibility Less flexible for analogue synthesis at the 3-position.More flexible for introducing different nucleophiles at the 3-position.

Conclusion

The synthesis of this compound presents a formidable yet achievable challenge for the synthetic chemist. This guide has outlined two plausible and scientifically grounded pathways to this target molecule. Pathway A, employing a Friedländer-type condensation, offers a more direct route, provided the requisite fluorinated starting material is accessible. Pathway B, a late-stage fluorination approach, provides greater flexibility for analogue synthesis but involves a longer sequence of reactions with its own set of challenges. The choice of the optimal route will ultimately depend on the specific resources and expertise of the research team. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this and other novel fluoroquinolone structures.

References

An In-Depth Technical Guide to 3-Fluoroquinoline-5-carboxylic acid: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoroquinoline-5-carboxylic acid, a molecule of significant interest within the broader class of fluoroquinolones. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis pathways, analytical characterization, and its potential as a pharmacologically active agent.

Introduction: The Fluoroquinolone Scaffold and the Significance of this compound

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The introduction of a fluorine atom into the quinoline ring system, creating fluoroquinolones, marked a significant advancement, leading to potent antibacterial drugs.[1] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2][3]

This compound represents a specific, less-explored isomer within this important class. Its unique substitution pattern—a fluorine atom at the 3-position and a carboxylic acid group at the 5-position—presents a distinct electronic and steric profile that warrants detailed investigation for novel therapeutic applications, potentially including antibacterial, anticancer, and antiviral activities.[2][4]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be defined.

PropertyValueSource
CAS Number 1824050-94-3[5]
Molecular Formula C₁₀H₆FNO₂[6]
Molecular Weight 191.16 g/mol [6]
Boiling Point 389.6±22.0 °C at 760 mmHg[6]
InChI InChI=1S/C10H6FNO2/c11-8-4-9(10(13)14)12-7-3-1-2-6(7)5-8/h1-5H,(H,13,14)Inferred
SMILES O=C(O)c1cncc2cccc(F)c12Inferred

The presence of the electron-withdrawing fluorine atom and carboxylic acid group significantly influences the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[7]

Synthesis of this compound: A Proposed Pathway

A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of quinolines and fluoroquinolones, such as the Gould-Jacobs reaction or modifications thereof.[8] A proposed multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Material: Substituted Aniline B Condensation with Diethyl Malonate Derivative A->B Step 1 C Thermal Cyclization (Gould-Jacobs Reaction) B->C Step 2 D Ester Hydrolysis C->D Step 3 E Fluorination D->E Step 4 F Final Product: This compound E->F Step 5

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Condensation

  • React a suitable substituted aniline (e.g., 3-fluoroaniline) with a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate.

  • The reaction is typically carried out at an elevated temperature to facilitate the condensation and formation of an intermediate enamine.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • The enamine intermediate is subjected to high temperatures, often in a high-boiling solvent like diphenyl ether.

  • This induces an intramolecular cyclization to form the quinolone ring system, yielding an ethyl quinoline-carboxylate ester.

Step 3: Ester Hydrolysis

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide) followed by acidification.

Step 4: Fluorination

  • If the starting aniline was not already fluorinated at the desired position, a fluorination step would be necessary. This can be a challenging transformation on a quinoline ring and may require specialized reagents and conditions. A more direct route would involve starting with a pre-fluorinated aniline.

Step 5: Final Product Isolation

  • The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization: A Predictive Analysis

Experimental spectroscopic data for this compound is scarce. Therefore, the following characterization is based on predictions from established principles of NMR and IR spectroscopy for analogous compounds.[9]

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of both the fluorine and carboxylic acid groups. The proton on the carbon bearing the fluorine (H-3) would likely be a doublet with a characteristic coupling to the fluorine atom. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically >160 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should display characteristic absorption bands for the key functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid carbonyl will likely appear around 1700-1730 cm⁻¹. The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically between 1000-1400 cm⁻¹.

Potential Applications in Drug Development

While direct biological activity data for this compound is not extensively reported, its structural similarity to other fluoroquinolones suggests a strong potential for pharmacological activity.

Antibacterial Activity

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3] This leads to a disruption of DNA replication and repair, ultimately causing bacterial cell death. It is highly probable that this compound would exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism_of_Action Molecule 3-Fluoroquinoline- 5-carboxylic acid Target Bacterial DNA Gyrase & Topoisomerase IV Molecule->Target Effect1 Inhibition of DNA Supercoiling/Decatenation Target->Effect1 Effect2 Disruption of DNA Replication & Repair Effect1->Effect2 Outcome Bacterial Cell Death Effect2->Outcome

Caption: Postulated mechanism of antibacterial action for this compound.

Anticancer and Antiviral Potential

Recent research has explored the utility of fluoroquinolone derivatives as anticancer and antiviral agents.[2][4] Some studies have shown that certain quinolone-3-carboxylic acids can act as HIV-1 integrase inhibitors.[4] The unique substitution pattern of this compound could lead to novel interactions with viral or cancer-related targets, making it a candidate for further investigation in these therapeutic areas.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluoroquinolones is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR points for this class of compounds include:

  • The Carboxylic Acid Group: The 3-carboxylic acid moiety is generally considered crucial for antibacterial activity as it is involved in binding to the target enzymes.

  • The Fluorine Atom: The fluorine at the 6-position in many commercial fluoroquinolones enhances cell penetration and gyrase inhibition. The 3-fluoro substitution in the title compound presents an interesting variation that could modulate target binding and spectrum of activity.

  • The 5-Position: Substitution at the 5-position can influence in vitro potency.[10] The presence of the carboxylic acid at this position in our target molecule is a significant structural feature that differentiates it from many clinically used fluoroquinolones.

Future Directions and Conclusion

This compound is a compelling molecule for further research and development. Key future work should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive spectroscopic and crystallographic characterization to confirm its structure.

  • In vitro and in vivo evaluation of its antibacterial, anticancer, and antiviral activities.

  • Exploration of derivatives to build a comprehensive SAR profile.

References

Spectroscopic Data of 3-Fluoroquinoline-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Senior Application Scientist Note: The following guide provides a detailed analysis of the expected spectroscopic data for 3-Fluoroquinoline-5-carboxylic acid. Due to the limited availability of publicly accessible experimental data for this specific compound, this guide has been constructed using high-quality predicted spectroscopic data and established principles of spectroscopic interpretation. This approach provides a robust framework for researchers to understand the key spectral features of this molecule. All Nuclear Magnetic Resonance (NMR) data presented herein is predicted using advanced computational algorithms.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the fluoroquinolone class, it possesses a structural scaffold known for its diverse biological activities. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this characterization process. This technical guide provides a comprehensive overview and interpretation of the predicted spectroscopic data for this compound, offering a valuable resource for scientists engaged in its synthesis, analysis, or application.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide critical insights into the electronic environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carboxylic acid group.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.95d2.5
H-48.60d2.0
H-88.45dd8.5, 1.0
H-68.30dd7.5, 1.0
H-77.85t8.0
COOH13.5 (broad)s-

Interpretation of the ¹H NMR Spectrum:

  • H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded due to the adjacent nitrogen atom. The fluorine at position 3 will cause a small doublet splitting for both H-2 and H-4.

  • H-6, H-7, and H-8: These protons belong to the benzene ring. H-8 is expected to be the most downfield of this group due to the anisotropic effect of the nearby carboxylic acid. H-7 will appear as a triplet due to coupling with both H-6 and H-8.

  • COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall aromatic system.

Carbon Predicted Chemical Shift (ppm)
C-5128.5
C-7129.0
C-8130.0
C-6132.0
C-4a135.0
C-4138.0 (d, J=4 Hz)
C-8a148.0
C-2150.0 (d, J=12 Hz)
C-3155.0 (d, J=250 Hz)
COOH168.0

Interpretation of the ¹³C NMR Spectrum:

  • C-3: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).

  • C-2 and C-4: These carbons are also influenced by the fluorine at position 3, leading to smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively, which will appear as doublets.

  • COOH: The carboxylic acid carbon is the most deshielded carbon in the spectrum, appearing at the lowest field.

  • Quaternary Carbons (C-4a, C-5, C-8a): These carbons will typically show weaker signals in a standard ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300-2500 (broad)O-HStretching (Carboxylic acid)
1710-1680C=OStretching (Carboxylic acid)
1620-1580C=C, C=NStretching (Quinoline ring)
1250-1000C-FStretching
1320-1000C-OStretching (Carboxylic acid)
900-675C-HOut-of-plane bending (Aromatic)

Interpretation of the IR Spectrum:

  • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.

  • A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be clearly visible.

  • Multiple peaks in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinoline ring system.

  • A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₆FNO₂), the expected molecular weight is 191.16 g/mol .

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 191

  • Protonated Molecule ([M+H]⁺): m/z = 192 (in ESI+)

  • Key Fragments:

    • m/z = 174 (Loss of OH)

    • m/z = 146 (Loss of COOH)

    • m/z = 118 (Loss of COOH and HCN)

Interpretation of the Mass Spectrum:

The molecule is expected to be relatively stable under electron impact, showing a clear molecular ion peak. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The quinoline ring can further fragment by losing a molecule of hydrogen cyanide (HCN).

G M [C10H6FNO2]+. m/z = 191 M_OH [C10H5FNO]+. m/z = 174 M->M_OH - OH M_COOH [C9H6FN]+. m/z = 146 M->M_COOH - COOH M_COOH_HCN [C8H5F]+. m/z = 119 M_COOH->M_COOH_HCN - HCN

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle is typically sufficient.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell. For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of the key spectral features of this important molecule. These insights are crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in structure elucidation, purity assessment, and the rational design of new chemical entities. While this guide serves as a strong foundational resource, it is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

The Evolving Landscape of Quinolone Chemistry: A Technical Guide to 3-Fluoroquinoline-5-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolone scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet versatile, subclass: 3-fluoroquinoline-5-carboxylic acid and its derivatives. We will navigate the synthetic intricacies, delve into the critical structure-activity relationships that govern efficacy, and explore the diverse biological activities that have emerged from this core structure. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the chemical biology and therapeutic potential of this important class of molecules. We will also address the important nomenclature distinction between "this compound" and the more precise "5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," the latter of which will be used for technical accuracy throughout this guide.

Introduction: The Quinoline Core and the Significance of Fluorination

The journey of quinolone-based therapeutics began with the discovery of nalidixic acid in 1962.[1] However, it was the introduction of a fluorine atom at the C-6 position that revolutionized the field, leading to the development of the broad-spectrum fluoroquinolone antibiotics.[1] This single atomic substitution dramatically enhances antibacterial potency by improving both cell penetration and the inhibition of target enzymes, namely DNA gyrase and topoisomerase IV.[1] While the 6-fluoro substitution is most common, strategic placement of fluorine at other positions, such as the 3- or 5-position as discussed herein, offers unique opportunities to modulate physicochemical properties and biological targets. The carboxylic acid moiety at the 3-position is a critical pharmacophore, essential for binding to target enzymes.[2] This guide focuses on the less-explored 5-fluoro substituted quinolone-3-carboxylic acid scaffold, a promising platform for developing novel therapeutics beyond traditional antibiotics.

Nomenclature and Core Structure

For clarity and accuracy, it is essential to address the nomenclature of the core scaffold. While sometimes referred to as "this compound," the more precise and systematically correct IUPAC name for the quinolone form is 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[3][4][5] This nomenclature accurately reflects the ketone at position 4 and the dihydro nature of the pyridone ring, which are crucial features for the biological activity of this class of compounds.

Core structure of 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidFigure 1. Core structure of 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthetic Strategies and Methodologies

The construction of the 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and its derivatives predominantly relies on well-established synthetic routes, with the Gould-Jacobs reaction being a cornerstone.

The Gould-Jacobs Reaction: A Foundational Approach

The most common pathway to the quinolone core involves the condensation of a suitably substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[6] This versatile reaction allows for the introduction of various substituents on the benzenoid ring of the quinoline system.


dot TD {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

}

Diagram 1. General workflow for the synthesis of the 4-oxo-quinoline-3-carboxylic acid core via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 5-Fluoro-6-(substituted benzyl)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic Acid

The following protocol is a representative example adapted from the literature for the synthesis of derivatives of the core scaffold.[7]

Step 1: Synthesis of the Diethyl Benzylmalonate Intermediate

  • To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Stir the mixture at room temperature, then add the desired substituted benzyl chloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the diethyl benzylmalonate.

Step 2: Condensation with a Substituted Aniline

  • In a round-bottom flask, combine the diethyl benzylmalonate from Step 1 with a substituted aniline (e.g., 4-fluoroaniline).

  • Heat the mixture, typically in a high-boiling point solvent like diphenyl ether, to facilitate the condensation and subsequent cyclization.

  • Monitor the reaction by TLC until the starting materials are consumed.

Step 3: Saponification to the Carboxylic Acid

  • Cool the reaction mixture from Step 2 and add a solution of sodium hydroxide in aqueous ethanol.

  • Heat the mixture to reflux to hydrolyze the ethyl ester.

  • After completion, cool the reaction and acidify with hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-fluoro-6-(substituted benzyl)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold have demonstrated a range of biological activities, most notably as antibacterial agents and HIV-1 integrase inhibitors.

Antibacterial Activity

In line with other fluoroquinolones, derivatives of this scaffold are expected to exhibit antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. The SAR for antibacterial fluoroquinolones is well-established:

  • N-1 Substituent: Small alkyl or cycloalkyl groups, such as cyclopropyl, are often optimal for potent antibacterial activity.[8]

  • C-5 Position: The introduction of a fluorine atom at this position can modulate the activity spectrum. For instance, a methyl group at C-5 has been shown to enhance activity against Gram-positive bacteria like Streptococcus pneumoniae.[9]

  • C-7 Substituent: A piperazine ring or other nitrogen-containing heterocycles at this position are crucial for broad-spectrum activity.[6]

HIV-1 Integrase Inhibition

A significant application of this scaffold has been in the development of HIV-1 integrase inhibitors.[10][11] The mechanism of action involves the chelation of divalent metal ions (Mg²⁺) in the active site of the integrase enzyme, which is essential for its catalytic function in integrating the viral DNA into the host genome.[12]


dot TD {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

}

Diagram 2. Simplified mechanism of HIV-1 integrase inhibition by chelation of Mg²⁺ ions.

The SAR for HIV-1 integrase inhibition highlights the importance of the 4-oxo and 3-carboxylic acid moieties for metal chelation. Modifications at the N-1 and C-6 positions with bulky hydrophobic groups can enhance potency.

Quantitative Biological Data

The following table summarizes the biological activity of selected 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as anti-HIV agents.

Compound IDN-1 SubstituentC-6 SubstituentEC₅₀ (µM) vs. Wild-Type HIV-1[7]
4a 2-chlorophenyl3-chloro-2-fluorobenzyl0.051
4e 4-chlorophenyl3-chloro-2-fluorobenzyl0.032
4f 2-chlorophenyl3-chloro-2-fluorobenzyl0.045
4k 4-(trifluoromethyl)phenyl3-chloro-2-fluorobenzyl0.039

The Role of Analogues: Bioisosteric Replacement of the Carboxylic Acid

To overcome potential pharmacokinetic limitations associated with the carboxylic acid group (e.g., poor membrane permeability), the concept of bioisosteric replacement is a powerful strategy in medicinal chemistry.[10][13] A bioisostere is a functional group that retains the essential biological activity of the original group while potentially improving the molecule's overall properties.


dot TD {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

}

Diagram 3. Concept of bioisosteric replacement of the carboxylic acid group.

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can participate in similar ionic interactions.[12]

  • Acylsulfonamides: This group can also mimic the acidic properties of carboxylic acids.[14]

  • Hydroxamic acids: These are another class of acidic functional groups used as carboxylic acid bioisosteres.[13]

The choice of a bioisostere depends on the specific goals of the drug design program, such as improving cell permeability, altering metabolic stability, or exploring new binding interactions with the target protein.

Analytical Characterization

The structural elucidation and purity assessment of this compound derivatives are typically achieved using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and the positions of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl and carboxylic acid moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

Conclusion and Future Directions

The 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While its roots are in the field of antibacterial research, its potential as a core for HIV-1 integrase inhibitors highlights the adaptability of the quinolone structure. Future research in this area will likely focus on:

  • Expansion of Biological Targets: Exploring the activity of these derivatives against other enzymes and receptors.

  • Novel Bioisosteric Replacements: Designing and synthesizing new analogues with improved pharmacokinetic and pharmacodynamic profiles.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

The continued exploration of this and related quinolone scaffolds will undoubtedly lead to the discovery of new and effective medicines for a wide range of diseases.

References

The Enigmatic Core: A Technical Guide to the Potential Biological Activity of 3-Fluoroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Chemical Space

In the vast and ever-expanding universe of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been launched. The fluoroquinolone class, in particular, has revolutionized antibacterial chemotherapy. However, the relentless pressure of antimicrobial resistance and the quest for novel therapeutic modalities demand that we venture beyond the well-trodden paths of conventional structure-activity relationships (SAR). This technical guide delves into the largely uncharted territory of a structurally unconventional quinoline: 3-Fluoroquinoline-5-carboxylic acid .

Unlike its clinically established cousins, which almost invariably feature a carboxylic acid at the C-3 position and a fluorine atom at C-6, this molecule presents a fascinating structural deviation. This guide will not simply present a list of hypothetical activities. Instead, we will dissect the potential implications of this atypical substitution pattern, grounding our hypotheses in the fundamental principles of quinolone biochemistry and pharmacology. We will explore the potential for this molecule to exhibit not only antimicrobial properties but also to engage with targets relevant to oncology and inflammatory diseases. For the drug development professional, this guide is intended to be a starting point for a journey into novel chemical space, offering both a theoretical framework and a practical, actionable set of experimental protocols to unlock the potential of this enigmatic core.

I. The Classical Fluoroquinolone Paradigm: A Foundation for Exploration

To appreciate the novelty of this compound, we must first understand the established SAR of classical fluoroquinolones. The 4-quinolone-3-carboxylic acid motif is the cornerstone of this class of drugs.[1] The carboxylic acid at C-3 and the ketone at C-4 are essential for their primary mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These functional groups are critical for chelating magnesium ions in the active site of the enzyme, stabilizing the enzyme-DNA complex and leading to lethal double-strand breaks.[3]

The fluorine atom, typically at the C-6 position, is another hallmark of this class. Its introduction dramatically enhances the potency of these compounds by increasing their penetration into bacterial cells and augmenting their inhibitory activity against DNA gyrase.[4] Modifications at the N-1 and C-7 positions are primarily responsible for modulating the pharmacokinetic properties and the spectrum of activity.[5]

II. The Atypical Scaffold: Deconstructing this compound

The structure of this compound presents two significant departures from the classical fluoroquinolone scaffold:

  • Relocation of the Carboxylic Acid: The shift of the carboxylic acid from the C-3 to the C-5 position is a radical departure. This change fundamentally alters the geometry and electronic distribution of the molecule, raising the critical question of whether it can still effectively engage with the active site of bacterial topoisomerases.

  • Repositioning of the Fluorine Atom: The placement of the fluorine atom at the C-3 position is also unconventional. While fluorine substitution is a well-established strategy for enhancing potency, its impact at this position is not well-documented in the context of antimicrobial activity.

These structural alterations suggest that this compound may possess a biological activity profile that is distinct from classical fluoroquinolones. It may exhibit attenuated or no antibacterial activity via the traditional mechanism, or it could potentially engage with entirely new biological targets.

III. Hypothesized Biological Activities and Mechanistic Considerations

Given the unique structure of this compound, we can hypothesize several potential avenues of biological activity.

A. Antimicrobial Potential: A Shift in Mechanism?

While the altered position of the carboxylic acid may preclude classical topoisomerase inhibition, it is plausible that the molecule could exhibit antimicrobial activity through alternative mechanisms. The quinoline scaffold itself is a known pharmacophore for various antimicrobial agents.[6]

Hypothesized Mechanism:

  • Disruption of Membrane Integrity: The lipophilic nature of the quinoline ring system, combined with the electronegativity of the fluorine atom, could lead to interactions with and disruption of the bacterial cell membrane.

  • Inhibition of Other Essential Enzymes: The molecule could potentially inhibit other bacterial enzymes that are crucial for survival, such as those involved in metabolic pathways.

B. Anticancer Activity: A New Frontier for Quinolones

There is a growing body of evidence demonstrating the anticancer potential of fluoroquinolone derivatives.[7] These compounds have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[8] The mechanisms are often multifactorial, including the inhibition of human topoisomerases and other cellular kinases.

Hypothesized Mechanism:

  • Inhibition of Human Topoisomerase II: While the binding mode may differ from that of classical fluoroquinolones with bacterial topoisomerases, the quinoline core could still intercalate into DNA and inhibit the function of human topoisomerase II, leading to cell cycle arrest and apoptosis.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acid derivatives are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway.[9] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for cancer chemotherapy. The 5-carboxylic acid moiety of our target molecule may be suitable for interacting with the active site of DHODH.

C. Anti-inflammatory Activity: Modulating Immune Responses

Quinolone derivatives have also been investigated for their anti-inflammatory properties. They have been shown to modulate the production of pro-inflammatory cytokines and inhibit inflammatory signaling pathways.

Hypothesized Mechanism:

  • Inhibition of Pro-inflammatory Cytokine Production: The molecule could potentially interfere with signaling pathways, such as the NF-κB pathway, that are central to the production of inflammatory mediators like TNF-α and IL-6.

IV. Experimental Roadmaps: From Synthesis to Biological Validation

To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required.

A. Chemical Synthesis

The synthesis of this compound is a non-trivial task due to its atypical substitution pattern. A plausible synthetic route could involve a multi-step process starting from a suitably substituted aniline derivative.

Proposed Synthetic Workflow:

G A Starting Material: Substituted Aniline B Step 1: Construction of Quinoline Core (e.g., Gould-Jacobs Reaction) A->B C Step 2: Introduction of Fluorine at C-3 (e.g., Electrophilic Fluorination) B->C D Step 3: Functional Group Manipulation to Yield Carboxylic Acid at C-5 C->D E Final Product: This compound D->E

Caption: A generalized synthetic workflow for this compound.

B. In Vitro Biological Evaluation

A tiered approach to in vitro screening will be essential to efficiently probe the potential biological activities.

1. Antimicrobial Activity Screening:

  • Protocol:

    • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

    • Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method should be employed to determine the MIC of the compound.

    • Mechanism of Action Studies: If antimicrobial activity is observed, further assays can be conducted to investigate the mechanism, such as membrane potential assays and topoisomerase inhibition assays.

2. Anticancer Activity Screening:

  • Protocol:

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.

    • Cytotoxicity Assay: An MTT or SRB assay should be performed to determine the IC50 value of the compound.

    • Mechanism of Action Studies: For active compounds, further investigation into the mechanism of action can include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and human topoisomerase II inhibition assays. A DHODH enzyme inhibition assay should also be considered.

3. Anti-inflammatory Activity Screening:

  • Protocol:

    • Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used as an in vitro model of inflammation.

    • Nitric Oxide (NO) Production Assay: The effect of the compound on NO production can be measured using the Griess reagent.

    • Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be quantified by ELISA.

Experimental Workflow for Biological Evaluation:

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A This compound B Antimicrobial Assay (MIC determination) A->B C Anticancer Assay (Cytotoxicity screen) A->C D Anti-inflammatory Assay (NO production) A->D E Membrane Integrity/ Topoisomerase Assays B->E If Active F Cell Cycle Analysis/ Apoptosis Assays/ DHODH Inhibition C->F If Active G Cytokine Quantification D->G If Active

Caption: A tiered experimental workflow for evaluating the biological potential.

V. Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeTarget/Cell LineEndpointResult
Antimicrobial S. aureusMIC (µg/mL)>128
E. coliMIC (µg/mL)>128
Anticancer MCF-7 (Breast)IC50 (µM)15.2
HCT116 (Colon)IC50 (µM)22.5
A549 (Lung)IC50 (µM)18.9
Enzyme Inhibition Human Topo IIαIC50 (µM)35.7
Human DHODHIC50 (µM)8.4
Anti-inflammatory LPS-stimulated RAW 264.7NO Inhibition IC50 (µM)12.1

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

VI. Concluding Remarks and Future Directions

This compound represents a departure from the conventional fluoroquinolone scaffold, offering an exciting opportunity to explore new areas of chemical and biological space. While its potential as a classical antibacterial agent may be limited due to its atypical structure, the hypotheses presented in this guide suggest that it may hold promise as a novel anticancer or anti-inflammatory agent. The proposed experimental roadmaps provide a clear path forward for the synthesis and biological evaluation of this enigmatic molecule. The exploration of such unconventional structures is essential for the continued discovery of new therapeutic agents that can address the pressing medical needs of our time. Further derivatization of the this compound core, guided by the initial biological data, could lead to the development of a new class of potent and selective therapeutic agents.

VII. References

  • Al-Trawneh, A., & Al-Salahat, K. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 16(8), 1083. --INVALID-LINK--

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. --INVALID-LINK--

  • Brvar, M., et al. (2012). Investigations on the 4-Quinolone-3-Carboxylic Acid Motif. 5. Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach. ChemMedChem, 7(5), 920-34. --INVALID-LINK--

  • Ezel TİLKAN, G., & ERTAN-BEYSANOĞLU, E. (2016). recent studies about synthesis and biological activity of quinolones and derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 253-270. --INVALID-LINK--

  • Gao, C., et al. (2014). Synthesis and anti-proliferative activity of fluoroquinolone C-3 fused heterocyclic α,β-unsaturated ketones derived from ciprofloxacin. Yao Xue Xue Bao, 49(12), 1667-75. --INVALID-LINK--

  • Geronikaki, A., & Gavalas, A. (2006). Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. SAR, QSAR and Environmental Research, 17(2), 105-128. --INVALID-LINK--

  • Leban, J., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. --INVALID-LINK--

  • Mohammed, H. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4989. --INVALID-LINK--

  • Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(11), 1087. --INVALID-LINK--

  • Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6614. --INVALID-LINK--

  • Zhang, M., et al. (2014). Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin. Yao Xue Xue Bao, 49(1), 58-66. --INVALID-LINK--

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. --INVALID-LINK--

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706. --INVALID-LINK--

  • Pharmacy, D. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones. YouTube. --INVALID-LINK--

  • Mitscher, L. A., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983–995. --INVALID-LINK--

  • Al-Trawneh, A., & Al-Salahat, K. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1648. --INVALID-LINK--

  • Yuan, H., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 265, 116086. --INVALID-LINK--

  • Singh, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23663-23681. --INVALID-LINK--

  • ResearchGate. (n.d.). Overview of different substitution patterns of the pharmacophore in nine fluoroquinolone antibiotics reviewed in this study. --INVALID-LINK--

  • Miyamoto, H., et al. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of medicinal chemistry, 28(7), 931-6. --INVALID-LINK--

  • Mohammed, H. A., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Molecules, 26(16), 4989. --INVALID-LINK--

  • Al-Trawneh, A., & Al-Salahat, K. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1648. --INVALID-LINK--

  • Wu, Y., et al. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Spengler, G., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1618. --INVALID-LINK--

  • Aldred, K. J., et al. (2014). The Rise, Fall, and Rethink of (Fluoro)quinolones. Annual review of pharmacology and toxicology, 54, 135–157. --INVALID-LINK--

  • Al-Trawneh, A., & Al-Salahat, K. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(8), 1083. --INVALID-LINK--

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. --INVALID-LINK--

References

The Synthetic Chemist's Compass: A Technical Guide to 3-Fluoroquinoline-5-carboxylic Acid as a Versatile Architectural Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Quinoline Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold." Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a cornerstone in the rational design of biologically active agents. The introduction of a fluorine atom and a carboxylic acid group imparts specific electronic and binding properties, transforming the simple quinoline into a highly valuable and versatile building block. This guide focuses on a specific, yet powerful, isomer: 3-Fluoroquinoline-5-carboxylic acid (CAS 1824050-94-3) . We will explore its synthesis, reactivity, and strategic application, providing researchers with the foundational knowledge to leverage its unique architecture in the synthesis of complex molecular targets.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below. While a complete set of published experimental spectra for this specific isomer is not widely available, the expected spectroscopic signatures are derived from well-established principles for this compound class[1][2][3].

PropertyValueSource/Note
CAS Number 1824050-94-3[4][5][6]
Molecular Formula C₁₀H₆FNO₂[4]
Molecular Weight 191.16 g/mol [4]
Boiling Point 389.6 ± 22.0 °C (Predicted)[4]
Appearance Expected to be a solid at room temperatureGeneral observation for similar compounds
¹H NMR (DMSO-d₆) Predicted: Signals expected in the aromatic region (δ 7.5-9.5 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm). Specific couplings will be influenced by the fluorine atom.Based on analogous structures[7][8]
¹³C NMR (DMSO-d₆) Predicted: Carbonyl carbon (C=O) expected ~165-170 ppm. Aromatic carbons from ~110-150 ppm, with C-F couplings influencing signals for C2, C3, and C4.Based on analogous structures[8][9]
IR Spectroscopy Expected Peaks (cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1700-1730), C=C/C=N stretches (~1500-1620), C-F stretch (~1000-1100), O-H bend (~910-950).[1][2][10]

Synthesis of the Core Scaffold: A Gould-Jacobs Approach

The construction of the fluoroquinolone core is most reliably achieved through the Gould-Jacobs reaction, a powerful and well-documented method for synthesizing 4-hydroxyquinoline derivatives from anilines and malonic esters.[11] The subsequent oxidation/aromatization to the quinoline is a key consideration. For this compound, the logical starting material is 3-fluoroaniline.

The overall synthetic strategy involves three primary stages: condensation, thermal cyclization, and hydrolysis.

Gould_Jacobs_Synthesis cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis A 3-Fluoroaniline C Anilinomethylene Malonate Intermediate A->C Heat (e.g., 100-145°C) -EtOH B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 3-Fluoro-4-hydroxy- quinoline-5-carboxylate C->D High-Boiling Solvent (e.g., Diphenyl Ether) Heat (~250°C) E This compound (Target Molecule) D->E 1. NaOH (aq), Heat 2. HCl (aq) to pH ~2 Reactivity_Map cluster_COOH Carboxylic Acid Transformations center 3-Fluoroquinoline- 5-carboxylic Acid Amide Amides center->Amide R₂NH, Coupling Agent (EDC, HATU) Ester Esters center->Ester R'OH, H⁺ (Fischer Esterification) AcidChloride Acid Chloride center->AcidChloride SOCl₂ or (COCl)₂ AcidChloride->Amide R₂NH AcidChloride->Ester R'OH Heterocycle Heterocycles (e.g., Oxadiazoles, Triazoles) AcidChloride->Heterocycle Hydrazides, etc. Drug_Discovery_Workflow A This compound (Core Building Block) B Amide Coupling (See Protocol 3.1) A->B D Library of Amide Derivatives B->D Parallel Synthesis C Diverse Amine Library (R-NH₂) C->B E High-Throughput Screening (e.g., Antibacterial Assay, Kinase Assay) D->E F Lead Compound Identification E->F Hit Identification G Structure-Activity Relationship (SAR) and Lead Optimization F->G G->C Informs new amine design H Drug Candidate G->H

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Fluoroquinoline-5-carboxylic acid, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles from structurally related compounds to offer field-proven insights and robust experimental protocols. While specific experimental data for this compound is limited in public literature, this guide extrapolates from the well-documented behavior of analogous fluoroquinolone and quinoline carboxylic acid derivatives to provide a predictive and practical framework for its handling and characterization.

Introduction: The Significance of this compound

Quinolone derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant biological activities.[1] The introduction of a fluorine atom and a carboxylic acid group to the quinoline scaffold, as seen in this compound, can profoundly influence its pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety is crucial for binding to target enzymes, while the fluorine atom can enhance antimicrobial potency.[2] Understanding the solubility and stability of this molecule is paramount for its development as a potential therapeutic agent, as these properties govern its formulation, bioavailability, and shelf-life.

Physicochemical Properties: A Predictive Overview

While specific data for this compound is not extensively available, we can infer its properties from related structures. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen, making it amphoteric.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted/Known Value for this compoundKnown Value for Ciprofloxacin (related Fluoroquinolone)Known Value for Quinoline
Molecular FormulaC₁₀H₆FNO₂C₁₇H₁₈FN₃O₃C₉H₇N
Molecular Weight~191.16 g/mol 331.34 g/mol 129.16 g/mol [3]
pKa (acidic)Estimated ~5-6 (for carboxylic acid)~6.1-
pKa (basic)Estimated ~4-5 (for quinoline nitrogen)~8.74.9
AppearanceLikely a white to light-yellow powderWhite to light-yellow crystalline powderColorless hygroscopic liquid[3]

Note: Properties for this compound are predictive and based on the analysis of its functional groups and the properties of structurally similar compounds.

Solubility Profile: A Multifaceted Analysis

The solubility of quinoline carboxylic acids is heavily influenced by pH, solvent polarity, and temperature.[1]

pH-Dependent Solubility

The amphoteric nature of this compound dictates a "U"-shaped pH-solubility profile.[4]

  • In acidic conditions (pH < pKa of quinoline nitrogen): The quinoline nitrogen will be protonated, forming a cationic species that is generally more soluble in aqueous media.

  • Near the isoelectric point (pI): The molecule will exist predominantly as a zwitterion, where both the carboxylic acid is deprotonated and the quinoline nitrogen is protonated. This is typically the point of minimum aqueous solubility.[5]

  • In alkaline conditions (pH > pKa of carboxylic acid): The carboxylic acid group will be deprotonated, forming an anionic species that is more soluble in aqueous solutions.

Solvent Effects

The presence of both a polar carboxylic acid group and a more nonpolar quinoline ring system suggests a preference for polar solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with these solvents, enhancing solubility.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also expected to be effective due to their ability to solvate both the polar and nonpolar regions of the molecule. For instance, some fluoroquinolones exhibit good solubility in DMSO and DMF.[6]

  • Nonpolar Solvents (e.g., hexane, toluene): Solubility is predicted to be low in these solvents.

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[7][8]

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.[9]

  • Data Interpretation:

    • The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Shake at constant temperature (24-48h) A->B Incubate C Centrifuge to pellet solid B->C Equilibrated sample D Withdraw & Dilute Supernatant C->D Supernatant E HPLC-UV Analysis D->E Diluted sample F Equilibrium Solubility E->F Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11] Based on the fluoroquinolone structure, this compound is likely susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[12][13][14]

Potential Degradation Pathways
  • Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions. Acid-catalyzed degradation can sometimes lead to decarboxylation of the carboxylic acid group.[15][16] Alkaline conditions have also been shown to promote the degradation of some fluoroquinolones.[12]

  • Oxidation: The quinoline ring system can be susceptible to oxidative degradation, often initiated by agents like hydrogen peroxide.[11][16]

  • Photodegradation: Fluoroquinolones are known to be sensitive to light, which can be a major degradation pathway.[12][13] Exposure to UV or simulated solar light can lead to complex degradation profiles.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Photostability chamber with controlled light and temperature

  • HPLC-MS or LC-MS/MS for separation and identification of degradation products[8]

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).[17]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a set time.

    • Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a set time.

    • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

  • Sample Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

    • Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer detector is highly recommended to identify the mass of potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

    • Calculate the percentage of degradation.

    • Propose degradation pathways based on the identified products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (HCl, Heat) Sample Sample at Time Points Acid->Sample Base Base Hydrolysis (NaOH, RT/Heat) Base->Sample Oxidation Oxidation (H2O2, RT) Oxidation->Sample Photo Photodegradation (ICH Q1B) Photo->Sample Thermal Thermal (Dry Heat) Thermal->Sample Neutralize Neutralize & Dilute Sample->Neutralize HPLC HPLC-MS Analysis Neutralize->HPLC Pathway Degradation Pathways HPLC->Pathway Method Stability-Indicating Method HPLC->Method Stock Drug Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Stock->Thermal

References

Methodological & Application

Application Notes & Protocols: 3-Fluoroquinoline-5-carboxylic acid in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Quinolone Scaffolds

The relentless rise of antibacterial resistance presents a formidable challenge to global health, threatening the efficacy of many front-line antibiotic classes.[1][2] Among these, the fluoroquinolones—a class of synthetic, broad-spectrum antibiotics—have been a cornerstone of clinical practice for decades.[3][4] However, their extensive use has been met with a steady increase in resistance, primarily through mutations in the target enzymes, DNA gyrase and topoisomerase IV, or via mechanisms that reduce intracellular drug concentration.[5][6] This escalating crisis necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms while retaining the potent bactericidal activity characteristic of the quinolone class.

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[7][8][9][10] Specifically, modifications to the quinolone structure offer a promising avenue for the development of next-generation antibacterial agents.[11][12] The "3-Fluoroquinoline-5-carboxylic acid" scaffold represents a strategic starting point for such discovery efforts. The presence and position of the carboxylic acid group are known to be crucial for antibacterial activity, while the fluorine atom can enhance potency and pharmacokinetic properties.[13][14]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the core scientific principles and actionable, field-proven protocols for the evaluation of novel antibacterial candidates based on the this compound scaffold.

Scientific Foundation: Mechanism of Action

Quinolone antibiotics exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][6][15] These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair.[4][16]

  • DNA Gyrase: Primarily found in bacteria, it introduces negative supercoils into DNA, a process crucial for initiating DNA replication.[6][17] In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[18]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) intertwined daughter chromosomes after replication, allowing for proper segregation into daughter cells.[3][4] It is the primary target in many Gram-positive bacteria, such as Staphylococcus aureus.[18]

Quinolones act as "topoisomerase poisons."[1] They do not simply inhibit the enzymes but stabilize the transient, double-stranded DNA breaks created by the enzyme during its catalytic cycle.[3] This forms a toxic ternary complex (quinolone-enzyme-DNA) that stalls replication forks, leading to an accumulation of DNA damage, induction of the SOS response, and ultimately, cell death.[1][3][6]

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism by which quinolone-class antibiotics disrupt bacterial DNA replication.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_action Enzyme Action Replication DNA Replication Fork Supercoiled Positive Supercoiling Ahead of Fork Replication->Supercoiled generates Gyrase_TopoIV DNA Gyrase / Topoisomerase IV (Relieves Supercoiling) Supercoiled->Gyrase_TopoIV is resolved by Gyrase_TopoIV_Action 1. Binds DNA 2. Creates transient double-strand break 3. Passes intact DNA through break 4. Religates DNA TernaryComplex Toxic Ternary Complex (Quinolone-Enzyme-DNA) Gyrase_TopoIV_Action:step2->TernaryComplex stabilizes break Quinolone 3-Fluoroquinoline-5-carboxylic acid Derivative Quinolone->TernaryComplex StalledFork Stalled Replication Fork & DNA Damage Accumulation TernaryComplex->StalledFork CellDeath Bacterial Cell Death (Bactericidal Effect) StalledFork->CellDeath triggers

Caption: Mechanism of action for quinolone antibiotics targeting bacterial type II topoisomerases.

Core Experimental Workflow

The preclinical evaluation of a novel compound like a this compound derivative follows a structured, multi-stage process.[19][20][21] This workflow is designed to efficiently characterize the compound's antibacterial potential, specificity, and preliminary safety profile.

Visualizing the Workflow

Antibacterial_Discovery_Workflow Compound Test Compound (this compound derivative) MIC_MBC Protocol 1: Determine MIC & MBC Compound->MIC_MBC TargetAssay Protocol 2: Target Engagement Assay (DNA Gyrase/Topo IV Inhibition) MIC_MBC->TargetAssay Potent compounds Cytotoxicity Protocol 3: Preliminary Safety (Mammalian Cell Cytotoxicity) MIC_MBC->Cytotoxicity Potent compounds DataAnalysis Data Analysis & Lead Optimization TargetAssay->DataAnalysis Cytotoxicity->DataAnalysis

Caption: A streamlined workflow for the initial in vitro evaluation of novel antibacterial agents.

Detailed Application Protocols

The following protocols are foundational for assessing the antibacterial potential of novel quinoline derivatives. Each protocol includes positive and negative controls to ensure data integrity.

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This assay is the cornerstone of in vitro antibacterial testing, determining the lowest concentration of a compound that inhibits visible bacterial growth (MIC).[22]

Principle: The broth microdilution method is used to challenge a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well plate format. The MBC is subsequently determined by sub-culturing from wells showing no visible growth to determine the concentration that results in bacterial death.

Materials:

  • Test Compound (e.g., a this compound derivative), Ciprofloxacin (positive control), DMSO (vehicle control).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer (600 nm).

  • Mueller-Hinton Agar (MHA) plates.

Procedure (Step-by-Step):

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound and ciprofloxacin in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.

  • Bacterial Inoculum Preparation:

    • From a fresh MHA plate, select 3-5 colonies of the test organism.

    • Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in fresh CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Plate Setup (Broth Microdilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock (appropriately diluted from the 10 mg/mL stock to achieve the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (broth + bacteria, no compound). Column 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), plate 10 µL onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation (Example):

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative X S. aureus ATCC 29213242
Derivative X E. coli ATCC 25922482
CiprofloxacinS. aureus ATCC 292130.512
CiprofloxacinE. coli ATCC 259220.250.52

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Protocol 2: DNA Gyrase Inhibition Assay

Principle: This cell-free assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase. The assay relies on the topological change of relaxed plasmid DNA into its supercoiled form, which can be resolved and visualized by agarose gel electrophoresis.

Materials:

  • Purified E. coli DNA gyrase enzyme and relaxed pBR322 plasmid DNA (commercially available kits).

  • Assay Buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, ATP).

  • Test Compound, Ciprofloxacin (positive control).

  • Agarose, Tris-acetate-EDTA (TAE) buffer.

  • DNA loading dye and DNA stain (e.g., SYBR Safe).

  • Gel electrophoresis system and imaging equipment.

Procedure (Step-by-Step):

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • Assay Buffer

    • Relaxed pBR322 plasmid DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (e.g., 0.1 to 100 µM). Include a ciprofloxacin control series and a no-compound control.

    • Purified DNA Gyrase (e.g., 1 unit).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and/or EDTA.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization:

    • Stain the gel with a suitable DNA stain.

    • Visualize the DNA bands under UV or blue light.

    • The no-compound control should show a strong band corresponding to supercoiled DNA. The positive control (ciprofloxacin) should show inhibition of supercoiling, with the band remaining in the relaxed DNA position.

  • Data Analysis: Determine the IC₅₀ value—the concentration of the compound required to inhibit 50% of the gyrase supercoiling activity—by densitometric analysis of the bands.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle: It is crucial to ensure that the antibacterial activity is selective for bacterial cells and not due to general cytotoxicity. The MTT assay measures the metabolic activity of mammalian cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound, Doxorubicin (positive control for cytotoxicity).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Sterile 96-well flat-bottom cell culture plates.

  • Plate reader (570 nm).

Procedure (Step-by-Step):

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Interpretation: A successful antibacterial candidate should exhibit high potency against bacteria (low MIC) and low toxicity against mammalian cells (high CC₅₀). The ratio of CC₅₀ to MIC is the selectivity index (SI). A high SI is a desirable characteristic for a drug candidate.

Data Presentation (Example):

CompoundCC₅₀ (HEK293 cells, µM)MIC (S. aureus, µM)Selectivity Index (SI = CC₅₀/MIC)
Derivative X >1004.5>22.2
Doxorubicin0.8N/AN/A

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of novel antibacterial agents derived from the this compound scaffold. Positive results from this primary screening cascade—specifically, potent bactericidal activity (low MIC/MBC), confirmed on-target activity (low IC₅₀ against gyrase/topoisomerase IV), and a high selectivity index—justify advancing a compound to more complex studies. These next steps include evaluation against a broader panel of resistant clinical isolates, time-kill kinetic studies, and eventual assessment in preclinical models of infection. The systematic application of these methods is critical for the successful discovery and development of the next generation of quinolone antibiotics.

References

Application Notes & Protocols: Evaluating 3-Fluoroquinoline-5-carboxylic acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive framework for the initial in vitro evaluation of novel quinoline-based compounds in cancer research, using 3-Fluoroquinoline-5-carboxylic acid (3-FQ-5-CA) as a representative molecular scaffold. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for oncology applications.

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to possess a wide array of biological activities, including significant potential as anticancer agents.[2][3] These compounds can exert their effects through various mechanisms, such as interfering with DNA replication, inhibiting critical signaling kinases, arresting the cell cycle, and inducing programmed cell death (apoptosis).[4] The introduction of a fluorine atom, as in 3-FQ-5-CA, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability. This guide outlines a logical, multi-step process to assess the cytotoxic and mechanistic properties of such compounds.

Hypothesized Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Many quinoline-based drugs exert their anticancer effects by targeting DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[5] By stabilizing the enzyme-DNA cleavage complex, these agents introduce permanent DNA strand breaks, which trigger a DNA damage response. This damage can halt the cell cycle to allow for repair or, if the damage is too extensive, trigger apoptosis. We hypothesize that 3-FQ-5-CA may function as a topoisomerase inhibitor, leading to cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.

Signaling_Pathway cluster_0 Cellular Environment Compound 3-FQ-5-CA TopoII Topoisomerase II Compound->TopoII Inhibition DNA DNA Replication/ Transcription TopoII->DNA Relieves Torsional Strain DNA_Damage DNA Strand Breaks DNA->DNA_Damage Inhibition of Re-ligation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Activation of Damage Response Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Irreparable Damage

Caption: Hypothesized mechanism of 3-FQ-5-CA inducing apoptosis via Topoisomerase II inhibition.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a tiered approach to systematically evaluate the anticancer potential of a novel compound like 3-FQ-5-CA. It is essential to begin with a broad assessment of cytotoxicity across multiple cell lines, followed by more detailed mechanistic assays on sensitive lines.

Protocol 1: Cell Viability Assessment by MTT Assay

The MTT assay is a foundational colorimetric method to measure cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate Overnight (Allow adherence) A->B C 3. Treat with 3-FQ-5-CA (Concentration gradient) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well flat-bottom plates at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium.[8] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-FQ-5-CA in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of 3-FQ-5-CA. Include wells for a vehicle control (medium with DMSO only) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[6][8] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of 3-FQ-5-CA to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.

Data Presentation: Example IC₅₀ Values

Cancer Cell LineTissue of Origin3-FQ-5-CA IC₅₀ (µM) (Hypothetical)Doxorubicin IC₅₀ (µM) (Reference)
MCF-7 Breast Adenocarcinoma12.8 ± 1.90.9 ± 0.2
A549 Lung Carcinoma18.2 ± 2.51.1 ± 0.3
HCT116 Colon Carcinoma9.5 ± 1.30.7 ± 0.1
PC-3 Prostate Carcinoma25.4 ± 3.12.2 ± 0.4

Note: Data are for illustrative purposes. Actual values must be determined experimentally.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[10]

Apoptosis_Workflow cluster_workflow Annexin V/PI Assay Workflow A 1. Treat Cells with 3-FQ-5-CA (at IC₅₀ concentration) B 2. Incubate (24-48 hours) A->B C 3. Harvest Cells (Trypsinize & Centrifuge) B->C D 4. Wash with PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Add Annexin V-FITC & PI E->F G 7. Incubate in Dark (15 minutes, RT) F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Methodology:

  • Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with 3-FQ-5-CA at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and centrifuge at low speed (e.g., 500 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100-500 µL of 1X Annexin V Binding Buffer.[11] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Immediately analyze the samples by flow cytometry. The analysis should be completed within one hour to prevent degradation of the signal.[10]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] After fixing and permeabilizing the cells, PI is used to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for differentiation between cells with 2N DNA content (G0/G1), intermediate DNA content (S phase), and 4N DNA content (G2/M). A sub-G1 peak often indicates the presence of apoptotic cells with fragmented DNA.

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Treat Cells with 3-FQ-5-CA (at IC₅₀ concentration) B 2. Incubate (24 hours) A->B C 3. Harvest & Wash Cells B->C D 4. Fix Cells (Cold 70% Ethanol) C->D E 5. Wash and Resuspend in PBS D->E F 6. Treat with RNase A (Removes RNA signal) E->F G 7. Stain with Propidium Iodide F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for cell cycle analysis by Propidium Iodide staining and flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-FQ-5-CA at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) and add it dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[13] This step fixes the cells and permeabilizes the membrane. Fix for at least 30 minutes at 4°C.[13]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS to remove residual ethanol.[13]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Modeling software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Interpretation and Future Directions

Synthesizing the data from these core assays provides a robust preliminary profile of a novel compound's anticancer activity.

  • Potent Cytotoxicity: A low micromolar or nanomolar IC₅₀ value against a panel of cancer cell lines indicates significant cytotoxic potential.

  • Apoptosis Induction: A significant increase in the Annexin V-positive cell population following treatment confirms that the compound induces programmed cell death.

  • Cell Cycle Arrest: An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint, which corroborates a potential mechanism like topoisomerase inhibition.

Positive results from this initial in vitro screening warrant further investigation, including target validation studies (e.g., in vitro kinase assays, topoisomerase activity assays), Western blot analysis to probe key protein markers in the apoptotic and cell cycle pathways, and eventual progression to more complex 3D cell culture models and in vivo animal studies.[14][15]

References

Synthesis of novel derivatives from "3-Fluoroquinoline-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 3-Fluoroquinoline-5-carboxylic Acid

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly within the fluoroquinolone class of antibiotics.[1][2][3] Its inherent biological activity and versatile chemical handles make it an ideal starting point for the development of novel derivatives with tailored pharmacological profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of new chemical entities from this valuable starting material. We move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations including amide coupling, esterification, and advanced multicomponent and cross-coupling reactions. Each protocol is supplemented with expert insights, troubleshooting advice, and methods for purification and characterization to ensure reproducible and reliable outcomes.

Strategic Imperatives in Derivatizing the Quinoline Core

The carboxylic acid moiety at the 5-position is the primary site for chemical modification. While essential for the activity of many parent drugs, this functional group can also introduce challenges such as metabolic instability, poor membrane permeability, and potential toxicity.[4][5] Strategic modification or replacement of the carboxylic acid is a cornerstone of modern drug design, aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.

Key objectives for derivatization include:

  • Improving Pharmacokinetics: Converting the polar carboxylic acid to a less polar amide or ester can enhance cell permeability and oral bioavailability.[6]

  • Modulating Target Binding: The carboxylic acid group often acts as a key hydrogen bond donor or acceptor. Altering its structure allows for fine-tuning interactions within a biological target's binding pocket.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a functional group that mimics its size, shape, and electronic properties (a bioisostere) can circumvent liabilities while retaining or enhancing biological activity.[7][8] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[4][5]

  • Expanding Intellectual Property: The creation of novel chemical matter is essential for securing new patents and developing proprietary drug candidates.

This guide will focus on practical, high-yield synthetic routes to achieve these objectives.

General Laboratory Workflow

The successful synthesis and validation of novel derivatives follow a structured pathway. The following workflow illustrates the typical progression from initial reaction to a fully characterized final compound.

G cluster_0 Synthesis Phase cluster_1 Workup & Purification Phase cluster_2 Characterization Phase A 1. Starting Material (this compound) B 2. Reagent Selection & Stoichiometry A->B C 3. Reaction Setup & Monitoring (TLC, LC-MS) B->C D 4. Reaction Quench & Extraction C->D Reaction Complete E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Purity Assessment (HPLC, LC-MS) E->F G 7. Structural Elucidation (NMR, HRMS) F->G Compound is Pure H 8. Final Compound Archival G->H

Caption: General experimental workflow for synthesis, purification, and characterization.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step instructions for the most common and effective derivatizations of this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This is the most widely utilized method for generating amide libraries due to its mild conditions and broad functional group tolerance. The reaction proceeds through an activated N-hydroxysuccinimide (NHS) ester, which then cleanly reacts with a primary or secondary amine.[9][10]

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid Intermediate1 O-acylisourea (Active Intermediate) RCOOH->Intermediate1 + EDC EDC EDC->Intermediate1 NHSEster NHS Ester (Stable Intermediate) Intermediate1->NHSEster + NHS NHS NHS Amide Amide Product NHSEster->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide +

Caption: Mechanism of EDC/NHS mediated amide coupling.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Desired primary or secondary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), brine

Step-by-Step Protocol:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous DMF.

  • Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 1 hour. The progress of the activation can be monitored by TLC or LC-MS by observing the consumption of the starting carboxylic acid.

  • Amine Coupling: In a separate flask, dissolve the amine (1.1 eq) in a small amount of DMF. Add DIPEA (2.0 eq) if the amine is provided as a hydrochloride salt.

  • Add the amine solution dropwise to the activated ester mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Scientist's Notes:

  • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange. NHS is added to trap this intermediate, forming a more stable NHS ester that is less prone to side reactions and reacts efficiently with the amine.

  • Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. If the starting acid is insoluble, a co-solvent like Dichloromethane (DCM) may be used. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active intermediates.

Protocol 2: Fischer Esterification

A classic and cost-effective method for converting the carboxylic acid to its corresponding ester, particularly with simple alcohols. This reaction is acid-catalyzed and driven to completion by removing water.

Materials:

  • This compound

  • Desired alcohol (e.g., Methanol, Ethanol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or HCl gas

  • Toluene or Benzene (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃), brine

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq), which acts as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Heat the mixture to reflux for 6-24 hours. A Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Scientist's Notes:

  • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Troubleshooting: For sterically hindered alcohols or base-sensitive substrates, alternative methods like using DCC/DMAP or converting the carboxylic acid to an acid chloride first (using SOCl₂ or (COCl)₂) followed by reaction with the alcohol are recommended.

Protocol 3: Decarbonylative Suzuki Cross-Coupling

This advanced protocol enables the direct formation of a C-C bond between the quinoline core and an aryl group, using the carboxylic acid as a disposable handle. It provides access to biaryl structures that are prevalent in pharmaceuticals.[11]

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D + R-B(OH)2 - M-X E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H R-B(OH)2 H->D I Ar-COOH (via anhydride) I->B Decarbonylative Pathway

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos) if not using a pre-formed catalyst complex

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydride activator (e.g., pivalic anhydride)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), arylboronic acid (1.5 eq), base (3.0 eq), palladium catalyst (2-5 mol%), and ligand (if required, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous solvent via syringe, followed by the anhydride activator (2.0 eq).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the biaryl product.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Causality: The carboxylic acid is first converted in situ to a mixed anhydride, which then undergoes oxidative addition to the Pd(0) catalyst, followed by decarbonylation. The resulting aryl-palladium species enters the standard Suzuki catalytic cycle (transmetalation with the boronic acid and reductive elimination) to form the C-C bond.[11][12]

  • Troubleshooting: This reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under a robust inert atmosphere. The choice of ligand is critical and may require screening to optimize yield for different substrates.

Protocol 4: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that creates complex, drug-like molecules in a single step.[13] The carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide combine to form an α-acylamino amide.[14][15]

Materials:

  • This compound (Acid component)

  • Amine (e.g., Aniline)

  • Aldehyde (e.g., Benzaldehyde)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Solvent (e.g., Methanol, Trifluoroethanol)

Step-by-Step Protocol:

  • To a vial, add this compound (1.0 eq), the amine (1.0 eq), and the aldehyde (1.0 eq).

  • Dissolve the components in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.

  • Stir at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can often be purified by direct precipitation/trituration with a solvent like diethyl ether or by flash column chromatography.

Scientist's Notes:

  • Causality: The reaction proceeds via the formation of an iminium ion from the amine and aldehyde. This is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion in an irreversible intramolecular acyl transfer to yield the final stable product.[13][14]

  • Troubleshooting: The order of addition can be important. Pre-forming the imine is often beneficial. Trifluoroethanol (TFE) is an excellent solvent that can accelerate the reaction. Some Ugi reactions may require mild heating.

Characterization and Data Summary

Proper characterization is essential to confirm the structure and purity of newly synthesized derivatives. Cross-validation of data from multiple techniques ensures reliability.[16]

TechniqueInformation ProvidedTypical Observations for a Quinoline Derivative
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the expected product.
¹H NMR Elucidation of the proton framework of the molecule.Characteristic aromatic signals for the quinoline core (typically 7.5-9.0 ppm), along with new signals corresponding to the added derivative moiety.
¹³C NMR Information on the carbon backbone.Confirms the number of unique carbon atoms and the presence of key functional groups (e.g., amide/ester carbonyls ~160-175 ppm).
HRMS High-resolution mass for exact molecular formula determination.Provides an exact mass measurement, typically within 5 ppm of the calculated value, confirming the elemental composition.
FT-IR Identification of key functional groups.Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and appearance of new bands (e.g., amide C=O stretch ~1650 cm⁻¹).
HPLC Quantitative purity analysis.Used to determine the final purity of the compound, often reported as a percentage based on peak area at a specific UV wavelength (e.g., 254 nm).[17]

Safety and Handling

Quinoline derivatives, like many nitrogen-containing heterocyclic compounds, should be handled with care. Assume all novel compounds are potentially toxic.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[19] Avoid inhalation of dusts or vapors and prevent skin contact.[20][21]

  • Reagent Hazards: Be aware of the specific hazards of all reagents used. For example, isocyanides are highly toxic and have a very unpleasant odor. Carbodiimides (EDC) are sensitizers. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction mixtures down the drain.[20]

References

3-Fluoroquinoline-5-carboxylic Acid: A Promising Scaffold for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive overview of the potential utility of 3-Fluoroquinoline-5-carboxylic acid as a versatile platform for the development of novel fluorescent probes. While experimental data on this specific molecule is limited, this application note extrapolates from the well-established photophysical properties of the quinoline core and related derivatives to propose its synthesis, predict its spectroscopic characteristics, and outline detailed protocols for its application in metal ion sensing and cellular imaging. This guide is intended for researchers in materials science, chemical biology, and drug development who are interested in exploring new fluorophoric scaffolds.

Introduction: The Quinoline Core in Fluorescence Sensing

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are foundational to the design of fluorescent probes. Their rigid, planar structure and extended π-conjugated system create a robust fluorophore with tunable photophysical properties. The nitrogen atom within the quinoline ring can modulate the electronic characteristics of the molecule, making it sensitive to its microenvironment, including changes in pH, polarity, and the presence of specific analytes.

The introduction of a carboxylic acid group, as in this compound, offers a versatile chemical handle for further functionalization. This allows for the covalent attachment of recognition moieties to create highly specific sensors or for conjugation to biomolecules for targeted imaging applications. The fluorine substituent at the 3-position is anticipated to enhance the photostability and quantum yield of the fluorophore through the modulation of its electronic properties.

Proposed Synthesis of this compound

The synthesis of quinoline-5-carboxylic acids can be approached through several established synthetic routes in heterocyclic chemistry. A plausible pathway for the synthesis of this compound is a modification of the Gould-Jacobs reaction. This method is particularly suitable for constructing the quinoline ring system with substituents at various positions.

Synthetic Workflow

The proposed synthetic scheme would involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis.

Synthetic_Workflow A Substituted Aniline C Intermediate Adduct A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Cyclization (High Temperature) C->D Heat E Ester Hydrolysis D->E Base/Acid F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol
  • Reaction of Aniline Derivative with EMME: A suitable starting material, such as 3-fluoro-5-amino benzoic acid, is reacted with diethyl ethoxymethylenemalonate (EMME). The reaction is typically carried out in a high-boiling point solvent like diphenyl ether.

  • Thermal Cyclization: The reaction mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization, forming the quinoline ring system.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidification.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Predicted Photophysical Properties

The photophysical properties of quinoline derivatives are known to be influenced by solvent polarity and pH.[2] The carboxylic acid and the quinoline nitrogen are both ionizable groups, suggesting that the fluorescence of this compound will be sensitive to pH changes.

PropertyPredicted RangeNotes
Absorption Maximum (λabs) 320 - 360 nmThis is a typical range for π-π* transitions in the quinoline core. The exact wavelength will be influenced by solvent and pH.[2]
Emission Maximum (λem) 400 - 480 nmA significant Stokes shift is expected. The emission is likely to be in the blue-green region of the spectrum.
Quantum Yield (ΦF) 0.1 - 0.5The fluorine substituent may enhance the quantum yield compared to non-fluorinated analogs. This value is highly dependent on the solvent environment.
Fluorescence Lifetime (τ) 1 - 10 nsTypical for small organic fluorophores.
pH Sensitivity ExpectedThe protonation state of the quinoline nitrogen and the deprotonation of the carboxylic acid will likely affect the electronic structure and thus the fluorescence properties.
Solvatochromism ExpectedThe emission wavelength is expected to show a red-shift in more polar solvents due to the stabilization of the excited state.

Table 1. Predicted Photophysical Properties of this compound.

Application Note 1: Detection of Metal Ions

The quinoline scaffold, particularly with a carboxylic acid group, is a well-known chelator for various metal ions.[3] The chelation event often leads to a significant change in the fluorescence properties of the molecule, providing a "turn-on" or "turn-off" sensing mechanism. This makes this compound a promising candidate for the development of fluorescent probes for metal ion detection.

Principle

The carboxylic acid group and the quinoline nitrogen can act as a bidentate ligand, coordinating with metal ions. This complexation can alter the electronic structure of the fluorophore, leading to changes in fluorescence intensity, wavelength, or lifetime. The selectivity for specific metal ions can be tuned by further modification of the quinoline ring.

Metal_Ion_Sensing Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Metal Metal Ion (e.g., Zn²⁺, Al³⁺) Metal->Complex Detection Fluorescence Measurement Complex->Detection Chelation-Enhanced Fluorescence (CHEF)

Caption: Principle of metal ion detection using this compound.

Protocol for Metal Ion Titration

This protocol outlines the general steps to evaluate the response of this compound to various metal ions.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water (e.g., 10 mM).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the chosen buffer to a final concentration of 1-10 µM.

  • Record the baseline fluorescence spectrum of the probe solution. This will serve as the blank.

  • Titrate the probe solution with small aliquots of a specific metal ion stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a binding curve and determine the detection limit.

  • To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration and compare the fluorescence response.

Application Note 2: Covalent Labeling of Biomolecules for Imaging

The carboxylic acid group of this compound can be readily activated to form a reactive ester, which can then be used to covalently label primary amines on biomolecules such as proteins and peptides. This enables the use of the quinoline fluorophore for targeted cellular imaging.

Principle of Covalent Labeling

The most common method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters. The carboxylic acid is first activated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS to form a stable NHS ester. This reactive intermediate then readily reacts with primary amines on the target biomolecule to form a stable amide bond.

Biomolecule_Labeling Probe 3-Fluoroquinoline- 5-carboxylic acid NHS_Ester Probe-NHS Ester Probe->NHS_Ester Activation Activation EDC/NHS Activation->NHS_Ester Conjugate Fluorescently Labeled Biomolecule NHS_Ester->Conjugate Labeling Biomolecule Biomolecule (with -NH₂ group) Biomolecule->Conjugate

Caption: Workflow for covalent labeling of biomolecules.

Protocol for Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • This compound.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.4).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare stock solutions:

    • 10 mM this compound in anhydrous DMF or DMSO.

    • 100 mM EDC in deionized water (prepare fresh).

    • 100 mM NHS in deionized water (prepare fresh).

  • Activation of the probe:

    • In a microcentrifuge tube, mix a 5-10 fold molar excess of the probe stock solution with EDC and NHS stock solutions.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Labeling reaction:

    • Add the activated probe solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring, protected from light.

  • Purification:

    • Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • The labeled protein will elute in the void volume.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorption maximum of the protein (typically 280 nm) and the probe.

Conclusion

This compound presents a promising and versatile scaffold for the development of novel fluorescent probes. Its inherent fluorescence, coupled with the potential for enhanced photostability due to the fluorine substituent and the synthetic versatility offered by the carboxylic acid group, makes it an attractive candidate for a wide range of applications in chemical sensing and bioimaging. The protocols and predicted properties outlined in this document provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further experimental validation is warranted to fully characterize its photophysical properties and optimize its use in specific applications.

References

Application Notes & Protocols for 3-Fluoroquinoline-5-carboxylic acid: A Guide for Medicinal Chemistry & Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of 3-Fluoroquinoline-5-carboxylic acid. As a key heterocyclic scaffold, quinoline derivatives are central to the development of therapeutics, particularly in the realm of anti-infective agents. This guide offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and provides a framework for synthesizing and evaluating novel derivatives.

Introduction: The Significance of the Fluoroquinolone Scaffold

The fluoroquinolone core, characterized by a fused aromatic ring system containing a nitrogen atom, is a privileged structure in medicinal chemistry. The introduction of a fluorine atom and a carboxylic acid moiety significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the carboxylic acid group at the 3-position is crucial for binding to the target enzymes, bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to bacterial cell death.[1][2][3] this compound represents a valuable starting point for the synthesis of novel antibacterial agents. Understanding its synthesis and the methodologies to evaluate its biological activity and that of its derivatives is paramount for advancing drug discovery programs.

Part 1: Synthesis of this compound

The synthesis of the quinoline ring system can be achieved through several classic organic reactions. For the target molecule, this compound, a plausible and adaptable approach is a modification of the Gould-Jacobs reaction.[4][5][6][7][8] This method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The following diagram outlines the proposed synthetic route to obtain this compound.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 2-Amino-6-fluorobenzoic acid C Anilinomethylenemalonate Intermediate A->C Heat (e.g., 100-120°C) B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 3-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether) Heat (~250°C) E This compound D->E 1. NaOH (aq), Heat 2. HCl (aq) to pH ~2-3

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Step 1: Synthesis of Diethyl 2-((2-carboxy-6-fluorophenyl)amino)methylenemalonate (Intermediate C)

  • In a 250 mL round-bottom flask, combine 2-amino-6-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110-120°C for 2 hours. The reaction mixture will become a thick oil.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature. The crude product will solidify upon cooling.

  • Recrystallize the solid from ethanol to yield the anilinomethylenemalonate intermediate as a crystalline solid.

Step 2: Synthesis of Ethyl 3-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate (Intermediate D)

  • In a 500 mL three-necked flask equipped with a reflux condenser and a thermometer, add diphenyl ether (10 mL per gram of intermediate C).

  • Heat the diphenyl ether to 250°C with vigorous stirring.

  • Slowly add the anilinomethylenemalonate intermediate from Step 1 in portions to the hot diphenyl ether.

  • Maintain the reaction temperature at 250-255°C for 30 minutes after the addition is complete.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture to below 100°C and add hexanes to precipitate the product.

  • Filter the solid, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.

Step 3: Synthesis of this compound (Final Product E)

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC). The solid will dissolve as the sodium salt is formed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Part 2: Biological Evaluation Protocols

The primary application of novel fluoroquinolones is in antibacterial therapy. The following protocols detail the essential assays for evaluating the biological activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine MIC values.[9][10][11][12][13]

Workflow for Broth Microdilution MIC Testing

MIC_Workflow A Prepare stock solution of This compound C Perform serial two-fold dilutions of the compound in a 96-well plate with growth medium A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read results: Determine the lowest concentration with no visible growth (turbidity) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last column.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Example MIC Data Table

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
This compound Experimental ValueExperimental Value
Ciprofloxacin (Control)0.250.015
Protocol 2: DNA Gyrase and Topoisomerase IV Inhibition Assays

The antibacterial activity of fluoroquinolones stems from their inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[14][15][16][17][18][19][20][21] Assaying the inhibition of these enzymes is crucial for mechanistic studies.

Workflow for DNA Gyrase Supercoiling Inhibition Assay

Gyrase_Assay A Prepare reaction mixture: Relaxed plasmid DNA, buffer, ATP B Add varying concentrations of This compound A->B C Add DNA gyrase enzyme B->C D Incubate at 37°C for 1 hour C->D E Stop reaction and deproteinize D->E F Analyze DNA topology by agarose gel electrophoresis E->F G Determine IC50: Concentration that inhibits 50% of supercoiling activity F->G

Caption: Workflow for DNA gyrase inhibition assay.

Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • This compound

  • Ciprofloxacin (positive control)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures. For a 20 µL reaction:

    • Assay buffer

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Varying concentrations of this compound (or ciprofloxacin control)

    • ATP (to a final concentration of 1 mM)

  • Enzyme Addition: Add DNA gyrase enzyme to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 4 µL of a solution containing 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue, and 25 mM EDTA.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the electrophoresis until the dye front has migrated approximately 75% of the gel length.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: Relaxed plasmid DNA migrates slower than supercoiled DNA. Inhibition of gyrase activity will result in a decrease in the amount of the faster-migrating supercoiled DNA. The 50% inhibitory concentration (IC₅₀) is the drug concentration that reduces the supercoiling activity by 50%. A similar protocol can be used for topoisomerase IV, typically using a decatenation assay with kinetoplast DNA (kDNA) as the substrate.

Part 3: Protocols for Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of this compound, derivatization of the carboxylic acid group is a common strategy in medicinal chemistry.[22] The following protocols describe standard methods for creating amide and ester derivatives.

Protocol 3: Amide Coupling

Direct amide coupling is a versatile method for synthesizing a library of derivatives for SAR studies.[23][24][25]

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • A primary or secondary amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 4: Esterification

Esterification can be used to explore the impact of modifying the carboxylic acid on properties such as cell permeability.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • An alcohol (R-OH, e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate

Procedure:

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Conclusion

This compound serves as a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for its synthesis, biological evaluation, and chemical modification. By systematically applying these methodologies, researchers can effectively explore the structure-activity relationships of new derivatives and advance the discovery of potent drug candidates. It is imperative to remember that all experimental procedures should be conducted with appropriate safety precautions and that purification and characterization of all synthesized compounds are essential for reliable data.

References

The Emerging Potential of 3-Fluoroquinoline-5-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this privileged heterocyclic family, the strategic incorporation of fluorine atoms and carboxylic acid moieties has proven to be a powerful approach for modulating potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, yet underexplored, member of this class: 3-Fluoroquinoline-5-carboxylic acid . We will delve into its synthetic pathways, explore its potential applications in drug discovery, and provide detailed protocols to facilitate its investigation in the laboratory.

The Rationale for Fluorination at the 3-Position and Carboxylation at the 5-Position

The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool in drug design. While fluorine at the C-6 position of quinolones is well-known for enhancing antibacterial activity, substitution at other positions can impart distinct and advantageous characteristics. Notably, a study on the mutagenicity of fluoroquinolines suggested that a fluorine atom at the 3-position of the quinoline ring can serve as a beneficial structural modification to reduce mutagenicity.[2]

The carboxylic acid group is another critical pharmacophoric element, often essential for target binding, particularly in the inhibition of enzymes like bacterial DNA gyrase and topoisomerases.[3] While the 3- and 4-positions are common locations for the carboxylic acid in quinoline-based drugs, placing it at the 5-position opens new avenues for exploring diverse structure-activity relationships (SAR) and targeting different biological macromolecules.

Synthetic Pathways: A Protocol Based on the Gould-Jacobs Reaction

The synthesis of quinoline cores is well-established, with the Gould-Jacobs reaction being a robust and versatile method.[4] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4] The following protocol outlines a plausible synthetic route to this compound, commencing from 3-amino-5-fluorobenzoic acid.

Proposed Synthetic Workflow

Synthetic_Workflow A 3-Amino-5-fluorobenzoic acid C Condensation Intermediate A->C Condensation (Heat) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 3-fluoro-4-hydroxyquinoline- 5-carboxylate C->D Thermal Cyclization (High Temperature) E 3-Fluoro-4-hydroxyquinoline- 5-carboxylic acid D->E Saponification (NaOH, H2O/EtOH) F This compound (Final Product) E->F Reduction/Decarboxylation (Optional, depending on target)

Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Condensation of 3-Amino-5-fluorobenzoic acid with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-5-fluorobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to 120-130°C with continuous stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.

  • Upon completion, allow the mixture to cool to room temperature. The resulting crude intermediate, a substituted anilinomethylenemalonate, can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Form the Quinolone Core

  • Transfer the crude intermediate from the previous step into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes.[5] This high temperature is crucial for the intramolecular cyclization to occur.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 3-fluoro-4-hydroxyquinoline-5-carboxylate, will precipitate out of the solvent.

  • Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Saponification to the Carboxylic Acid

  • Suspend the crude ethyl 3-fluoro-4-hydroxyquinoline-5-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

  • After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired product, 3-fluoro-4-hydroxyquinoline-5-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Note on the Final Step: The protocol yields 3-fluoro-4-hydroxyquinoline-5-carboxylic acid. Depending on the desired final product for medicinal chemistry applications, the 4-hydroxy group may be retained or removed. Removal of the 4-hydroxy group to yield this compound would require a subsequent reduction step, which can be challenging and may require specific methodologies not detailed here. For many biological applications, the 4-hydroxy (or 4-oxo tautomer) is a key feature for activity.

Potential Applications in Medicinal Chemistry

The unique substitution pattern of this compound suggests its potential as a versatile scaffold for the development of novel therapeutic agents.

Anticancer Agents

Quinolone and quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases and protein kinases.[6] The carboxylic acid moiety can play a crucial role in binding to the active sites of these enzymes. The placement of the carboxylic acid at the 5-position, combined with the electronic influence of the 3-fluoro substituent, could lead to novel binding interactions and improved selectivity for cancer-related targets.

Potential Mechanism of Action as an Anticancer Agent

Anticancer_Mechanism A This compound Derivative B Cancer Cell A->B C Enzyme Target (e.g., Topoisomerase, Kinase) A->C Binds to Active Site D Inhibition of Enzyme Activity C->D Leads to E Disruption of DNA Replication or Cell Signaling D->E F Apoptosis / Cell Cycle Arrest E->F

Caption: Generalized mechanism of action for a quinoline-based anticancer agent.

Antibacterial Agents

The foundational application of fluoroquinolones is in antibacterial therapy, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] The 3-carboxylic acid and a 4-keto group are generally considered essential for this activity. While the carboxylic acid in the target molecule is at the 5-position, its ability to chelate with magnesium ions in the enzyme's active site could still be explored. The 3-fluoro group, as previously mentioned, may offer the advantage of reduced mutagenicity.[2]

Anti-inflammatory and Other Therapeutic Areas

Quinoline derivatives have also been investigated for their anti-inflammatory, antiviral, and neuroprotective properties.[7] The this compound scaffold provides a novel template for the design and synthesis of libraries of compounds to be screened against a wide range of biological targets.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not yet established, we can extrapolate from the broader quinoline literature:

  • The Carboxylic Acid Group (C5): Its position will significantly influence the molecule's acidity, polarity, and ability to form hydrogen bonds and electrostatic interactions with target proteins. Its role as a potential bioisostere for other acidic groups could also be explored.

  • The Fluoro Group (C3): The strong electron-withdrawing nature of fluorine will impact the electronic distribution of the quinoline ring system. This can affect the pKa of the carboxylic acid and the overall binding affinity to biological targets. Furthermore, the C-F bond can enhance metabolic stability.

  • The Quinolone Core: Modifications to other positions on the quinoline ring (e.g., at C2, C4, C6, C7, and C8) would be a logical next step in a drug discovery program to optimize activity and pharmacokinetic properties.

Data Summary of Related Quinolone Derivatives

To provide a context for the potential activity of this compound, the following table summarizes the biological activities of some related quinoline carboxylic acid derivatives.

Compound ClassSubstitution PatternBiological ActivityReference
Quinoline-3-carboxylic acidsVarious substitutionsAntimicrobial, Protein kinase CK2 inhibitors[8][9]
Quinolone Carboxylic AcidsVarious substitutionsAnticancer (Topoisomerase inhibition)[10]
Fluoroquinolines6-Fluoro substitutionAntibacterial (DNA gyrase inhibition)[3]
3-Fluoroquinolines-Reduced mutagenicity[2]
Quinoline-5,8-diones-Antiproliferative[3]

Conclusion

This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Its unique substitution pattern offers the potential for novel biological activities and improved safety profiles compared to existing quinoline-based drugs. The synthetic route outlined in this guide, based on the well-established Gould-Jacobs reaction, provides a practical starting point for its synthesis and further investigation. Researchers and drug development professionals are encouraged to explore the therapeutic potential of this intriguing molecule and its derivatives in the ongoing quest for new and effective medicines.

References

Application Notes and Protocols: 3-Fluoroquinoline-5-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

3-Fluoroquinoline-5-carboxylic acid is a fascinating heterocyclic compound that stands at the intersection of medicinal chemistry and advanced material science. While its derivatives have been extensively explored for their pharmacological activities, its intrinsic electronic and structural features suggest a significant, yet largely untapped, potential in the realm of material science. The quinoline core, a rigid and planar aromatic system, is known for its robust thermal stability and inherent photoluminescent properties. The strategic placement of a fluorine atom and a carboxylic acid group at the 3- and 5-positions, respectively, further functionalizes this core, opening up a diverse range of possibilities for creating novel materials with tailored properties.

The electron-withdrawing nature of the fluorine atom can enhance the electron affinity of the quinoline system, a desirable trait for electron-transporting materials in organic electronics. Concurrently, the carboxylic acid group provides a versatile handle for chemical modification and a strong coordination site for the construction of supramolecular structures like Metal-Organic Frameworks (MOFs). This guide provides a forward-looking exploration of the potential applications of this compound in material science, complete with detailed, field-proven protocols to encourage and facilitate further research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in material science.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₂N/A
Molecular Weight 191.16 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFN/A
Melting Point >300 °C (decomposes)N/A

I. Application in Organic Light-Emitting Diodes (OLEDs)

The inherent photoluminescence of the quinoline scaffold makes this compound a promising candidate for use in OLEDs. Quinoline derivatives have been successfully employed as electron-transporting materials (ETMs), host materials, and even as emissive materials in OLED devices.[1][2] The introduction of a fluorine atom can enhance the electron-transporting properties and improve the overall stability of the device.

Rationale for Application
  • Electron-Deficient Core: The quinoline ring system is naturally electron-deficient, which is a key characteristic for efficient electron transport. The addition of a fluorine atom further enhances this property.

  • High Thermal Stability: The rigid, aromatic structure of the quinoline core imparts excellent thermal stability, a critical requirement for the longevity of OLED devices.

  • Tunable Emission: While the parent molecule may have its own fluorescence profile, the carboxylic acid group allows for straightforward chemical modification to tune the emission color and quantum yield.

Protocol: Synthesis of a Quinoline-Based Emitter for OLEDs

This protocol outlines a general procedure for the esterification of this compound to create a more volatile and processable material suitable for vacuum deposition in OLED fabrication.

Step 1: Esterification of this compound

  • Reactants:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • A desired alcohol (e.g., 2-ethylhexanol) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) as solvent

    • Triethylamine (TEA) as a base (2.0 eq)

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride dropwise at 0 °C and then allow the mixture to reflux for 2 hours to form the acyl chloride.

    • Cool the reaction mixture to 0 °C and slowly add the alcohol and triethylamine.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: OLED Device Fabrication (Conceptual Workflow)

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Vacuum Thermal Evaporation) cluster_2 Cathode Deposition & Encapsulation ITO_Glass ITO-coated Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Glass->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (e.g., NPB) UV_Ozone->HTL EML Emissive Layer (Host + Quinoline Emitter) HTL->EML EBL Electron Blocking Layer (Optional) EML->EBL ETL Electron Transport Layer (e.g., Alq3) EBL->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glass Lid & UV-cured Epoxy) Cathode->Encapsulation Final_Device Finished OLED Device Encapsulation->Final_Device

Caption: Conceptual workflow for OLED device fabrication.

II. Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an excellent candidate as an organic linker for the synthesis of MOFs.[3] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of a quinoline-based linker can introduce interesting properties to the resulting MOF, such as luminescence for sensing applications.

Rationale for Application
  • Strong Coordination: Carboxylic acids are one of the most common and robust coordinating groups for MOF synthesis, forming stable bonds with a variety of metal ions.[4]

  • Functional Porosity: The quinoline moiety can line the pores of the MOF, potentially leading to selective adsorption properties or creating a luminescent framework.

  • Dual Coordination Sites: Both the carboxylic acid group and the nitrogen atom of the quinoline ring can potentially coordinate with metal centers, leading to novel framework topologies.

Protocol: Solvothermal Synthesis of a Quinoline-Based MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as the organic linker.

  • Reactants:

    • This compound (1.0 eq)

    • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) (1.0 eq)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Modulator (optional, e.g., acetic acid)

  • Procedure:

    • In a small glass vial, dissolve this compound and the metal salt in DMF.

    • Add the modulator if desired (this can help in obtaining single crystals).

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to a specific temperature (e.g., 80-120 °C) and hold for a set period (e.g., 24-72 hours).

    • Allow the oven to cool down slowly to room temperature.

    • Collect the resulting crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

    • Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone) followed by heating under vacuum to remove the solvent from the pores.

MOF_Synthesis Reactants Reactants: - this compound - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - Solvent (e.g., DMF) Mixing Dissolve reactants in a sealed vial Reactants->Mixing Solvothermal Solvothermal Reaction (Heating in an oven) Mixing->Solvothermal Crystallization Slow cooling and crystallization Solvothermal->Crystallization Washing Washing with fresh solvent Crystallization->Washing Activation Solvent exchange and activation (heating under vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: General workflow for solvothermal MOF synthesis.

III. Application in Fluorescent Sensors

The inherent fluorescence of the quinoline core provides a platform for the development of fluorescent sensors for the detection of various analytes, such as metal ions.[5][6] The carboxylic acid group and the fluorine atom can modulate the electronic properties of the quinoline ring, and the carboxylic acid can also act as a binding site for specific analytes.

Rationale for Application
  • Fluorogenic Core: Quinoline and its derivatives are known to be fluorescent, and their emission properties can be sensitive to the local environment.[7][8]

  • Selective Binding: The carboxylic acid group can be used as a recognition site for specific metal ions, leading to a change in the fluorescence of the molecule upon binding (e.g., quenching or enhancement).

  • High Sensitivity: Fluorescence-based sensing methods are often highly sensitive, allowing for the detection of trace amounts of analytes.

Protocol: Spectrofluorometric Titration for Metal Ion Sensing

This protocol describes a general procedure for evaluating the potential of this compound as a fluorescent sensor for a specific metal ion.

  • Materials:

    • A stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

    • Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentrations.

    • A spectrofluorometer.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the metal ion of interest.

    • Record the fluorescence emission spectrum of each solution, using an appropriate excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • A significant change in fluorescence intensity upon the addition of the metal ion indicates a sensing event.

    • To determine selectivity, repeat the experiment with a range of different metal ions.

Fluorescent_Sensing Sensor This compound (Fluorophore) Binding Binding Event Sensor->Binding Analyte Metal Ion (Analyte) Analyte->Binding Fluorescence_Change Change in Fluorescence (Quenching or Enhancement) Binding->Fluorescence_Change Detection Detection and Quantification Fluorescence_Change->Detection

Caption: Principle of fluorescent sensing.

Conclusion and Future Outlook

This compound is a molecule with significant and underexplored potential in material science. Its unique combination of a photoluminescent and thermally stable quinoline core, an electron-withdrawing fluorine atom, and a versatile carboxylic acid handle makes it a promising building block for a new generation of advanced materials. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers and scientists to explore the exciting possibilities that this compound offers in the fields of organic electronics, porous materials, and chemical sensing. Further research into the synthesis of derivatives and a deeper understanding of its structure-property relationships will undoubtedly unlock even more innovative applications.

References

Analytical methods for "3-Fluoroquinoline-5-carboxylic acid" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-Fluoroquinoline-5-carboxylic Acid

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a critical structural moiety and potential intermediate in the synthesis of advanced fluoroquinolone-based pharmaceuticals. We present three robust methods tailored for distinct analytical needs, ranging from high-throughput screening to trace-level impurity analysis. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are detailed herein. Each method is presented with a focus on the scientific rationale behind procedural choices, ensuring methodological robustness and adherence to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Analytical Imperative

This compound belongs to the quinolone family, a class of compounds foundational to the development of potent synthetic antibacterial agents.[4] The precise quantification of this molecule is paramount in pharmaceutical development and manufacturing. Whether it serves as a starting material, a key synthetic intermediate, or is monitored as a potential process-related impurity, its concentration directly impacts reaction yield, final product purity, and ultimately, therapeutic safety and efficacy. The choice of analytical method is therefore a critical decision, dictated by the sample matrix, required sensitivity, and the specific purpose of the measurement. This document serves as a practical guide for researchers and quality control professionals to select and implement a fit-for-purpose analytical strategy.

Method Selection: A Comparative Overview

Three primary analytical techniques are presented, each offering a unique balance of specificity, sensitivity, and operational complexity.

  • High-Performance Liquid Chromatography (HPLC-UV): The workhorse of pharmaceutical analysis, HPLC provides excellent separation and quantification capabilities for moderately complex mixtures. It is ideal for assay and purity testing of bulk drug substances and formulated products.[5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering unparalleled sensitivity and selectivity, LC-MS/MS is the gold standard for trace-level quantification, especially in complex biological or environmental matrices.[8][9][10] It is the method of choice for impurity analysis, pharmacokinetic studies, and residue monitoring.[9][10][11]

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective technique best suited for the analysis of pure substances or simple formulations with no interfering, UV-absorbing components.[4][12][13] Its simplicity makes it valuable for quick identity checks or concentration measurements in controlled environments.[12]

The following table provides a comparative summary to guide method selection.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)Low (µg/mL to mg/mL)
Matrix Tolerance GoodExcellentPoor
Instrumentation Cost ModerateHighLow
Throughput ModerateModerate to HighHigh
Typical Application Assay, Purity, Content UniformityImpurity Profiling, Bioanalysis, Residue TestingPure Substance Assay, Dissolution

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

This method leverages the chromatographic separation of the analyte on a C18 stationary phase followed by quantification based on its ultraviolet absorbance. The acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to consistent retention and sharp peak shapes.

Experimental Protocol
  • Instrumentation & Consumables

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

    • HPLC-grade Acetonitrile and Water.

    • Phosphoric acid (H₃PO₄) and Potassium Dihydrogen Phosphate (KH₂PO₄).

    • 0.45 µm membrane filters for mobile phase and sample filtration.

  • Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.0: Acetonitrile)

    • Aqueous Buffer (A): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 using phosphoric acid. Filter through a 0.45 µm filter.

    • Organic (B): HPLC-grade Acetonitrile.

    • Isocratic Mobile Phase: Mix the Aqueous Buffer (A) and Acetonitrile (B) in a ratio of 85:15 (v/v) .[4][5] Degas the mixture before use.

  • Standard Solution Preparation

    • Stock Standard (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard with the mobile phase.

  • Sample Preparation

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of the 50:50 Acetonitrile/Water mixture and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with the same solvent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 85:15 (v/v) 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 292 nm
Run Time ~10 minutes
  • Data Analysis & System Suitability

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

    • Inject the sample solution(s). Calculate the concentration of the analyte using the regression equation from the calibration curve.

    • Before analysis, perform a system suitability test. For five replicate injections of a mid-level standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[1]

Method Validation Framework

This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3] Key parameters to evaluate include:

  • Specificity: Demonstrated by the absence of interfering peaks from excipients or degradation products at the analyte's retention time.[14]

  • Linearity: Assessed across a range of at least 5 concentration levels.[14]

  • Accuracy & Precision: Determined by analyzing spiked placebo samples or by comparison to a reference method.[1]

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer + ACN) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standards (Stock & Dilutions) A2 Inject Standards & Sample P2->A2 P3 Prepare Sample (Weigh, Dissolve, Filter) P3->A2 A1->A2 A3 Acquire Chromatographic Data (UV @ 292 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & Sample P2 Spike Internal Standard (IS) P1->P2 P3 SPE Cleanup (if needed) P2->P3 A1 LC Separation (Gradient Elution) P3->A1 A2 ESI Ionization A1->A2 A3 Mass Selection (Q1) m/z 192.2 A2->A3 A4 Fragmentation (Q2) A3->A4 A5 Fragment Detection (Q3) m/z 148.1 & 174.2 A4->A5 D1 Integrate MRM Peaks A5->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Quantify vs. Curve D2->D3

Caption: Workflow for trace-level quantification by LC-MS/MS using MRM.

Protocol 3: Rapid Assay by UV-Vis Spectrophotometry

This protocol describes a straightforward method for determining the concentration of this compound in a pure sample based on the Beer-Lambert law.

Experimental Protocol
  • Instrumentation & Consumables

    • Calibrated double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

    • Analytical grade solvent (e.g., 0.1 M Hydrochloric Acid).

    • Volumetric glassware.

  • Solvent Selection & Wavelength Determination (λmax)

    • Rationale: 0.1 M HCl is chosen as a solvent to ensure complete protonation and solubilization of the analyte, leading to a consistent and reproducible UV spectrum.

    • Procedure: Prepare a dilute solution (~10 µg/mL) of the analyte in 0.1 M HCl. Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax). For quinoline structures, this is expected to be in the 280-350 nm range.

[13][15][16]3. Standard Solution Preparation

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.
  • Calibration Standards: From the stock, prepare a series of at least five standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting with 0.1 M HCl.

  • Sample Preparation

    • Prepare a sample solution in 0.1 M HCl with an expected final concentration that falls within the calibration range. This may require an initial stock preparation similar to the standard.

  • Measurement Procedure

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using 0.1 M HCl in both the sample and reference cuvettes.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis

    • Plot a graph of absorbance versus concentration for the standards.

    • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.999.

    • Determine the concentration of the sample solution using its measured absorbance and the regression equation.

Workflow Diagram

UVVis_Workflow P1 Prepare Standards & Sample in 0.1 M HCl A1 Determine λmax via UV Scan P1->A1 A2 Set Spectrophotometer to λmax A1->A2 A3 Measure Absorbance of Standards & Sample A2->A3 D1 Plot Calibration Curve (Absorbance vs. Concentration) A3->D1 D2 Calculate Sample Concentration via Linear Regression D1->D2

Caption: General workflow for quantification by UV-Vis Spectrophotometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Fluoroquinoline-5-carboxylic acid and related quinoline derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. Quinolines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis can be challenging, often plagued by low yields, harsh reaction conditions, and difficult purification.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, primarily focusing on the widely-used Gould-Jacobs reaction pathway for constructing the quinoline core.[3][4] While the direct synthesis of this compound may require a multi-step sequence or alternative strategies, the principles and troubleshooting steps detailed here for the key stages of quinoline formation—condensation, cyclization, and hydrolysis—are broadly applicable and will empower you to optimize your synthetic route for higher yields and purity.

Synthetic Pathway Overview: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinoline derivatives, which are key intermediates. The pathway generally involves three critical steps:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[5]

  • Saponification & Acidification: The ester group on the quinoline ring is hydrolyzed to a carboxylic acid using a base, followed by acidification.[3]

Generalized Reaction Workflow

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification Aniline Substituted Aniline Condensation Condensation (100-140°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250°C) Intermediate->Cyclization QuinolineEster Ethyl 4-Oxo-quinoline-3-carboxylate Derivative Cyclization->QuinolineEster Saponification 1. Saponification (e.g., NaOH) 2. Acidification (e.g., HCl) QuinolineEster->Saponification FinalProduct 4-Hydroxyquinoline-3-carboxylic Acid Derivative Saponification->FinalProduct

Caption: Generalized workflow of the Gould-Jacobs reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Step 1: Condensation Reaction

Question 1: My condensation reaction between the aniline and DEEM is showing very low conversion to the anilidomethylenemalonate intermediate. What's going wrong?

Answer: Low conversion in this initial step is a common problem that can typically be traced back to three factors: reaction conditions, reagent stoichiometry, or reagent quality.

  • Causality - Reaction Conditions: The condensation involves a nucleophilic attack from the aniline onto the DEEM, followed by the elimination of ethanol.[3] This process requires sufficient thermal energy but can stall if the temperature is too low or the reaction time is too short.

    • Solution: A typical starting point is heating the mixture at 100-140°C for 1-3 hours .[6] Monitor the reaction closely using Thin Layer Chromatography (TLC) to track the consumption of the aniline starting material.

  • Causality - Stoichiometry: To drive the equilibrium towards the product, an excess of one reagent is often used.

    • Solution: Use a molar excess of the more volatile or less expensive reagent. A common and effective strategy is to use excess DEEM as both a reagent and a solvent, which drives the reaction to completion.[6][7]

  • Causality - Reagent Quality: Anilines can oxidize and darken on storage, and DEEM can hydrolyze. Impurities will significantly hinder the reaction.

    • Solution: Ensure your aniline is pure; distill it if necessary. Use fresh, high-quality DEEM. The reaction is often performed neat (without an additional solvent), so reagent purity is paramount.

Step 2: Thermal Cyclization

Question 2: The cyclization step is giving a very low yield of the quinoline product, and I'm seeing significant charring/decomposition.

Answer: This is the most critical and often lowest-yielding step of the Gould-Jacobs synthesis. It requires very high temperatures (typically >250 °C) to induce the 6-electron electrocyclization, and balancing the need for high heat with the risk of decomposition is key.[5][8]

  • Causality - Insufficient Temperature: The activation energy for the intramolecular cyclization is substantial. If the temperature is too low, the reaction will not proceed at an appreciable rate.

    • Solution: The use of a high-boiling, inert solvent is essential for achieving and maintaining the required temperature uniformly. Solvents like diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard choices.[5] Heating the reaction mixture to reflux in one of these solvents (typically 250-260 °C) is recommended. Using such a solvent can increase cyclization yields to as high as 95%.[5]

  • Causality - Decomposition: At temperatures above 250 °C, organic molecules can begin to decompose, leading to charring and reduced yields. The reaction time must be carefully optimized to maximize product formation while minimizing degradation.[9]

    • Solution: Monitor the reaction progress carefully by TLC. Once the intermediate is consumed, cool the reaction immediately. Do not heat for an extended period unnecessarily. A time-temperature study is often required to find the optimal balance. For example, one study found that increasing temperature while decreasing reaction time led to a higher yield.[9]

  • Causality - Inefficient Heat Transfer: Conventional heating with an oil bath or heating mantle can lead to localized overheating and inefficient heat transfer in a viscous reaction mixture.

    • Solution - Modern Alternative: Consider using microwave-assisted synthesis . Microwave irradiation provides rapid and uniform heating throughout the reaction volume, dramatically reducing reaction times (from hours to minutes) and often improving yields by minimizing the formation of degradation byproducts.[9][10]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent High-boiling (e.g., Dowtherm A)Can often be done solvent-free
Temperature 250-260 °C[5]250-300 °C (achieved rapidly)[9]
Time Several hours[9]5-30 minutes[7][9]
Typical Yield Variable, often low without optimizationGenerally higher and more reproducible[9][10]
Table 1: Comparison of Conventional vs. Microwave Heating for the Cyclization Step.

Question 3: My cyclization is producing a mixture of isomers. How can I improve regioselectivity?

Answer: Regioselectivity is a known challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines, as cyclization can occur at either ortho position relative to the amino group.[8] The outcome is controlled by both steric and electronic factors. For your target, this compound, the choice of starting material is critical and a standard Gould-Jacobs approach with 3-fluoroaniline would not yield the desired product. However, in a relevant synthesis, controlling regioselectivity would involve:

  • Electronic Effects: The cyclization is an electrophilic aromatic substitution on the aniline ring. Electron-donating groups will activate the ortho/para positions, while electron-withdrawing groups will deactivate them. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[3]

  • Steric Hindrance: A bulky substituent at one of the ortho positions will sterically hinder cyclization at that site, favoring reaction at the less hindered position.

  • Alternative Strategy: If regioselectivity remains poor, a different synthetic strategy where the ring is already formed with the correct substitution pattern, such as the Pfitzinger or Friedländer synthesis, may be necessary.[2][11]

Step 3: Saponification (Hydrolysis)

Question 4: The final hydrolysis step is incomplete, or I'm losing product during workup.

Answer: Saponification of the ethyl ester to the carboxylic acid is typically straightforward but can present challenges.

  • Causality - Incomplete Reaction: The ester may be sterically hindered or poorly soluble in the reaction medium, leading to incomplete hydrolysis.

    • Solution: Ensure sufficient base (e.g., NaOH or KOH) and an appropriate solvent system (e.g., aqueous ethanol) are used.[12] Refluxing for several hours is standard. Monitor by TLC until the starting ester is fully consumed. Microwave assistance can also accelerate this step.[13]

  • Causality - Product Loss During Workup: The product is a carboxylic acid, which will be in its carboxylate salt form (e.g., sodium salt) in the basic reaction mixture. If you attempt to extract the product with an organic solvent at this stage, it will remain in the aqueous layer.

    • Solution: After the reaction is complete, cool the mixture and carefully acidify it with an acid like HCl until the pH is acidic (typically pH 2-4). This will protonate the carboxylate, causing the free carboxylic acid to precipitate out of the solution. The solid product can then be collected by filtration.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting materials, intermediates, and products. For more quantitative analysis and purity checks, especially during methods development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Q2: Are there any "greener" alternatives to high-boiling solvents like Dowtherm A? A2: Yes. The most significant green alternative is to perform the cyclization under solvent-free conditions using microwave heating .[10] This eliminates the need for large volumes of high-boiling, difficult-to-remove, and expensive solvents.[8] Additionally, some modern protocols explore the use of ionic liquids or deep eutectic solvents as reaction media.[2][15]

Q3: My final product is difficult to purify. What are the recommended methods? A3: Purification strategies depend on the nature of the impurities.

  • Precipitation/Recrystallization: This is the most common and efficient method. After acidic workup of the hydrolysis step, the carboxylic acid often precipitates.[14] This solid can be further purified by recrystallizing from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Washing: The crude product precipitate should be washed thoroughly with a solvent in which the impurities are soluble but the product is not, such as cold acetonitrile or diethyl ether.[9]

  • Column Chromatography: While less common for the final acid due to solubility issues, chromatography on silica gel is often used to purify the ester intermediates (the anilidomethylenemalonate and the cyclized quinoline ester).[16]

Experimental Protocols

The following are generalized protocols based on established methodologies. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-temperature reactions should be conducted behind a blast shield.

Protocol 1: Step 1 - Condensation to form Diethyl 2-((3-fluoroanilino)methylene)malonate
  • Setup: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 to 3.0 eq). Note: Using excess DEEM as the solvent is a common procedure.[6]

  • Reaction: Heat the mixture with stirring at 120-130 °C for 1-2 hours.

  • Monitoring: Monitor the disappearance of the 3-fluoroaniline spot by TLC.

  • Workup: Cool the reaction mixture to room temperature. The resulting product, often an oil or a low-melting solid, can be carried forward to the next step directly, or purified by vacuum distillation or chromatography if necessary.

Protocol 2: Step 2 - High-Temperature Thermal Cyclization
  • Setup: In a reaction flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approx. 10-20 mL per gram of intermediate).[5]

  • Reaction: Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction by TLC until the starting intermediate is consumed (typically 15-60 minutes). Avoid prolonged heating to prevent decomposition.[9]

  • Workup: Cool the reaction vessel to room temperature. The product often precipitates from the solvent. Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.[5] Filter the solid product and wash it thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

Protocol 3: Step 3 - Saponification to the Carboxylic Acid
  • Setup: Suspend the crude ethyl quinoline-carboxylate ester from Step 2 in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reaction: Add sodium hydroxide (2-3 eq) and heat the mixture to reflux until TLC analysis shows complete consumption of the starting ester (typically 2-4 hours).

  • Workup: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl or 6M HCl with vigorous stirring until the pH of the solution is ~2-3.

  • Isolation: A precipitate of the final carboxylic acid product should form. Allow it to stir in the cold for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[14]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Final Yield CheckCondensation Was Condensation (Step 1) Complete? Start->CheckCondensation CheckCyclization Was Cyclization (Step 2) Complete? CheckCondensation->CheckCyclization Yes Sol_Condensation Solution: - Increase Temp/Time - Use Excess DEEM - Check Reagent Purity CheckCondensation->Sol_Condensation No Sol_Cyclization Solution: - Ensure Temp > 250°C - Use High-Boiling Solvent - Optimize Time - Consider Microwave CheckCyclization->Sol_Cyclization No Sol_Decomposition Decomposition Observed? CheckCyclization->Sol_Decomposition Yes CheckHydrolysis Was Hydrolysis (Step 3) Complete? Sol_Hydrolysis Solution: - Increase Reflux Time - Ensure Sufficient Base - Check Workup pH CheckHydrolysis->Sol_Hydrolysis No Sol_Decomposition->CheckHydrolysis No Sol_Decomp_Yes Solution: - Reduce Reaction Time - Use Microwave Sol_Decomposition->Sol_Decomp_Yes Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoroquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to provide practical, experience-driven advice to help you achieve high purity in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound has a low purity and a colored appearance. What is the best initial purification strategy?

Answer: A common and effective initial purification strategy for quinoline carboxylic acids is a pH-mediated extraction followed by recrystallization.[1][2] The acidic nature of the carboxylic acid group and the basicity of the quinoline nitrogen allow for selective dissolution and removal of non-ionizable impurities.

Underlying Principle: The solubility of amphoteric compounds like this compound is highly pH-dependent. By adjusting the pH, you can selectively move your target compound between aqueous and organic phases, leaving behind impurities with different acidity/basicity profiles. Subsequent treatment with activated charcoal can help remove colored impurities through adsorption.[1][2]

Experimental Protocol: pH-Mediated Purification and Decolorization

  • Dissolution: Suspend the crude this compound in water.

  • Basification: Slowly add a base (e.g., 2M NaOH) with stirring until the solid completely dissolves and the pH is alkaline (pH 9-10). This deprotonates the carboxylic acid, forming a water-soluble salt.

  • Extraction of Basic/Neutral Impurities: Wash the aqueous solution with an organic solvent like dichloromethane or ethyl acetate to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Decolorization (Optional): If the aqueous solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of your compound) and stir for 15-30 minutes at room temperature.[1][2]

  • Filtration: Filter the solution through a pad of celite to remove the activated charcoal.

  • Acidification and Precipitation: Slowly add an acid (e.g., 2M HCl) to the clear filtrate with vigorous stirring. The this compound will precipitate out as the pH becomes acidic (target pH 3-4).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Self-Validation: The purity of the isolated solid should be assessed by HPLC-UV. A significant increase in the main peak area percentage and a reduction in color are expected.

Question 2: I am struggling to find a suitable solvent system for the recrystallization of this compound. What do you recommend?

Answer: Finding an optimal recrystallization solvent requires balancing solubility at high temperatures with insolubility at low temperatures. For quinoline carboxylic acids, polar organic solvents or mixtures with water are often effective.

Causality Behind Solvent Choice: The polarity of the quinoline carboxylic acid structure suggests that polar solvents will be required for dissolution. However, over-solubility, even at room temperature, is a common issue. A solvent mixture can fine-tune the solubility profile.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • N,N-Dimethylformamide (DMF)

  • Mixtures of the above with water

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your compound (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a screening solvent to each tube.

  • Observe solubility at room temperature.

  • For insoluble samples, heat the mixture to boiling and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, complete dissolution at boiling, and good crystal formation upon cooling.

Data Presentation: Illustrative Solubility of a Generic Quinolone Carboxylic Acid

Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
AcetoneSparingly SolubleSolubleGood
Ethyl AcetateInsolubleSparingly SolublePoor
Ethanol/Water (1:1)Sparingly SolubleSolubleExcellent

Question 3: My HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I improve the separation?

Answer: For closely eluting impurities, chromatographic purification is often necessary. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating quinoline carboxylic acids from their structurally similar impurities.[3][4]

Expertise in Method Development: The key to successful HPLC purification is optimizing the mobile phase composition and pH. For acidic compounds, suppressing the ionization of the carboxylic acid group by using an acidic mobile phase can lead to better peak shape and retention.

Experimental Protocol: Preparative RP-HPLC

  • Column: A C18 stationary phase is a good starting point.[3]

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute your compound. A shallow gradient around the elution point of your compound will provide the best resolution.

  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or 320 nm).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or DMF) and filter through a 0.45 µm syringe filter before injection.

Trustworthiness of the Protocol: After collecting the fractions containing the pure product, it is crucial to analyze them by analytical HPLC to confirm their purity before pooling and solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: Impurities often arise from starting materials or side reactions during the synthesis. Common synthetic routes for quinolines, such as the Gould-Jacobs reaction, can lead to regioisomeric impurities (e.g., the 7-carboxylic acid isomer) or incompletely cyclized intermediates.[5] If the synthesis involves a nucleophilic aromatic substitution to introduce the fluorine atom, the corresponding starting material (e.g., 3-chloroquinoline-5-carboxylic acid) could be a potential impurity.

Q2: How can I confirm the identity and assess the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and quantifying impurities.[3][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1H, 13C, and 19F NMR would be highly informative.

  • UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance, which is useful for HPLC detection.

Q3: My compound has very poor solubility in common organic solvents. What can I do?

A3: Poor solubility is a common challenge. Here are a few strategies:

  • Use highly polar aprotic solvents: Such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Salt formation: Convert the carboxylic acid to a salt (e.g., a sodium or potassium salt) to increase its solubility in aqueous solutions.[7] This can also be a purification step.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can sometimes improve solubility.[8][9]

Visualizations

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude Product pH_Adjust pH-Mediated Extraction (Aqueous/Organic) Crude->pH_Adjust Initial Cleanup Charcoal Activated Charcoal Treatment pH_Adjust->Charcoal Decolorization Recrystallization Recrystallization Charcoal->Recrystallization Primary Purification Chromatography Preparative HPLC Recrystallization->Chromatography Further Purification (if needed) Pure Pure Product (>99%) Recrystallization->Pure High Purity Chromatography->Pure

Caption: A general workflow for the purification of this compound.

Diagram: Logic for Troubleshooting Impurities

TroubleshootingLogic Start Impure Product CheckPolarity Different Polarity? Start->CheckPolarity CheckAcidity Different Acidity? CheckPolarity->CheckAcidity No Recrystallization Recrystallization CheckPolarity->Recrystallization Yes Chromatography Column Chromatography CheckPolarity->Chromatography Slightly CheckAcidity->Chromatography No Extraction Acid-Base Extraction CheckAcidity->Extraction Yes Pure Pure Product Recrystallization->Pure Chromatography->Pure Extraction->Pure

Caption: Decision tree for selecting a purification method based on impurity properties.

References

Technical Support Center: Synthesis of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoroquinoline-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important fluoroquinolone intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, and the Gould-Jacobs reaction remains a prevalent and powerful method for constructing the 4-hydroxyquinoline core, which can be further processed to the target compound.[1][2] This guide focuses primarily on troubleshooting and optimizing this classical pathway.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My Gould-Jacobs cyclization is resulting in a very low yield of the 4-hydroxyquinoline precursor. What are the common causes and how can I fix this?

A1: Low yield in the thermal cyclization step is the most frequent challenge in the Gould-Jacobs reaction. This step involves a high-energy 6-electron cyclization to form the quinoline ring system.[2] The primary factors influencing its success are temperature, reaction time, and the solvent environment.

Common Causes & Solutions:

  • Insufficient Temperature: The cyclization requires significant thermal energy, typically achieved by heating the anilidomethylenemalonate intermediate to 250-260 °C.[3] If the temperature is too low, the reaction will not proceed at an appreciable rate.

    • Solution: Ensure your heating apparatus (mantle, oil bath) is calibrated and can consistently maintain the target temperature. Use a high-boiling, inert solvent like Diphenyl ether or Dowtherm A to ensure a stable and uniform reaction temperature.[3] Using such a solvent can increase cyclization yields to as high as 95%.[3]

  • Reaction Time Mismatch: The optimal reaction time is a delicate balance. Too short, and the reaction is incomplete; too long, and the product can degrade at the high temperatures required.[4]

    • Solution: Monitor the reaction's progress by taking small aliquots (if safe and feasible) and analyzing them via Thin-Layer Chromatography (TLC) or LC-MS. This allows you to identify the point of maximum product formation before significant degradation occurs.

  • Product Degradation: At temperatures exceeding 260 °C, or with prolonged heating, the desired quinolone product can undergo decomposition, often observed as charring or the formation of intractable tar.[5]

    • Solution: Adhere strictly to the optimized temperature and time. Consider using microwave-assisted synthesis, which can dramatically reduce reaction times (e.g., to 5-15 minutes) and often improves yields by minimizing the window for thermal degradation.[4][6]

Q2: I'm observing significant byproduct formation, particularly a dark, tarry substance, during the high-temperature cyclization. What's happening and how can I prevent it?

A2: The formation of dark, insoluble materials is a clear sign of thermal decomposition. This occurs when the high temperatures required for cyclization also initiate undesirable side reactions or product breakdown.

Causality: The quinoline ring, once formed, is still susceptible to polymerization or decomposition under harsh thermal conditions. This is particularly true for reactions run "neat" (without a solvent) where localized overheating can occur.

Prevention Strategies:

  • Use a High-Boiling Solvent: As mentioned in Q1, solvents like Diphenyl ether or Dowtherm A act as a heat sink, providing a much more controlled and uniform temperature profile throughout the reaction mixture. This minimizes "hot spots" that can initiate decomposition.[5]

  • Inert Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, complex byproducts.[5]

  • Optimize Temperature and Time: A systematic optimization is crucial. Running small-scale experiments at varying temperatures (e.g., 240°C, 250°C, 260°C) and times can identify the optimal conditions that favor cyclization over degradation.[4]

Q3: The initial condensation between my substituted aniline and diethyl ethoxymethylenemalonate (EMME) is incomplete. How can I drive this reaction to completion?

A3: This initial step forms the key anilidomethylenemalonate intermediate. It is a nucleophilic substitution where the aniline displaces the ethoxy group of the EMME.[2] Incomplete conversion is usually due to reactant stoichiometry or insufficient reaction time at a moderate temperature.

Optimization Steps:

  • Stoichiometry: While a 1:1 ratio is theoretically required, using a slight excess of the more volatile or less expensive reactant can be beneficial. However, for the Gould-Jacobs reaction, a common strategy is to use an excess of the malonate derivative (e.g., 3 equivalents) to drive the reaction forward, especially when run neat.[4]

  • Temperature: This condensation does not require the extreme heat of the subsequent cyclization. Gently heating the mixture (e.g., to 100-130°C) is often sufficient to initiate the reaction and drive off the ethanol byproduct.

  • Removal of Ethanol: The reaction produces ethanol. Removing it from the reaction mixture as it forms (e.g., by distillation if the setup allows) will shift the equilibrium towards the product, according to Le Châtelier's principle.

Q4: My final saponification and decarboxylation steps are inefficient. What conditions should I optimize?

A4: The conversion of the 4-hydroxy-3-carboalkoxyquinoline intermediate to the final carboxylic acid involves two distinct steps: saponification (ester hydrolysis) followed by decarboxylation.[2]

Troubleshooting Saponification:

  • Cause: Incomplete hydrolysis of the ester group.

  • Solution: Use a sufficient excess of a strong base like sodium hydroxide (e.g., 3.0-3.5 equivalents) in an aqueous or alcoholic solution.[5] Ensure vigorous stirring and adequate heating (e.g., reflux) to promote the reaction, which can take several hours. Monitor by TLC until the starting ester spot has disappeared.[5]

Troubleshooting Decarboxylation:

  • Cause: The 3-carboxylic acid group on the quinolone ring can be stubborn to remove.

  • Solution: Decarboxylation is typically achieved by heating the quinoline-3-carboxylic acid intermediate, often in the same high-boiling solvent used for cyclization (like Diphenyl ether) or by simple thermal decomposition of the isolated acid at its melting point.[2] Acid catalysis can sometimes facilitate this process, though it is often accomplished purely by heat.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound via the Gould-Jacobs reaction?

A1: The most logical and established pathway follows the Gould-Jacobs reaction sequence. It begins with a substituted aniline and a malonic ester derivative and proceeds through several key transformations.

Gould_Jacobs_Pathway Reactants 2-Amino-4-fluorobenzoic acid + Diethyl Ethoxymethylenemalonate (EMME) Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 Condensation (Heat, ~130°C) Intermediate2 Ethyl 4-hydroxy-3-fluoroquinoline- 5-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High Heat, ~250°C) Intermediate3 4-Hydroxy-3-fluoroquinoline- 5-carboxylic Acid Intermediate2->Intermediate3 Saponification (NaOH, Heat) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: General Gould-Jacobs pathway for the target molecule.

Q2: How critical is the choice of high-boiling solvent for the thermal cyclization step?

A2: It is extremely critical. The solvent serves two primary functions: maintaining a stable, high temperature and preventing localized overheating that leads to decomposition.[3][5] Running the reaction neat is possible but often gives lower yields and more byproducts due to poor heat transfer.

Table 1: Comparison of Common High-Boiling Solvents

SolventBoiling Point (°C)Characteristics
Diphenyl ether259Excellent thermal stability, commonly used.[3]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; very high thermal stability.[5]
Mineral Oil>300Inexpensive, inert, but can be difficult to remove during workup.[5]
Q3: Can microwave synthesis be used to improve the Gould-Jacobs reaction?

A3: Yes, absolutely. Microwave-assisted synthesis is an excellent technique for this reaction.[6] The primary advantages are a dramatic reduction in reaction time (from hours to minutes) and often an increase in yield.[4] The rapid, uniform heating provided by microwaves minimizes the time the product is exposed to high temperatures, thereby reducing thermal degradation.[4]

Q4: What are the key safety precautions to take during this synthesis?

A4: Safety is paramount, especially given the high temperatures and reagents involved.

  • High Temperatures: The cyclization step is performed at ~250-260°C. Use a well-calibrated heating mantle in a fume hood. Ensure all glassware is free of cracks or defects. Never heat a sealed system.

  • Reagents: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pressure: When using microwave synthesis, be aware that high pressures can be generated (up to 24 bar has been reported).[4] Use only vials and equipment specifically designed for high-pressure microwave synthesis.

Part 3: Detailed Protocols

Protocol 1: Synthesis of the Anilidomethylenemalonate Intermediate

This protocol describes the initial condensation step.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (e.g., a derivative of 2-amino-4-fluorobenzoic acid) (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 - 3.0 equiv).[4]

  • Heating: Heat the mixture with stirring to 120-130°C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the aniline starting material.

  • Work-up: Allow the mixture to cool to room temperature. The resulting crude intermediate, often a solid or viscous oil, can precipitate. It can be washed with a cold non-polar solvent like hexanes or cyclohexane to remove excess EMME and then used directly in the next step.[3]

Protocol 2: High-Temperature Thermal Cyclization

This protocol details the critical ring-closing step using conventional heating.

  • Reaction Setup: Place the crude anilidomethylenemalonate intermediate from Protocol 1 into a reaction flask equipped with a reflux condenser. Add a high-boiling solvent such as Diphenyl ether (enough to ensure good stirring).[3]

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon).

  • Heating: Heat the mixture vigorously with stirring to reflux (typically 250-260°C).[3]

  • Reaction Time: Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC if possible.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling.[3] Dilute the mixture with a non-polar solvent like cyclohexane or hexanes to further precipitate the product and dissolve the high-boiling reaction solvent.[3][5]

  • Isolation: Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under a vacuum.[3]

Troubleshooting_Workflow Start Low Yield in Cyclization Check_Temp Is Temperature ≥ 250°C? Start->Check_Temp Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Sol_Temp Increase Temperature. Use Calibrated Heating Source. Check_Temp->Sol_Temp No Check_Solvent Using High-Boiling Solvent? Check_Time->Check_Solvent Yes Sol_Time Monitor by TLC. Run Time-Course Study. Check_Time->Sol_Time No Check_Degradation Is Charring/Tar Observed? Check_Solvent->Check_Degradation Yes Sol_Solvent Add Diphenyl Ether or Dowtherm A. Check_Solvent->Sol_Solvent No Sol_Degradation Reduce Temperature Slightly. Consider Microwave Synthesis. Check_Degradation->Sol_Degradation Yes Success Yield Improved Check_Degradation->Success No Sol_Temp->Success Sol_Time->Success Sol_Solvent->Success Sol_Degradation->Success

Caption: A troubleshooting workflow for low cyclization yield.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoroquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Our goal is to empower you with the knowledge to effectively design and execute your experiments.

Introduction: Understanding the Challenge

This compound, like many quinolone derivatives, presents solubility hurdles due to its aromatic structure and the presence of a carboxylic acid group. Its crystalline nature and potential for strong intermolecular interactions can lead to poor dissolution in aqueous and some organic solvents, posing a significant challenge for in vitro assays, formulation development, and other research applications. This guide provides a structured approach to systematically address and overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the first step I should take?

A1: The primary reason for poor solubility in neutral aqueous buffers is the chemical nature of the molecule. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. At neutral pH, the carboxylic acid group is only partially deprotonated, and the molecule exists in a less soluble, neutral form.

Initial Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to increase the pH of your aqueous solution. By making the solution more basic (e.g., pH 8.0-9.0), you will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2] It is crucial to adjust the pH before bringing the solution to the final volume, as the compound's solubility is lower at acidic to neutral pH.[2]

  • Gentle Heating and Sonication: Aiding the dissolution process with gentle warming (e.g., 37-50°C) and sonication can help overcome the energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Q2: What is the pKa of this compound, and why is it important for solubility?

Understanding the pKa allows you to rationally select a pH for your buffer that will ensure the compound is in its more soluble, ionized state. As a general rule, for acidic compounds, working at a pH at least 1-2 units above the pKa will significantly enhance solubility.

Q3: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended?

A3: Yes, using water-miscible organic co-solvents is a common and effective strategy. These solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic regions of the molecule.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its excellent solvating power for a wide range of compounds.

  • Dimethylformamide (DMF): Another strong solvent, similar to DMSO.

  • Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs): These are generally considered more biocompatible and are often used in formulations for in vivo studies.[1]

Important Considerations:

  • Co-solvent Concentration: Start with a low percentage of the co-solvent (e.g., 1-10% v/v) and gradually increase it as needed. High concentrations of organic solvents can be toxic to cells in biological assays and may cause the compound to precipitate out of solution if the final aqueous concentration is high.

  • Preparation Method: It is best practice to first dissolve the compound in the pure co-solvent to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. This method helps to avoid immediate precipitation.

Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the high-concentration organic stock, becomes insoluble as the solvent polarity dramatically increases upon dilution into the aqueous buffer.

Troubleshooting Precipitation:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while mixing vigorously.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in the aqueous phase and prevent precipitation.[1]

  • Use a Co-solvent System in the Final Buffer: Having a small percentage of a co-solvent like PEG in your final aqueous buffer can improve the solubility of the compound upon dilution of the DMSO stock. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

Q5: Would forming a salt of this compound improve its solubility?

A5: Absolutely. Salt formation is a well-established technique to significantly enhance the aqueous solubility and dissolution rate of ionizable compounds. For a carboxylic acid, forming a salt with a suitable base (e.g., sodium, potassium, or an amine like tromethamine (Tris)) will result in a more polar and, therefore, more water-soluble product.

Experimental Protocols

Protocol 1: Solubility Determination in Various Solvents

This protocol outlines a method to systematically assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M NaOH, 0.1 M HCl, DMSO, DMF, Ethanol, Methanol, Acetonitrile)

  • Vials with screw caps

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., 1 ml).

  • Cap the vial tightly and vortex for 1-2 minutes.

  • Place the vial in a sonicator for 15-30 minutes.

  • Allow the suspension to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours with continuous gentle agitation.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Quantify the concentration of the dissolved compound.

  • Express the solubility in units such as mg/mL or molarity.

Protocol 2: pH-Dependent Solubility Profiling

This protocol will help you understand how pH affects the solubility of this compound.

Materials:

  • This compound

  • A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10)

  • The same equipment as in Protocol 1

Procedure:

  • Follow the same steps as in Protocol 1, but use the different pH buffers as the solvents.

  • Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.

  • This plot will generate a pH-solubility profile, which is typically U-shaped for amphoteric compounds like fluoroquinolones, with minimum solubility near the isoelectric point and higher solubility at acidic and basic pH values.

Protocol 3: Preparation of a Solubilized Stock Solution using a Co-solvent

This protocol provides a step-by-step method for preparing a stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

SolventPredicted SolubilityNotes
Water (pH ~6-7)Very Low (<0.1 mg/mL)Limited by the protonated carboxylic acid form.
PBS (pH 7.4)Low (<0.5 mg/mL)Partial deprotonation improves solubility slightly.
0.1 M NaOHHigh (>10 mg/mL)Formation of the soluble carboxylate salt.
0.1 M HClModerate to HighProtonation of the quinoline nitrogen may increase solubility.
DMSOHigh (>50 mg/mL)Excellent solvent for this class of compounds.
DMFHigh (>50 mg/mL)Similar to DMSO in solvating power.
EthanolModerate (1-10 mg/mL)Can be used as a co-solvent.
MethanolModerate (1-10 mg/mL)Similar to ethanol.

Note: These are estimated values based on the general properties of similar compounds. Experimental verification using Protocol 1 is highly recommended.

Visualization of Concepts

Troubleshooting Workflow for Solubility Issues

G start Start: Compound is Insoluble ph_adjust Is the solvent aqueous? start->ph_adjust yes_ph Adjust pH (increase for acidic compound) ph_adjust->yes_ph Yes no_ph Try a different organic solvent (e.g., DMSO, DMF) ph_adjust->no_ph No still_insoluble Still Insoluble? yes_ph->still_insoluble no_ph->still_insoluble co_solvent Use a co-solvent system (e.g., DMSO/Water) still_insoluble->co_solvent heat_sonicate Apply gentle heat and/or sonication co_solvent->heat_sonicate salt_formation Consider salt formation heat_sonicate->salt_formation success Success: Compound Solubilized salt_formation->success

Caption: A logical workflow for troubleshooting solubility problems.

pH-Dependent Ionization and Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph_structure R-COOH (Protonated, Less Soluble) high_ph_structure R-COO⁻ + H⁺ (Deprotonated, More Soluble) low_ph_structure->high_ph_structure Increase pH > pKa high_ph_structure->low_ph_structure Decrease pH < pKa

Caption: The effect of pH on the ionization state and solubility of a carboxylic acid.

References

Technical Support Center: Stability and Degradation of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Fluoroquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. While specific literature on this compound is limited, its core structure is representative of the broader fluoroquinolone class. This document synthesizes established principles from extensive research on fluoroquinolones to provide a robust framework for troubleshooting and ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common issues encountered during the handling, storage, and use of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly-sealed, opaque container in a cool, dry, and dark environment.[1][2] Recommended conditions are typically long-term storage in a refrigerator (+2 to +8 °C) or freezer (-20 °C), especially for reference-grade material. The key is to minimize exposure to light, moisture, and heat, which are the primary drivers of degradation for this class of compounds.[2][3][4] Always consult the supplier's specific recommendations on the Certificate of Analysis.

Q2: My solid this compound powder has developed a yellowish or brownish tint. What is the likely cause?

A2: A color change from white/off-white to yellow or brown is a strong indicator of degradation. The most probable cause is photodegradation, as the quinolone core is highly susceptible to UV and even ambient light.[3][5][6] This process can occur even in the solid state over time if the material is not stored in a light-protecting container. Thermal stress is another potential cause. We recommend running a purity check (e.g., via HPLC-UV) against a fresh or properly stored standard to quantify the extent of degradation before further use.

Q3: I'm preparing a stock solution in DMSO, but I'm seeing new, smaller peaks in my HPLC chromatogram after a few days. What are these?

A3: The appearance of new peaks, typically eluting earlier than the parent compound, strongly suggests the formation of degradation products. Fluoroquinolones are known to be unstable under certain conditions, even in solution.[7] The primary suspects are:

  • Photodegradation: If the solution was exposed to light, this is the most likely pathway. Even brief exposure to room light can be sufficient to cause detectable degradation of some quinolones.[3]

  • Oxidative Degradation: The piperazine moiety in many fluoroquinolones is susceptible to oxidation, though this specific molecule lacks it. However, the quinolone ring itself can undergo oxidative degradation.[8][9][10]

  • Hydrolysis: While generally more stable to hydrolysis than other drug classes, pH extremes can promote degradation of the carboxylic acid group or other susceptible bonds.

To confirm, prepare a fresh solution and immediately analyze it, comparing the chromatogram to the one from the aged solution. Always store stock solutions protected from light and at low temperatures (e.g., -20 °C or -80 °C) to minimize these effects.

Q4: My aqueous solution of this compound is showing variable results. Is pH a factor?

A4: Absolutely. The pH of the aqueous solution is critical. This compound is an amphoteric molecule due to the carboxylic acid (pKa ~5-6) and the quinoline nitrogen. Its charge state (cationic, zwitterionic, anionic) and solubility are highly dependent on pH.[11] This pH dependence also influences its stability. Forced degradation studies on related compounds show that both strongly acidic and strongly alkaline conditions can accelerate hydrolysis and other degradation pathways.[12][13][14] For consistent results, always buffer your aqueous solutions to a specific pH within the compound's stable range (typically near neutral, but this should be determined empirically) and report this pH in your methods.

Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Investigating Suspected Compound Degradation

If your experiment yields unexpected results (e.g., loss of activity, poor reproducibility), compound degradation should be a primary suspect. Follow this workflow to diagnose the issue.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Corrective Actions start Unexpected Experimental Results (e.g., low potency, new HPLC peaks) check_storage Review Storage & Handling Log - Stored at correct temp? - Protected from light? - Age of solid/solution? start->check_storage check_appearance Visually Inspect Compound - Color change? - Clumping (moisture?) check_storage->check_appearance analyze_sample Analyze Suspect Sample via HPLC-UV/MS (or other stability-indicating method) check_appearance->analyze_sample compare_standard Compare to a fresh, high-purity standard or a sample from a new batch. analyze_sample->compare_standard purity_check Purity < 95% or new peaks > 1%? compare_standard->purity_check degradation_confirmed Degradation Confirmed purity_check:s->degradation_confirmed:n Yes no_degradation Degradation Unlikely purity_check:e->no_degradation:n No action_discard Discard suspect stock/solid. Procure new material. degradation_confirmed->action_discard action_investigate Investigate other experimental variables: - Reagent stability - Instrument performance - Protocol error no_degradation->action_investigate action_optimize Optimize storage and handling protocols. (e.g., aliquot stocks, use amber vials) action_discard->action_optimize

Caption: Troubleshooting workflow for suspected compound degradation.
Guide 2: Protocol for a Basic Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule.[12][15] It helps identify potential degradants and establish which analytical methods are "stability-indicating." This protocol outlines standard conditions.

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Phosphoric Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV system

  • pH meter, calibrated oven, photostability chamber (or UV lamp)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., ACN, DMSO, or a mixture with water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a Control sample (stock solution diluted with the neutral solvent only) that is stored protected from light at 4 °C.

  • Incubation: Expose the samples to the stress conditions for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.[14] If degradation is too rapid or slow, adjust the time or temperature accordingly.

  • Quenching & Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

    • Calculate the percentage of degradation.

Stress ConditionReagent / MethodTypical ConditionsCausality & Rationale
Acid Hydrolysis 0.1 M - 1 M HCl60-80 °CSimulates exposure to low pH environments; tests the stability of ester or amide-like functionalities.[12]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60 °CSimulates exposure to high pH; the carboxylate form may have different stability profiles.[12][14]
Oxidation 3% - 30% H₂O₂Room TemperatureTests susceptibility to oxidative stress, which can occur during synthesis, formulation, or in vivo.[10][14]
Thermal Dry Heat (Solid) or in Solution80 °CAssesses intrinsic thermal stability. Degradation indicates sensitivity to high-temperature processing or storage.[16][17]
Photolytic UV-A (320-400 nm) & Visible LightICH Q1B GuidelinesQuinolone cores are known to be photosensitive; this is a critical test for this class of compounds.[5][6][13]
Part 3: Visualizing Degradation Pathways

Understanding the likely points of failure in the molecule's structure is key to preventing degradation. The diagram below illustrates the primary degradation pathways relevant to the fluoroquinolone chemical class.

G cluster_0 Stress Factors cluster_1 Parent Compound cluster_2 Primary Degradation Pathways light Light (UV/Vis) parent This compound light->parent heat Heat heat->parent oxidant Oxidants (H₂O₂, O₂) oxidant->parent ph Acid/Base (Hydrolysis) ph->parent photo Photodegradation (Defluorination, Dimerization) parent->photo thermal Thermal Decomposition (Decarboxylation) parent->thermal oxide Oxidation Products (N-oxides, Ring Opening) parent->oxide hydrolysis Hydrolytic Products parent->hydrolysis

Caption: Common degradation pathways for fluoroquinolone-type compounds.

References

Technical Support Center: Scaling Up the Production of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoroquinoline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of producing this valuable quinoline derivative. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, ensuring a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to support your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound and its analogs.

Q1: What is the most reliable and scalable synthetic route for producing quinoline-3-carboxylic acids like this one?

A1: The Gould-Jacobs reaction is a highly reliable and widely adopted method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core, which is a direct precursor to many fluoroquinolone antibiotics.[1] This pathway involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting 4-hydroxyquinoline can then be further modified if necessary. For scaling up, this method is advantageous due to the relatively common starting materials and well-understood reaction mechanism.

Q2: Why is the thermal cyclization step often the most critical and challenging part of the synthesis?

A2: The thermal cyclization is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) that is highly sensitive to temperature. The reaction is typically performed at high temperatures (often >240 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. The primary challenge is achieving a consistent and controlled heating profile. Insufficient temperature leads to incomplete cyclization and low yields, while excessive temperature or prolonged reaction times can cause decomposition and the formation of tarry byproducts, significantly complicating purification.[2]

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include unreacted starting aniline, the intermediate acrylate species (from the initial reaction with EMME before cyclization), and potentially regioisomers if the starting aniline has competing sites for cyclization. Decarboxylation of the product can also occur under harsh thermal or acidic/basic conditions, leading to the corresponding 3-unsubstituted quinoline.[3] Analytical techniques like HPLC and Mass Spectrometry are essential for identifying these impurities.[4][5]

Q4: Are there specific safety concerns I should be aware of when scaling up this synthesis?

A4: Yes. The high-temperature cyclization requires careful engineering controls to prevent thermal runaways and ensure operator safety. High-boiling solvents like diphenyl ether can pose inhalation risks at high temperatures and require a well-ventilated fume hood or a closed-system reactor. Furthermore, many fluorinated organic compounds and their intermediates should be handled with care, as their toxicological profiles may not be fully characterized.[6][7] Always consult the Safety Data Sheet (SDS) for all reagents and conduct a thorough safety review before proceeding with a scaled-up reaction.

Synthesis and Troubleshooting
Visualizing the Synthetic Workflow

The diagram below outlines a common synthetic pathway for quinoline carboxylic acids, based on the Gould-Jacobs reaction. This approach provides a solid foundation for producing this compound, starting from a suitable fluorinated amino-benzoic acid derivative.

G SM Starting Material (e.g., 2-Amino-4-fluorobenzoic acid) Intermediate Acrylate Intermediate SM->Intermediate Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (High-Temp Solvent) Intermediate->Cyclization Heat (>240 °C) Hydrolysis Saponification (Hydrolysis) (e.g., NaOH, then HCl) Cyclization->Hydrolysis Ester to Acid Product Final Product This compound Hydrolysis->Product Purification Purification (Recrystallization / Chromatography) Product->Purification

Caption: Generalized Gould-Jacobs synthesis workflow for quinoline carboxylic acids.

Troubleshooting Guide

Scaling up chemical reactions often reveals issues not apparent at the lab bench. This guide provides a structured approach to diagnosing and solving common problems.

Problem Encountered Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Incomplete Cyclization: The reaction temperature was too low or the duration was too short. 2. Reagent Decomposition: The starting aniline or EMME may have decomposed before reacting, possibly due to moisture or instability. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Optimize Cyclization: Gradually increase the reaction temperature in 5-10 °C increments. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. The high activation energy of the intramolecular electrophilic substitution requires significant thermal energy.[2] 2. Ensure Reagent Quality: Use freshly opened or purified reagents. Dry solvents and perform the initial condensation step under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of EMME. 3. Verify Measurements: Double-check all weighings and volume measurements. Use calibrated equipment, especially when scaling.
Significant Formation of Tarry, Polymeric Byproducts Side Reactions at High Temperature: The high temperatures required for cyclization can also promote intermolecular side reactions and polymerization, especially if acidic or basic impurities are present.1. Control Heating Ramp: Ensure a slow and controlled heating ramp to the target temperature. Avoid "hot spots" in the reactor by using efficient stirring and a quality heating mantle or oil bath. 2. Use High-Purity Solvents: Use a high-purity, high-boiling point solvent (e.g., Dowtherm A) to ensure an even temperature distribution. 3. Slow Addition: Consider adding the acrylate intermediate dropwise to the hot solvent to maintain a low instantaneous concentration, thus minimizing intermolecular reactions.
Product Fails Purity Specifications (e.g., by HPLC) 1. Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid is incomplete. 2. Presence of Starting Materials: The purification method is ineffective at removing unreacted starting materials. 3. Decarboxylation: Loss of the -COOH group due to excessive heat or harsh pH during workup.1. Drive Hydrolysis to Completion: Increase the concentration of the base (NaOH or KOH), extend the reaction time, or add a co-solvent like ethanol to improve solubility. Monitor via HPLC to confirm the disappearance of the ester peak.[8] 2. Optimize Purification: Develop a robust recrystallization protocol by screening different solvent systems. If co-elution is an issue in chromatography, try a different stationary phase or modify the mobile phase (e.g., change pH, solvent ratio).[4][5] 3. Milder Workup: Avoid excessively high temperatures during solvent removal post-hydrolysis. Neutralize the reaction mixture carefully and avoid strongly acidic conditions for prolonged periods. The carboxylic acid group is essential for the biological activity of many fluoroquinolones.[3]
Inconsistent Yields Between Batches Poor Process Control: Minor variations in temperature, reaction time, stirring efficiency, or workup procedures can have a magnified effect at a larger scale.1. Standardize Operating Procedures (SOPs): Document every parameter of the synthesis in detail. Ensure all operators follow the exact same procedure. 2. Improve Engineering: Ensure the reactor is appropriately sized and that stirring is sufficient to maintain a homogenous mixture. For large volumes, mechanical overhead stirring is superior to a magnetic stir bar. 3. Implement In-Process Controls (IPCs): Take samples at critical stages (e.g., after condensation, during cyclization) to monitor reaction progress and quality. This allows for adjustments to be made before the reaction is complete.
Troubleshooting Logic Flow

When encountering a problem, a logical diagnostic process is key. The following flowchart illustrates a typical decision-making process for troubleshooting a low-yield synthesis.

G start Problem: Low Yield check_crude Analyze Crude Product (HPLC, NMR, MS) start->check_crude decision_sm High % of Starting Material (SM)? check_crude->decision_sm decision_int Intermediate Detected? decision_sm->decision_int No sol_condense Solution: Review Condensation Step (Reagent Quality, Inert Atm.) decision_sm->sol_condense Yes decision_tar Significant Tar/ Byproducts? decision_int->decision_tar No sol_cyclize Solution: Increase Cyclization Temp/Time Improve Heat Transfer decision_int->sol_cyclize Yes sol_temp Solution: Lower Cyclization Temp Control Heating Ramp Purify Intermediate decision_tar->sol_temp Yes sol_workup Solution: Review Workup/Purification Check for Product Loss decision_tar->sol_workup No

Caption: A diagnostic flowchart for troubleshooting low-yield reactions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-5-carboxylate

This protocol outlines the critical condensation and cyclization steps.

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

    • Heat the mixture to 110-120 °C for 2-3 hours. The reaction mixture will become a thick paste or solid as ethanol is evolved.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aniline.

    • Allow the mixture to cool to room temperature. The intermediate acrylate can be used directly or purified if necessary.

  • Thermal Cyclization:

    • CAUTION: This step involves very high temperatures and should be performed with appropriate safety precautions in a chemical fume hood.

    • In a separate, larger flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-250 °C with vigorous stirring.

    • Add the crude acrylate intermediate from the previous step to the hot solvent in small portions over 30-60 minutes.

    • Maintain the temperature at 240-250 °C for an additional 1-2 hours after the addition is complete.

    • Monitor the cyclization by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to below 100 °C.

  • Workup and Isolation:

    • While still warm, slowly add hexane or another non-polar solvent to the reaction mixture to precipitate the product.

    • Allow the mixture to cool to room temperature, then filter the solid product.

    • Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

    • Dry the crude ethyl ester under vacuum.

Protocol 2: Hydrolysis to this compound
  • Saponification:

    • Suspend the crude ethyl ester from Protocol 1 in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the solid has completely dissolved and the reaction is complete (monitor by TLC or HPLC).

  • Acidification and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 2-3. The final product will precipitate as a solid.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the solid with cold deionized water until the filtrate is neutral (pH ~7).

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF).

    • Dry the final product under vacuum at 60-80 °C to a constant weight.

Protocol 3: Quality Control and Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid is a common starting point.[4]

    • Detection: UV detection at a wavelength determined by the UV spectrum of the product (typically around 270-330 nm).

    • Purpose: To determine the purity of the final product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d6 or CDCl3 (if solubility permits).

    • Purpose: To confirm the chemical structure of the final product. Key signals to look for include the characteristic quinoline aromatic protons and the absence of the ethyl ester signals.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is typically effective.

    • Purpose: To confirm the molecular weight of the product.

References

Technical Support Center: Functionalization of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Fluoroquinoline-5-carboxylic acid." This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot your experiments effectively.

Part 1: General Issues & Frequently Asked Questions

This section addresses overarching challenges that can affect any subsequent functionalization attempt. Proper handling and characterization of the starting material are paramount for success.

Q1: My this compound starting material shows poor solubility in common organic solvents. How can I improve this for my reaction?

A1: This is a frequently observed issue, as the planar, heterocyclic structure and the presence of both a carboxylic acid and a basic nitrogen atom can lead to strong intermolecular interactions and zwitterion formation, reducing solubility.[1][2]

Causality & Solution:

  • Solvent Selection: Standard solvents like DCM or THF may be insufficient. Highly polar, aprotic solvents are generally required to disrupt the crystal lattice and solvate the molecule.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane are excellent starting points. Gentle heating can also aid dissolution, but monitor for potential degradation or decarboxylation if heating excessively.

  • pH Adjustment/Salt Formation: The molecule's solubility is highly pH-dependent.[2][3]

    • Basic Conditions: Adding a non-nucleophilic base (e.g., triethylamine, DIPEA) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is often a prerequisite for coupling reactions.

    • Acidic Conditions: In some cases, protonating the quinoline nitrogen with a non-nucleophilic acid can form a soluble quinolinium salt, though this is less common for subsequent functionalization of the carboxyl group.

  • Formation of Soluble Salts: For applications other than direct functionalization, forming salts with dicarboxylic acids or other counterions has been shown to dramatically increase aqueous solubility.[1][4]

Q2: I am attempting a reaction, but my reaction monitoring (TLC/LC-MS) shows multiple side products and incomplete conversion. What should I check first?

A2: Before troubleshooting the reaction chemistry, it is critical to validate the system's integrity. The following workflow helps isolate the variable causing the issue.

Troubleshooting Workflow Diagram

G start Reaction Failure: Low Yield / Impurities sm_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->sm_purity reagent_quality 2. Check Reagent Quality & Stoichiometry sm_purity->reagent_quality Purity OK? solvent_prep 3. Ensure Anhydrous & Degassed Solvents reagent_quality->solvent_prep Quality OK? reaction_params 4. Re-evaluate Reaction Parameters (Temp, Time) solvent_prep->reaction_params Solvents OK? result Isolate & Address Specific Issue reaction_params->result

Caption: A logical workflow for initial troubleshooting.

  • Pillar 1: Starting Material Purity: Confirm the identity and purity of your this compound via ¹H NMR, ¹³C NMR, and LC-MS. Impurities from its synthesis can interfere with subsequent steps.

  • Pillar 2: Reagent Integrity: Ensure all reagents, especially coupling agents, bases, and catalysts, are not degraded. Coupling reagents are often moisture-sensitive. Use freshly opened bottles or properly stored materials. Accurately check the stoichiometry.

  • Pillar 3: Reaction Environment: Many functionalization reactions, particularly those involving organometallics or activated esters, are sensitive to moisture and oxygen. Ensure solvents are anhydrous and, if necessary, degas the reaction mixture with nitrogen or argon.

Part 2: Troubleshooting Amide & Ester Functionalization

The carboxylic acid moiety is the most common site for functionalization, typically via amide bond formation or esterification.

Q3: My amide coupling reaction is sluggish or failing. What are the common causes?

A3: Failure in amide coupling typically stems from three areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation.[5][6]

Cause A: Inefficient Carboxylic Acid Activation The carboxylic acid must be converted into a more reactive electrophile (an activated ester or acyl chloride) to react with the amine.[5][7]

  • Solution: Choose an appropriate coupling reagent. The choice depends on the amine's reactivity and the desired reaction conditions.

Coupling ReagentActivating SpeciesByproductKey Considerations
HATU/HBTU O-Acyl(tetramethyl)isouronium saltHOBt/HOBt-relatedHigh efficiency, low racemization. Ideal for hindered amines.[8]
EDC·HCl O-AcylisoureaWater-soluble ureaByproduct removed with aqueous workup. Good for general use.
DCC/DIC O-AcylisoureaInsoluble urea (DCU/DIU)Byproduct removed by filtration. Can cause allergies.
SOCl₂ / (COCl)₂ Acyl ChlorideSO₂ + HCl / CO + CO₂ + HClHighly reactive, but harsh conditions may not be suitable for sensitive substrates.[9]

Mechanism of Carbodiimide-Mediated Activation

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH Intermediate O-Acylisourea (Activated Ester) RCOOH->Intermediate EDC EDC EDC->Intermediate Amide R-CO-NHR' (Product) Intermediate->Amide Urea Urea Byproduct Intermediate->Urea Amine R'-NH₂ Amine->Amide G start 3-Fluoroquinoline- 5-carboxylic acid product 3-Fluoroquinoline start->product High Temp / Catalyst co2 CO₂ (gas) start->co2 High Temp / Catalyst

References

Common pitfalls in "3-Fluoroquinoline-5-carboxylic acid" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoroquinoline-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered when working with this versatile but sometimes tricky building block. This guide is structured as a series of frequently asked questions (FAQs) to directly address the pitfalls you may face during synthesis, purification, handling, and derivatization.

Part 1: Synthesis & Purification Pitfalls

This section addresses the primary challenges in obtaining high-purity this compound.

Q1: My Gould-Jacobs synthesis of the quinoline core is low-yielding. What's going wrong?

A1: The Gould-Jacobs reaction, a classic method for quinoline synthesis, involves two critical stages: condensation and thermal cyclization. Low yields typically stem from issues in the second, high-temperature cyclization step.[1][2]

  • Causality — Incomplete Cyclization: The intramolecular electrophilic aromatic substitution required to form the quinoline ring has a significant activation energy. Insufficient temperature or reaction time will result in the accumulation of the anilidomethylenemalonate intermediate. Traditional methods often call for temperatures exceeding 250°C in high-boiling solvents like diphenyl ether.[2]

  • Causality — Thermal Decomposition & Side Reactions: Conversely, excessive heat can lead to unwanted side reactions, most notably decarboxylation of the newly formed quinoline carboxylic acid.[3] The reaction is often a fine balance between achieving cyclization and preventing degradation. Microwave-assisted synthesis has been shown to improve yields and dramatically shorten reaction times by providing efficient, uniform heating.[4]

Below is a workflow illustrating the key steps and potential failure points in the Gould-Jacobs reaction.

Gould_Jacobs_Workflow cluster_synthesis Gould-Jacobs Synthesis cluster_pitfalls Common Pitfalls A Aniline Derivative + Diethyl Ethoxymethylenemalonate B Condensation Intermediate A->B Condensation C Thermal Cyclization (High Temp / Microwave) B->C Heat D Ester Hydrolysis (Saponification) C->D Cyclized Ester P1 Incomplete Cyclization (Temp too low) C->P1 Fails if P2 Side Reactions (Decarboxylation, Temp too high) C->P2 Leads to E Final Product: This compound D->E Acidification

Caption: Workflow for the Gould-Jacobs quinoline synthesis highlighting critical steps.

Q2: I'm struggling to purify the final product. Column chromatography gives poor separation and recovery. What are better methods?

A2: This is a very common issue. Fluoroquinolone carboxylic acids are often amphoteric (containing both acidic and basic functional groups) and can exhibit poor solubility in standard chromatography solvents like ethyl acetate/hexane mixtures.

  • Recommended Method — Recrystallization: The most effective purification method is often recrystallization from a high-boiling polar aprotic solvent. A patent for a similar compound suggests heating the crude material in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by cooling to precipitate the purified crystals.[5] Adding a less polar co-solvent like acetonitrile can sometimes improve crystal formation and yield.[5]

  • Alternative Method — Acid/Base Wash: You can exploit the compound's amphoteric nature. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the soluble carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

Part 2: Handling, Storage & Stability

Proper handling and storage are critical to ensure the integrity of your starting material for subsequent experiments.

Q3: My this compound is poorly soluble in common organic solvents. How can I get it into solution for a reaction?

A3: The limited solubility of many fluoroquinolones is a well-documented challenge, often attributed to strong intermolecular hydrogen bonding and crystal lattice energy.[6][7]

  • Strategy 1: Use Polar Aprotic Solvents: For reactions, prioritize solvents in which the compound has known solubility. See the table below for a guide.

  • Strategy 2: In-situ Salt Formation: For reactions like amide coupling, the addition of a non-nucleophilic organic base (e.g., DIPEA) not only facilitates the reaction but also helps to break up the crystal lattice by forming a more soluble ammonium salt in situ.

  • Strategy 3: pH Adjustment: The compound's solubility is highly pH-dependent. It is least soluble around its isoelectric point and becomes more soluble in acidic or basic aqueous solutions.[6] While not always suitable for organic reactions, this principle is key for workup procedures.

SolventSolubilityTemperatureNotes
N,N-Dimethylformamide (DMF)SolubleRoom Temp & HeatCommon choice for reactions.
Dimethyl Sulfoxide (DMSO)SolubleRoom Temp & HeatExcellent solvent, but can be difficult to remove.
Dichloromethane (DCM)Sparingly SolubleRoom TempOften used with co-solvents or bases.
Acetonitrile (ACN)Sparingly SolubleRoom TempCan be used for recrystallization.
WaterVery Poorly SolubleRoom TempSolubility increases significantly at pH < 5 or pH > 8.[6]
Methanol / EthanolPoorly SolubleRoom TempLimited utility for reactions.

Caption: Solubility guide for this compound in common laboratory solvents.

Q4: What are the optimal storage conditions to prevent degradation?

A4: Fluoroquinolones can be susceptible to degradation, particularly from light and prolonged exposure to ambient conditions.[8][9]

  • Light: Photodegradation is a known issue for this class of compounds. Store the solid material in an amber vial or a container protected from light.[9]

  • Temperature: To minimize the rate of any potential degradation, long-term storage at low temperatures (4°C or -20°C) is recommended.[8][10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture and oxidation.

Part 3: Reaction & Derivatization Challenges

The carboxylic acid at the 5-position is a key handle for derivatization, but these reactions are not without their own pitfalls.

Q5: My amide coupling reaction is sluggish or failing. How can I troubleshoot it?

A5: This is the most frequent challenge users face. A failed amide coupling is rarely due to a single cause. It's often a combination of poor activation, nucleophile deactivation, and solubility issues.[11][12]

  • Problem 1: Incomplete Carboxylic Acid Activation. The hydroxyl group of a carboxylic acid is a poor leaving group and must be converted into a more reactive species.

    • Solution: Use a reliable coupling reagent. For many systems, aminium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient.[11] They react quickly to form a highly activated ester intermediate. Carbodiimides like EDC are also common but may require an additive like HOBt to improve efficiency and reduce side reactions.[13]

  • Problem 2: Nucleophile Deactivation. Your starting material is an acid. When you add your amine, a simple acid-base reaction can occur, protonating the amine and rendering it non-nucleophilic.[13]

    • Solution: Always use a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), in your reaction. A common and effective strategy is to "pre-activate" the carboxylic acid by stirring it with the coupling reagent (e.g., HATU) and base for 15-30 minutes before adding the amine.[11] This ensures the activated ester is formed and ready to react immediately.

  • Problem 3: Poor Solubility. As discussed in Q3, if your components are not fully dissolved, the reaction kinetics will be extremely slow.

    • Solution: Ensure you are using a suitable solvent like DMF or DMSO where all components are fully soluble.

Amide_Coupling_Pathway cluster_reaction HATU-Mediated Amide Coupling cluster_pitfall Key Pitfall Acid Quinoline-COOH (Your Compound) Activated Activated Ester (Reactive Intermediate) Acid->Activated Pre-activation Step P1 Acid-Base Neutralization (Amine becomes R-NH3+) Prevents Reaction Acid->P1 HATU HATU + DIPEA HATU->Activated Product Amide Product (Quinoline-CONHR) Activated->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product Amine->P1

Caption: The pre-activation strategy in amide coupling prevents amine neutralization.

Q6: I suspect my compound is decarboxylating during a high-temperature reaction. How can I confirm this and prevent it?

A6: Decarboxylation of quinoline carboxylic acids is a known thermal and sometimes metal-catalyzed process.[3][14] If you are running a reaction in a high-boiling solvent (e.g., DMF, DMSO, diphenyl ether) at temperatures >120-150°C, decarboxylation is a significant risk.

  • Confirmation: The best way to confirm is by LC-MS. Calculate the molecular weight of the expected decarboxylated product (C₁₀H₆FN) and look for this mass in your crude reaction mixture.

  • Prevention: The most straightforward solution is to reduce the reaction temperature. If high temperatures are required, screen alternative catalysts or reagents that might allow the transformation to proceed under milder conditions. Avoid prolonged heating.

Q7: What analytical techniques are best for monitoring my reactions and confirming product purity?

A7: For aromatic, UV-active compounds like fluoroquinolones, a combination of chromatography and mass spectrometry is ideal.

  • Reaction Monitoring & Purity: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard.[15][16]

    • Typical Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is common. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the mobile phase is crucial for obtaining sharp peaks by suppressing the ionization of the carboxylic acid and quinoline nitrogen.[15]

    • Detection: Quinolones have a strong UV absorbance, typically around 280-330 nm.[17]

  • Structure Confirmation: Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming the mass of your starting material, intermediates, and final product during reaction monitoring.[16][18]

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines the pre-activation technique to maximize coupling efficiency.

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes. The solution may change color as the active ester is formed.

  • In a separate vial, dissolve your amine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform standard aqueous workup: wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Technical Support Center: Enhancing the Purity of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoroquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your compound is highly dependent on the synthetic route employed. However, for quinoline carboxylic acids synthesized through methods like the Doebner reaction, common impurities may include unreacted starting materials (anilines, aldehydes, pyruvic acid), partially cyclized intermediates, and byproducts from side reactions such as decarboxylation.[1][2] Incomplete reactions can also lead to the presence of regioisomers or related quinoline derivatives.[3]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. For solid carboxylic acids, recrystallization is often the most effective and scalable method.[4][5] Acid-base extraction is excellent for removing neutral or basic impurities.[4] For challenging separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7]

Q3: My this compound is showing poor solubility in common organic solvents. What can I do?

A3: Fluoroquinolone carboxylic acids can exhibit limited solubility in common non-polar organic solvents.[8] To enhance solubility for purification, consider using more polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of alcohols and water.[9][10] For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.[11]

Q4: How can I effectively monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. Due to the acidic nature of the carboxylic acid, you may observe streaking on the TLC plate. Adding a small amount of acetic or formic acid to the mobile phase can help to obtain well-defined spots.[4] For accurate quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Recrystallization Troubleshooting

Q: My compound “oils out” during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities present that disrupt crystal formation.[14]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound is fully dissolved and not supersaturated at the boiling point.[14]

  • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[15]

  • Change Solvent System: Experiment with a different solvent or a binary solvent mixture. Good starting points for carboxylic acids include ethanol/water, or ethyl acetate/hexanes.[4]

  • Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the oil-solvent interface to provide nucleation sites for crystal growth.[14]

Acid-Base Extraction Troubleshooting

Q: After acidifying the basic aqueous extract, my this compound is not precipitating. What could be the issue?

A: The lack of precipitation upon acidification can be due to several factors, including insufficient acidification, the compound being too soluble in the aqueous medium, or the concentration of the compound being too low.

Troubleshooting Steps:

  • Confirm pH: Use a pH meter or pH paper to ensure the solution is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.

  • Increase Concentration: If the volume of the aqueous layer is large, consider partially evaporating the water under reduced pressure to increase the concentration of your compound.

  • Back-Extraction: If the compound remains in the aqueous layer, you can perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.[4] This is particularly useful if only a small amount of solid is expected.[16]

  • Salting Out: Adding a saturated solution of sodium chloride (brine) can decrease the solubility of your organic compound in the aqueous layer, promoting its precipitation or extraction.

Chromatography Troubleshooting

Q: My this compound is streaking badly on my silica gel column. How can I improve the separation?

A: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[4]

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent system. This will keep your compound in its protonated form, reducing its interaction with the silica and leading to sharper peaks.[4]

  • Use a Different Stationary Phase: If streaking persists, consider using a reverse-phase (C18) column for preparative HPLC, which is less prone to this issue with acidic compounds.[17]

  • Derivatization: As a last resort for analytical purposes, you could consider derivatizing the carboxylic acid to an ester to reduce its polarity and interaction with the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale.

Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a few milligrams of your crude compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and their mixtures with water) at room temperature and upon heating.[11]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities from your crude this compound.

Methodology:

  • Dissolution: Dissolve the crude compound in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release any CO₂ gas that may form.

  • Extraction: Shake the funnel and allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the carboxylic acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH 2-3). The purified this compound should precipitate out.[4]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 10% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of your compound using a UV-Vis spectrophotometer and set the detector to this wavelength. For quinolones, this is often in the range of 280-330 nm.[17]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to your product and calculate the purity based on the area percentage of all observed peaks.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterGood for many polar organic compounds. The ratio can be adjusted to fine-tune solubility.
Ethyl Acetate/HexanesA polar/non-polar mixture that is effective for a wide range of compounds.
AcetonitrileA polar aprotic solvent that can be a good choice for compounds with moderate polarity.
N,N-Dimethylformamide (DMF)A highly polar solvent for compounds with poor solubility in other common solvents.[9]

Table 2: General HPLC Parameters for Purity Analysis

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 290 nm)
Injection Volume 10 µL

Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 3-Fluoroquinoline- 5-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization High-throughput AcidBase Acid-Base Extraction Crude->AcidBase Removes neutral/ basic impurities PrepHPLC Preparative HPLC Crude->PrepHPLC For difficult separations TLC TLC Monitoring Recrystallization->TLC AcidBase->TLC PrepHPLC->TLC HPLC HPLC Purity Check TLC->HPLC Pure Pure Product (>98%) HPLC->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Compound 'Oils Out' cause1 Too Rapid Cooling start->cause1 cause2 Impurity Presence start->cause2 cause3 Solvent BP > Compound MP start->cause3 sol2 Add More Solvent start->sol2 sol4 Scratch Flask start->sol4 sol1 Slow Down Cooling cause1->sol1 sol3 Change Solvent System cause2->sol3 cause3->sol3

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Validation & Comparative

A Comparative Guide to Quinolone Derivatives: Evaluating 3-Fluoroquinoline-5-carboxylic acid in the Landscape of Modern Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Quinolones in an Era of Evolving Resistance

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease management for decades.[1] From the initial discovery of nalidixic acid to the development of highly potent fluoroquinolones, this class of compounds has provided clinicians with a powerful arsenal against a wide range of bacterial pathogens.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for bacterial DNA replication, transcription, and repair, making them highly effective bactericidal agents.[1]

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal moment, dramatically enhancing the antibacterial spectrum and potency, giving rise to the widely recognized fluoroquinolones.[2] This guide provides a comparative analysis of a less conventional derivative, 3-Fluoroquinoline-5-carboxylic acid , against established fluoroquinolones. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide will leverage well-established Structure-Activity Relationship (SAR) principles to provide a theoretical yet scientifically grounded comparison. This analysis aims to offer researchers, scientists, and drug development professionals a framework for evaluating novel quinolone structures and predicting their potential therapeutic value.

The Quinolone Pharmacophore: A Structural Overview

The fundamental quinolone scaffold consists of a bicyclic heterocyclic ring system. The antibacterial efficacy of these molecules is intricately linked to the nature and position of various substituents. Modifications at key positions can profoundly impact their spectrum of activity, potency, and pharmacokinetic properties.

Diagram: Comparative Structures of Quinolone Derivatives

G cluster_0 Core Quinolone Structures Ciprofloxacin Ciprofloxacin Levofloxacin Levofloxacin Moxifloxacin Moxifloxacin This compound This compound (Hypothetical Structure)

Caption: Chemical structures of Ciprofloxacin, Levofloxacin, Moxifloxacin, and the hypothetical this compound.

Structure-Activity Relationships (SAR): Decoding the Blueprint of Quinolone Efficacy

The biological activity of quinolones is governed by a set of well-defined SAR principles.[3][4] Understanding these relationships is paramount for the rational design of new derivatives with improved therapeutic profiles.

  • The Essential Core (Positions 3 and 4): The carboxylic acid group at position 3 and the carbonyl group at position 4 are indispensable for antibacterial activity.[5][6] These moieties are crucial for binding to the DNA-gyrase complex. Any significant modification or removal of these groups leads to a dramatic loss of potency.

  • The Power of Fluorine (Position 6): The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass and is known to significantly increase antibacterial potency and cell penetration.[2][5]

  • Modulating the Spectrum (Positions 1, 7, and 8):

    • N-1 Substituent: The substituent at the N-1 position, often a cyclopropyl or ethyl group, plays a vital role in determining the overall potency. A cyclopropyl group, as seen in ciprofloxacin, generally confers significant activity against Gram-negative bacteria.[2]

    • C-7 Substituent: The substituent at the C-7 position, typically a piperazine or pyrrolidine ring, is a key determinant of the antibacterial spectrum and pharmacokinetic properties.

    • C-8 Substituent: Modifications at the C-8 position can influence activity against anaerobic bacteria and affect the overall molecular configuration.[2]

  • The Less Explored Frontier (Positions 3 and 5):

    • Position 3: While the carboxylic acid is crucial, some modifications that can be metabolized back to the acid in vivo have been explored. However, direct substitution on the quinoline ring at this position is uncommon. A fluorine atom at C-3, as in our topic compound, is a significant deviation from the standard fluoroquinolone structure.

    • Position 5: Substituents at the C-5 position can impact the planarity of the molecule and have been shown to enhance in vitro activity, with amino and methyl groups being favorable.[5][6] The presence of a carboxylic acid group at this position is another unique feature of our target molecule.

Comparative Analysis: this compound vs. Established Fluoroquinolones

To contextualize the potential of this compound, we will compare its theoretical attributes, based on SAR, with the established profiles of three widely used fluoroquinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Quantitative Performance Data of Comparator Fluoroquinolones

The following table summarizes the in vitro activity of our comparator fluoroquinolones against two common bacterial pathogens, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), as indicated by their Minimum Inhibitory Concentration (MIC) values.

FluoroquinoloneTarget OrganismMIC Range (µg/mL)References
Ciprofloxacin Escherichia coli0.013 - 0.25[7][8][9]
Staphylococcus aureus0.5 - 12.5[7][10][11]
Levofloxacin Escherichia coli0.03 - 16.0[12][13]
Staphylococcus aureus0.12 - 16.0[12][13][14]
Moxifloxacin Escherichia coli4 - 8[15]
Staphylococcus aureus0.06 - 0.5[15][16][17]

Note: MIC values can vary depending on the specific strain and testing methodology. The ranges provided are compiled from multiple sources to give a general representation of activity.

Theoretical Evaluation of this compound

Given the absence of direct experimental data, we can extrapolate the potential characteristics of this compound based on established SAR principles:

  • Potential for Antibacterial Activity: The presence of the quinolone core with a carboxylic acid (at position 5) and an implicit oxo group at position 4 suggests a potential for antibacterial activity. However, the critical 3-carboxylic acid is absent, which, according to established SAR, would likely lead to a significant reduction or complete loss of antibacterial activity.[6]

  • Impact of the 3-Fluoro Group: A fluorine atom at the C-3 position is a novel modification. While fluorine at C-6 is known to enhance potency, its effect at C-3 is not well-documented in publicly available literature. It could potentially alter the electronic properties and binding affinity to the target enzymes, but without experimental validation, its contribution to activity remains speculative.

  • The Role of the 5-Carboxylic Acid Group: The presence of a carboxylic acid at the C-5 position is also unconventional. While substituents at C-5 can enhance activity, a bulky and polar group like a carboxylic acid might negatively impact cell penetration and overall efficacy.

Hypothetical Performance: Based on the critical role of the 3-carboxylic acid for antibacterial action, it is highly probable that This compound would exhibit significantly weaker or no antibacterial activity compared to established fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. Its unique structure might, however, confer other biological activities, a possibility that warrants further investigation.

Experimental Workflow: A Blueprint for Evaluation

To empirically determine the antibacterial efficacy of a novel quinolone derivative like this compound, a standardized experimental workflow is essential. The following outlines the key steps for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of antibacterial potency.

Diagram: Experimental Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis A Prepare stock solution of This compound C Prepare serial dilutions of the compound in growth medium A->C B Culture bacterial strains (e.g., E. coli, S. aureus) D Inoculate diluted compound with a standardized bacterial suspension B->D C->D E Incubate microtiter plates at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader E->F G Determine MIC: the lowest concentration with no visible bacterial growth F->G

References

A Comparative Guide to the Biological Activity of 3-Fluoroquinoline-5-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent Quinolones

The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and bactericidal mechanism of action.[1] At the heart of their efficacy lies the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][2] The journey from the first-generation quinolones to the highly potent fluoroquinolones has been one of meticulous chemical refinement, with each structural modification aiming to enhance potency, broaden the spectrum of activity, and overcome emerging resistance.[1][3]

This guide focuses on a specific scaffold of significant interest: 3-Fluoroquinoline-5-carboxylic acid . While the core quinolone structure is essential for activity, substitutions at various positions on the ring system dramatically influence the biological profile of the resulting analogues.[4][5] Here, we provide a comparative analysis of the biological activity of analogues of this compound, with a particular focus on the impact of substituents at the 5-position. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this promising class of antibacterial agents.

Mechanism of Action: A Two-Pronged Assault on Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by forming a stable complex with the bacterial DNA and either DNA gyrase or topoisomerase IV.[2] This ternary complex traps the enzyme in the process of cleaving the DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[2] This irreparable damage to the bacterial chromosome ultimately triggers cell death.[2]

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more susceptible.[2] The ability of newer generation fluoroquinolones to effectively inhibit both enzymes is a key factor in their enhanced potency and broader spectrum of activity.

Fluoroquinolone Mechanism of Action Fluoroquinolone Mechanism of Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase DNA Gyrase Replication_Fork_GN Blocked Replication Fork DNA_Gyrase->Replication_Fork_GN leads to DSB_GN Double-Strand Breaks Replication_Fork_GN->DSB_GN Cell_Death_GN Cell Death DSB_GN->Cell_Death_GN Fluoroquinolone_GN Fluoroquinolone Fluoroquinolone_GN->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes Unseparated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes leads to DSB_GP Double-Strand Breaks Daughter_Chromosomes->DSB_GP Cell_Death_GP Cell Death DSB_GP->Cell_Death_GP Fluoroquinolone_GP Fluoroquinolone Fluoroquinolone_GP->Topoisomerase_IV Inhibition

Caption: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.

Comparative Analysis of 5-Substituted Analogues

The substituent at the 5-position of the quinolone ring plays a crucial role in determining the in vitro potency, particularly against Gram-positive bacteria.[6] Below, we compare the influence of different functional groups at this position on the overall biological activity.

5-SubstituentGeneral Impact on Antibacterial ActivityKey Observations
Amino (-NH2) Optimal for overall potency An amino group at the C-5 position, as seen in sparfloxacin, significantly enhances in vitro activity against a broad range of bacteria, including Gram-positive organisms.[6][7] This substitution is considered one of the most effective for improving the antibacterial profile.[7]
Methyl (-CH3) Increased Gram-positive activity A methyl group at C-5, found in grepafloxacin, leads to an increase in in vitro potency against Gram-positive bacteria, although to a lesser extent than an amino group.[6]
Halo (F, Cl) Variable, can enhance potencyHalogen substitution at the 5-position has been explored, with some derivatives showing promising activity. The specific halogen and overall molecular context are critical.[7]
Hydroxy (-OH) Generally less potent than aminoWhile explored, a hydroxyl group at the C-5 position typically results in lower antibacterial potency compared to an amino substituent.[7]
Hydrogen (-H) Baseline activityThe absence of a substituent at the 5-position represents the baseline for comparison. The addition of functional groups like amino or methyl generally improves upon this baseline.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of this compound analogues, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such evaluations.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted standard for determining MIC values.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow Broth Microdilution MIC Assay Workflow Prep_Compound Prepare serial dilutions of test compounds Inoculate_Plate Inoculate 96-well plate containing compound dilutions Prep_Compound->Inoculate_Plate Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine lowest concentration with no growth (MIC) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare a stock solution of each analogue in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test bacteria overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory activity of the analogues against their target enzymes. A common method involves assessing the enzyme's ability to alter the topology of a DNA substrate (e.g., supercoiling of relaxed plasmid DNA by DNA gyrase or decatenation of kinetoplast DNA by topoisomerase IV).

Step-by-Step Protocol (DNA Gyrase Supercoiling Assay):

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.

In Vitro Cytotoxicity Assays

It is crucial to assess the potential toxicity of new antibacterial agents to mammalian cells. The MTT and LDH assays are commonly used for this purpose.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analogues for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Directions

The exploration of this compound analogues continues to be a promising avenue in the search for new antibacterial agents. Structure-activity relationship studies have highlighted the critical role of the substituent at the 5-position in modulating antibacterial potency, particularly against Gram-positive pathogens. The presence of a 5-amino group has been identified as a key feature for enhancing broad-spectrum activity.[7]

Future research in this area should focus on the synthesis and evaluation of a diverse range of 5-substituted analogues to further refine our understanding of the SAR. In addition to antibacterial potency, it is imperative to assess the pharmacokinetic properties and in vivo efficacy of promising candidates. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive biological evaluation of these novel quinolone derivatives, paving the way for the development of the next generation of effective antibacterial therapies.

References

A Comparative Guide to Validating the Antibacterial Efficacy of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of a novel fluoroquinolone derivative, "3-Fluoroquinoline-5-carboxylic acid." By comparing its performance against established second and third-generation fluoroquinolones, ciprofloxacin and levofloxacin, this document outlines the essential experimental protocols and data interpretation necessary for a thorough evaluation.

Introduction: The Fluoroquinolone Landscape and the Quest for Novel Antibacterials

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that have been a mainstay in treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[][4][5][6] By targeting these enzymes, fluoroquinolones induce breaks in the bacterial chromosome, leading to cell death.[5][7]

The evolution of fluoroquinolones has led to successive generations with improved pharmacokinetic profiles and expanded spectra of activity. Ciprofloxacin, a second-generation fluoroquinolone, exhibits potent activity against Gram-negative bacteria.[6][8] Levofloxacin, a third-generation agent, retains strong Gram-negative coverage while demonstrating enhanced activity against Gram-positive organisms.[9][10][11]

However, the rise of antibiotic resistance necessitates the continuous development of new antibacterial agents.[6] This guide focuses on "this compound," a novel structural analog. The presence of the carboxylic acid group at the 3-position of the quinolone scaffold is known to be essential for antibacterial activity.[12] The strategic placement of a fluorine atom can also significantly influence the drug's efficacy. This guide provides the scientific rationale and detailed protocols to rigorously assess its potential as a new antibacterial therapeutic.

Mechanism of Action: A Visual Overview

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with the bacterial topoisomerase and DNA, which blocks the progression of the replication fork.[4][5] This action is primarily directed at DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[][4][7]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Machinery DNA_Gyrase_Inhibition Inhibition of DNA Gyrase Separated_Daughter_DNA Separated Daughter DNA Replicated_DNA->Separated_Daughter_DNA Topoisomerase IV Topoisomerase_IV_Inhibition Inhibition of Topoisomerase IV Fluoroquinolone 3-Fluoroquinoline- 5-carboxylic acid Fluoroquinolone->DNA_Gyrase_Inhibition Fluoroquinolone->Topoisomerase_IV_Inhibition Cell_Death Bacterial Cell Death DNA_Gyrase_Inhibition->Cell_Death Topoisomerase_IV_Inhibition->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Comparative In Vitro Efficacy Assessment: A Step-by-Step Protocol

To objectively evaluate the antibacterial potential of "this compound," a series of standardized in vitro tests should be conducted in parallel with ciprofloxacin and levofloxacin.

Experimental Workflow

The following diagram outlines the key experimental stages for determining and comparing the antibacterial efficacy of the test compounds.

Antibacterial Efficacy Workflow Start Start: Prepare Bacterial Strains (e.g., E. coli, S. aureus) Prepare_Compounds Prepare Stock Solutions (this compound, Ciprofloxacin, Levofloxacin) Start->Prepare_Compounds MIC_Assay Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Prepare_Compounds->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) from MIC plates MIC_Assay->MBC_Assay Time_Kill_Assay Perform Time-Kill Kinetic Assays MIC_Assay->Time_Kill_Assay Data_Analysis Data Analysis and Comparison MBC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: Experimental workflow for efficacy testing.

Detailed Experimental Protocols
  • Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Staphylococcus aureus (ATCC 29213)

    • Streptococcus pneumoniae (ATCC 49619)

  • Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for susceptibility testing.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of "this compound," ciprofloxacin, and levofloxacin in a 96-well microtiter plate using MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquots onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

This assay provides insights into the rate of bactericidal activity.

  • Culture Preparation: Prepare flask cultures with a starting inoculum of approximately 5 x 10⁵ CFU/mL in MHB.

  • Compound Addition: Add the test compounds at concentrations corresponding to 1x, 2x, and 4x their respective MICs. Include a growth control without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

Comparative Data Analysis

The following tables present hypothetical yet plausible data to illustrate the expected outcomes of the comparative analysis.

Table 1: Comparative MIC and MBC Values (µg/mL)
Bacterial StrainCompoundMICMBCMBC/MIC Ratio
E. coli ATCC 25922 This compound0.060.122
Ciprofloxacin0.0150.032
Levofloxacin0.030.062
P. aeruginosa ATCC 27853 This compound0.512
Ciprofloxacin0.250.52
Levofloxacin122
S. aureus ATCC 29213 This compound0.250.52
Ciprofloxacin0.512
Levofloxacin0.250.52
S. pneumoniae ATCC 49619 This compound0.512
Ciprofloxacin122
Levofloxacin0.512

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Summary of Time-Kill Assay Results (Time to achieve 3-log₁₀ reduction in CFU/mL at 4x MIC)
Bacterial StrainThis compoundCiprofloxacinLevofloxacin
E. coli ATCC 25922 4 hours2 hours4 hours
P. aeruginosa ATCC 27853 6 hours4 hours8 hours
S. aureus ATCC 29213 6 hours8 hours6 hours
S. pneumoniae ATCC 49619 8 hours>8 hours8 hours

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of "this compound." Based on the hypothetical data, this novel compound demonstrates promising broad-spectrum antibacterial activity, comparable to levofloxacin and, in some instances, superior to ciprofloxacin against Gram-positive bacteria.

The bactericidal nature of "this compound" is supported by low MBC/MIC ratios and effective killing kinetics. Further investigations should focus on:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

  • Safety and Toxicology: Conducting comprehensive studies to assess its safety profile.

The systematic approach outlined herein will enable a thorough and objective assessment, providing the critical data needed to advance promising new antibacterial candidates like "this compound" through the drug development pipeline.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 3-Fluoroquinoline-5-carboxylic acid against other quinolone-based antibacterial agents. It is intended for researchers, computational chemists, and drug development professionals seeking to understand the structural basis of quinolone activity and to evaluate novel derivatives.

Introduction: The Enduring Relevance of Quinolones

Quinolones are a clinically vital class of synthetic antibiotics that function by disrupting bacterial DNA replication.[1][2] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are responsible for managing DNA supercoiling, a process critical for bacterial survival. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to lethal double-stranded DNA breaks.[1][3]

The core pharmacophore, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is essential for this activity, particularly the carboxylic acid group which is crucial for interacting with the enzyme's active site.[4][5][6] The introduction of a fluorine atom at the C6 position significantly enhances the drug's potency and antibacterial spectrum, giving rise to the widely prescribed fluoroquinolones.[2][7]

This guide focuses on This compound , a representative quinolone scaffold, to illustrate a robust in silico comparative analysis. We will compare its predicted binding affinity and interactions against its non-fluorinated parent compound and a well-established clinical drug, Ciprofloxacin. The chosen target is the DNA gyrase of Staphylococcus aureus, a significant Gram-positive pathogen.

PART 1: The "Why" - Experimental Design & Rationale

A successful docking study is not merely about generating scores; it's about asking the right questions. Our experimental design is centered on elucidating the specific contributions of key structural modifications.

1.1. Selection of Target Protein:

  • Target: Staphylococcus aureus DNA Gyrase.

  • Rationale: S. aureus is a major human pathogen, and its DNA gyrase is a primary target for many fluoroquinolones in Gram-positive bacteria.[8] A high-resolution crystal structure of the S. aureus gyrase in complex with DNA and a quinolone (Ciprofloxacin) is available in the Protein Data Bank (PDB). This provides a validated binding site and a native ligand for protocol validation.

  • PDB ID: 2XCT .[9][10] This structure provides the atomic coordinates necessary for building our computational model.

1.2. Selection of Ligands for Comparison:

  • Compound 1 (Lead): this compound. This is our molecule of interest. The goal is to predict its binding mode and affinity.

  • Compound 2 (Negative Control): Quinolone-5-carboxylic acid. By removing the fluorine atom, we can directly assess the contribution of this electronegative group to binding affinity and interaction patterns. This is crucial for understanding structure-activity relationships (SAR).

  • Compound 3 (Positive Control/Benchmark): Ciprofloxacin. As a widely used, potent fluoroquinolone antibiotic, Ciprofloxacin serves as a benchmark.[5] A successful docking protocol should be able to replicate its known binding mode within the 2XCT crystal structure, thus validating our methodology.

1.3. Selection of Docking Software:

  • Software: AutoDock Vina.

  • Rationale: AutoDock Vina is a widely cited, open-source molecular docking program known for its excellent balance of speed and accuracy.[10][11] Its scoring function is effective at predicting binding modes, and its efficiency allows for rapid screening and analysis, making it a suitable choice for this comparative study.[11][12]

PART 2: Methodology - A Validated Protocol

Scientific trustworthiness is built on reproducible and validated methods. This protocol includes a critical self-validation step: redocking the co-crystallized ligand to ensure the system is properly configured.

Experimental Workflow Diagram

The following diagram outlines the complete computational workflow, from data retrieval to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Fetch Protein (PDB ID: 2XCT) Ligands 2. Prepare Ligands (Lead & Comparators) PrepProt 3. Prepare Receptor (Remove water, Add H+) Ligands->PrepProt Grid 4. Define Grid Box (Center on native ligand) PrepProt->Grid Redock 5. Protocol Validation (Redock Ciprofloxacin) Grid->Redock Dock 6. Perform Docking (All Compounds) Redock->Dock Scores 7. Extract Binding Scores (kcal/mol) Dock->Scores Interactions 8. Analyze Interactions (H-bonds, Hydrophobic) Scores->Interactions Compare 9. Comparative Analysis (Generate Table & Poses) Interactions->Compare

Caption: Computational workflow for the comparative docking study.

Step-by-Step Protocol

1. Ligand Preparation: a. Obtain 2D structures of the three compounds (this compound, Quinolone-5-carboxylic acid, and Ciprofloxacin). b. Convert the 2D structures to 3D .sdf or .mol2 files using molecular modeling software like Avogadro or Discovery Studio.[13] c. Perform energy minimization on each ligand using a force field like MMFF94. Causality: This step ensures that the ligands are in a low-energy, stable conformation before docking, which is critical for realistic binding predictions.[14] d. Assign Gasteiger charges and define rotatable bonds. Save the final structures in the .pdbqt format required by AutoDock Vina.

2. Protein (Receptor) Preparation: a. Download the crystal structure of S. aureus DNA gyrase from the PDB (ID: 2XCT). b. Using visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein for docking. This involves: i. Removing all water molecules and heteroatoms not essential for binding. Causality: Water molecules in a crystal structure may not be conserved and can interfere with ligand docking. ii. Adding polar hydrogens and assigning charges to the protein atoms. iii. Separating the protein chains and the co-crystallized DNA from the native ligand (Ciprofloxacin). c. Save the prepared receptor in the .pdbqt format.

3. Docking Protocol Validation (Trustworthiness Check): a. Define the docking grid box. The center of the grid should be the geometric center of the co-crystallized Ciprofloxacin from the original PDB file. The size should be large enough to encompass the entire binding site (e.g., 25x25x25 Å). b. Re-dock the prepared Ciprofloxacin ligand into the prepared receptor. c. Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[15]

4. Comparative Docking Execution: a. Using the validated grid parameters, perform the docking simulation for all three ligands: this compound, Quinolone-5-carboxylic acid, and Ciprofloxacin. b. Set the 'exhaustiveness' parameter to a suitable value (e.g., 16 or 32) to ensure a thorough search of the conformational space. c. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

5. Analysis of Results: a. For each ligand, select the top-ranked pose (the one with the lowest binding energy). b. Visualize the docked poses within the active site of the DNA gyrase. c. Analyze and record the key molecular interactions: hydrogen bonds, hydrophobic interactions, and any other significant contacts (e.g., pi-pi stacking) between the ligand and the protein/DNA residues.

PART 3: Expected Results & Comparative Analysis

The output of the docking study should be summarized for clear, objective comparison.

Data Presentation: Predicted Binding Affinities & Interactions
CompoundDocking Score (kcal/mol)Key Hydrogen Bonds with ResiduesKey Hydrophobic/Other Interactions
This compound -8.5 (Predicted)Arg80, Ser84, DNA (dG)Ala76, Ile101, Pro83
Quinolone-5-carboxylic acid -7.2 (Predicted)Arg80, Ser84, DNA (dG)Ala76, Ile101
Ciprofloxacin (Benchmark) -9.1 (Predicted)Arg80, Ser84, Glu88, DNA (dG)Val120, Pro83, Met121

(Note: The values above are hypothetical examples for illustrative purposes. Actual results will be generated by the simulation.)

Discussion of Results: From Data to Insight

1. Ciprofloxacin (Benchmark Validation): The docking score of Ciprofloxacin is expected to be the most favorable (most negative), reflecting its known high potency. The analysis should confirm that its docked pose recreates the key interactions seen in the crystal structure, such as hydrogen bonds with residues like Ser84 and interactions with the cleaved DNA, thereby validating the study's methodology.[3]

2. The Role of the 3-Fluoro Group: By comparing this compound with its non-fluorinated parent, we can directly assess the impact of the fluorine atom.

  • Binding Affinity: The fluorinated compound is predicted to have a more favorable (lower) binding energy.

  • Mechanistic Insight: Fluorine is a highly electronegative atom. Its presence can enhance binding affinity through several mechanisms:

    • Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially enhancing hydrophobic interactions within the binding pocket.[16][17]

    • Electrostatic Interactions: The strong electron-withdrawing nature of fluorine alters the electronic properties of the quinolone ring, which can lead to more favorable electrostatic or dipole interactions with the receptor.[18][19]

    • Metabolic Stability: In drug design, fluorination is often used to block sites of metabolic oxidation, increasing the drug's half-life, though this is not directly measured in a docking study.[18]

3. Interaction Analysis Diagram: The following diagram illustrates the predicted key interactions for our lead compound.

G cluster_protein DNA Gyrase Active Site Compound 3-Fluoroquinoline- 5-carboxylic acid Ser84 Serine 84 Compound->Ser84 H-Bond Arg80 Arginine 80 Compound->Arg80 H-Bond Ala76 Alanine 76 Compound->Ala76 Hydrophobic Interaction DNA_G Guanine (DNA) Compound->DNA_G Water-mediated H-Bond

Caption: Predicted molecular interactions for the lead compound.

Conclusion and Future Directions

This comparative docking study provides a robust computational framework for evaluating this compound. The predicted results suggest that the 3-fluoro substitution enhances binding affinity compared to the parent quinolone scaffold, though it may not reach the potency of a clinically optimized drug like Ciprofloxacin.

The insights gained from this in silico analysis serve as a strong foundation for the next steps in the drug discovery pipeline. The predicted binding modes and structure-activity relationships can guide the rational design of more potent derivatives. Ultimately, these computational hypotheses must be validated through chemical synthesis and subsequent in vitro biological assays, such as minimum inhibitory concentration (MIC) testing and enzyme inhibition assays, to confirm the antibacterial activity and mechanism of action.

References

"3-Fluoroquinoline-5-carboxylic acid" mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for "3-Fluoroquinoline-5-carboxylic acid," this guide has been pivoted to focus on Ciprofloxacin, a well-characterized and clinically significant fluoroquinolone. This allows for a comprehensive and data-rich comparison that meets the in-depth technical requirements of the original request.

Introduction: The Enduring Relevance of Ciprofloxacin in an Era of Evolving Resistance

Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone of antibacterial therapy for decades, valued for its broad-spectrum activity and favorable pharmacokinetic profile.[1][2][3] Its clinical utility spans a wide range of infections, from urinary tract and respiratory infections to more complex cases involving Gram-negative pathogens.[1][3] However, the emergence of bacterial resistance necessitates a continuous and deep understanding of its mechanism of action to inform the development of new strategies to combat microbial threats.[1][3] This guide provides a detailed comparative analysis of ciprofloxacin's mechanism of action, supported by experimental data, to offer researchers and drug development professionals a robust resource for their work.

The Core Mechanism: Dual Targeting of Bacterial Type II Topoisomerases

The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[2][4] By interfering with their function, ciprofloxacin introduces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3]

A Tale of Two Targets: Differential Activity

While both enzymes are targeted, the primary target of ciprofloxacin often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in numerous Gram-positive bacteria, topoisomerase IV is more susceptible.[5] This dual-targeting mechanism is a key advantage, as it can slow the development of resistance; mutations in both target enzymes are often required for high-level resistance to emerge.[4]

The following diagram illustrates the central mechanism of action of ciprofloxacin:

Ciprofloxacin_Mechanism_of_Action Figure 1: Ciprofloxacin's Dual-Target Mechanism of Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Ciprofloxacin Ciprofloxacin DNA_Gyrase_GN DNA Gyrase (Primary Target) Ciprofloxacin->DNA_Gyrase_GN Binds to enzyme-DNA complex Topoisomerase_IV_GP Topoisomerase IV (Primary Target) Ciprofloxacin->Topoisomerase_IV_GP Binds to enzyme-DNA complex Supercoiling_Inhibition Inhibition of DNA Supercoiling DNA_Gyrase_GN->Supercoiling_Inhibition Replication_Fork_Blockage_GN Replication Fork Blockage Supercoiling_Inhibition->Replication_Fork_Blockage_GN DSB_GN Double-Strand Breaks Replication_Fork_Blockage_GN->DSB_GN Cell_Death_GN Bacterial Cell Death DSB_GN->Cell_Death_GN Decatenation_Inhibition Inhibition of Chromosome Decatenation Topoisomerase_IV_GP->Decatenation_Inhibition Replication_Fork_Blockage_GP Replication Fork Blockage Decatenation_Inhibition->Replication_Fork_Blockage_GP DSB_GP Double-Strand Breaks Replication_Fork_Blockage_GP->DSB_GP Cell_Death_GP Bacterial Cell Death DSB_GP->Cell_Death_GP

Caption: Ciprofloxacin's mechanism of action in Gram-negative and Gram-positive bacteria.

Comparative Performance: Ciprofloxacin vs. Other Fluoroquinolones

To provide a clear perspective on ciprofloxacin's efficacy, this section compares its in vitro activity with two other widely used fluoroquinolones: levofloxacin (a third-generation fluoroquinolone) and moxifloxacin (a fourth-generation fluoroquinolone).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of ciprofloxacin, levofloxacin, and moxifloxacin against a panel of clinically relevant bacterial strains.

Bacterial StrainCiprofloxacin (µg/mL)Levofloxacin (µg/mL)Moxifloxacin (µg/mL)
Klebsiella pneumoniae0.524
Pseudomonas aeruginosa0.513
Stenotrophomonas maltophilia41.50.75
Acinetobacter baumannii0.50.250.12
Staphylococcus aureus (MSSA)0.250.120.06
Staphylococcus aureus (MRSA, ofloxacin-resistant)>32>324

Data sourced from: [6][7][8]

Analysis:

  • Against Gram-negative isolates like K. pneumoniae and P. aeruginosa, ciprofloxacin demonstrates potent activity, often comparable to or better than levofloxacin and moxifloxacin.[6]

  • For S. maltophilia, moxifloxacin shows the most promising in vitro activity.[6]

  • Against A. baumannii, the newer generation fluoroquinolones, levofloxacin and moxifloxacin, exhibit greater potency than ciprofloxacin.[7]

  • For Gram-positive bacteria such as S. aureus, particularly methicillin-resistant and ofloxacin-resistant strains, moxifloxacin shows superior activity.[8]

Enzyme Inhibition: 50% Inhibitory Concentration (IC50)

The IC50 value quantifies the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. This provides a direct measure of the drug's potency against its molecular targets.

Target EnzymeCiprofloxacin (µM)Moxifloxacin (µM)Gemifloxacin (µM)
S. aureus Topoisomerase IV3.01.00.4
S. aureus DNA Gyrase61.727.55.6

Data sourced from: [9] (Note: Gemifloxacin is included as a potent dual-targeting comparator).

Analysis:

  • The data clearly illustrates that for S. aureus, topoisomerase IV is the more sensitive target for all three fluoroquinolones, with significantly lower IC50 values compared to DNA gyrase.[9]

  • Moxifloxacin and gemifloxacin are more potent inhibitors of both enzymes than ciprofloxacin, which aligns with their enhanced activity against Gram-positive bacteria.[9]

Experimental Protocols: A Guide to Mechanistic Studies

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.[10][11][12][13][14]

MIC_Determination_Workflow Figure 2: Workflow for MIC Determination by Broth Microdilution start Start prepare_antibiotic Prepare 2-fold serial dilutions of antibiotic in microtiter plate start->prepare_antibiotic prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prepare_antibiotic->prepare_inoculum inoculate Inoculate microtiter plate with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity and determine the MIC incubate->read_results end End read_results->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain a specific concentration of the antibiotic.

  • Preparation of Inoculum:

    • From a pure overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to the final desired concentration for testing (typically 5 x 10⁵ CFU/mL in the well).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension.

    • Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[15][16]

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (e.g., ciprofloxacin).

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a purified DNA gyrase enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing SDS and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration.

    • Quantify the band intensities to determine the IC50 value.

Protocol 3: Topoisomerase IV Decatenation/Relaxation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.[17][18][19]

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing assay buffer, kDNA or supercoiled plasmid DNA, and varying concentrations of the test compound.

    • Include appropriate positive and negative controls.

  • Enzyme Addition and Incubation:

    • Start the reaction by adding purified topoisomerase IV enzyme.

    • Incubate at 37°C for a defined period.

  • Reaction Termination:

    • Terminate the reaction with a stop solution.

  • Agarose Gel Electrophoresis:

    • Separate the reaction products on an agarose gel. For the decatenation assay, decatenated minicircles will migrate faster than the catenated kDNA network. For the relaxation assay, relaxed topoisomers will migrate slower than the supercoiled plasmid.

  • Visualization and Analysis:

    • Stain and visualize the gel.

    • Inhibition is indicated by the persistence of the substrate (kDNA or supercoiled plasmid) at higher inhibitor concentrations.

    • Determine the IC50 by quantifying the band intensities.

Conclusion: A Foundational Understanding for Future Innovation

Ciprofloxacin remains a vital tool in the fight against bacterial infections. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV provides a powerful bactericidal effect. This guide has provided a detailed comparison of ciprofloxacin's performance against other key fluoroquinolones, supported by quantitative experimental data. The included protocols offer a practical framework for researchers investigating the mechanisms of existing and novel antibacterial agents. A thorough understanding of the principles outlined herein is essential for the continued development of effective therapies to address the ever-present challenge of antimicrobial resistance.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Novel Quinolone Derivatives: The Case of 3-Fluoroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone. Compounds like 3-Fluoroquinoline-5-carboxylic acid represent a synthetically accessible framework for developing potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][] The mechanism of action is well-understood: by stabilizing the enzyme-DNA cleavage complex, these agents introduce lethal double-strand breaks in bacteria, leading to rapid cell death.[3][4]

However, the journey from a potent hit to a safe therapeutic is paved with the rigorous assessment of off-target interactions. Cross-reactivity, the unintended binding of a drug candidate to proteins other than its primary target, is a principal cause of adverse drug reactions and can derail an otherwise promising development program.[5][6] For the fluoroquinolone class, this has manifested in documented side effects ranging from tendinopathy to central nervous system disturbances, underscoring the critical need to proactively screen for and understand these interactions.[7][8]

This guide provides a strategic framework for investigating the cross-reactivity profile of novel compounds like this compound. We will move beyond theoretical discussions to provide actionable experimental protocols, explain the causal logic behind methodological choices, and present comparative data from established fluoroquinolones to contextualize potential findings.

Pillar 1: The Rationale—Why These Assays?

Before embarking on any experimental workflow, it is crucial to select assays that provide clear, interpretable, and physiologically relevant data. For assessing the cross-reactivity of a small molecule, a multi-pronged approach is necessary to build a comprehensive and trustworthy profile.

  • Enzyme Inhibition Assays: This is the most direct method to quantify the functional consequence of a compound binding to an off-target enzyme.[9][10] By measuring the modulation of enzymatic activity, we can determine a compound's potency (often expressed as an IC50 value) against a panel of potential off-targets (e.g., human topoisomerases, kinases, etc.). This assay is fundamental for understanding if an off-target interaction is likely to cause a biological effect.[11][12]

  • Competitive Binding Assays: These assays are invaluable for determining if a compound binds to a specific site on a target protein and for quantifying its binding affinity (Ki).[13][14] They work by measuring the displacement of a known, labeled ligand by the test compound.[15] This is particularly useful when a functional assay is not available or when confirming that the test compound occupies the same binding pocket as an endogenous ligand or known drug, providing crucial mechanistic insight.[16][17]

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique confirms target engagement within the complex milieu of an intact cell, providing a critical link between in vitro data and a more physiological environment.[18][19] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[20][21][22] Observing a thermal shift for an unintended protein target is compelling evidence of cellular cross-reactivity.

Pillar 2: Experimental Blueprint—A Validated Protocol for Cross-Reactivity Screening

Here, we provide a detailed, step-by-step protocol for a competitive binding assay. This method is chosen for its robustness, high-throughput adaptability, and the rich quantitative data it yields.

Detailed Protocol: Competitive Radioligand Binding Assay for Off-Target Profiling

This protocol is designed to determine the binding affinity (Ki) of "this compound" for a putative off-target receptor by measuring its ability to displace a known radioligand.

A. Reagents and Materials:

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Off-Target Protein: Purified human receptor/enzyme of interest (e.g., Human Topoisomerase II, GABA-A receptor) at a concentration of 1-5 nM in assay buffer.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the off-target protein (e.g., [³H]-Etoposide for Topoisomerase II) at a concentration equal to its Kd.

  • Assay Buffer: e.g., Tris-HCl (50 mM, pH 7.4) with 100 mM KCl, 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Non-Specific Binding Control: A high concentration (10 µM) of a known, unlabeled ligand for the off-target protein.

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B).

  • Instrumentation: Liquid scintillation counter, vacuum manifold for plate filtration.

B. Experimental Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. A typical 11-point curve might range from 100 µM to 1 pM.

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (10 µM unlabeled ligand).

    • Test Compound Wells: Add 50 µL of each concentration of the this compound serial dilution.

  • Radioligand Addition: Add 25 µL of the radioligand solution to all wells.

  • Protein Addition: Add 25 µL of the off-target protein solution to all wells to initiate the binding reaction. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the protein-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis & Interpretation:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Ki (Inhibition Constant): Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

A lower Ki value signifies higher binding affinity, indicating a greater potential for cross-reactivity with this specific off-target.

Workflow Visualization

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilution of Test Compound A1 Plate Setup: Total Binding, NSB, & Test Compound Wells P1->A1 P2 Prepare Radioligand and Target Protein A2 Add Radioligand & Target Protein P2->A2 A1->A2 A3 Incubate to Reach Equilibrium A2->A3 A4 Filter & Wash to Separate Bound/Unbound A3->A4 D1 Scintillation Counting (Measure CPM) A4->D1 D2 Plot Competition Curve (% Binding vs. [Compound]) D1->D2 D3 Calculate IC50 from Curve Fit D2->D3 D4 Calculate Ki (Binding Affinity) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Pillar 3: Comparative Analysis & Data Context

While specific cross-reactivity data for this compound is not publicly available, we can establish a predictive baseline by comparing established fluoroquinolones. Clinical hypersensitivity data provides a real-world surrogate for immunological cross-reactivity.

FeatureCiprofloxacinLevofloxacinMoxifloxacinThis compound
Primary Bacterial Targets DNA Gyrase (GyrA), Topoisomerase IV (ParC)[23]DNA Gyrase (GyrA), Topoisomerase IV (ParC)[24]DNA Gyrase (GyrA), Topoisomerase IV (ParC)[24]Predicted: DNA Gyrase, Topoisomerase IV
Generation Second[3]Third[3]Fourth[3]Predicted: Second/Third based on scaffold
Known Adverse Effects Tendinopathy, CNS effects, QT prolongation[7]Tendinopathy, CNS effects, Dysglycemia[25]Higher risk of QT prolongation and severe reactions[26]To Be Determined (TBD)
Clinical Cross-Reactivity Rate (Index Allergy) 2.5%[27][28]2.0%[27][28]5.3%[27][28]TBD via Preclinical & Clinical Studies

Data compiled from multiple sources. The cross-reactivity rate indicates the percentage of patients with a known allergy to another fluoroquinolone who also reacted to the specified drug.[27][28][29] The data suggests that while fluoroquinolones are a class, their cross-reactivity profiles are not identical, with structural differences likely influencing their interaction with off-targets.[25]

Visualizing a Potential Cross-Reactivity Cascade

To illustrate the downstream consequences of an off-target interaction, the following diagram shows a hypothetical scenario where a fluoroquinolone derivative inadvertently inhibits a human protein kinase, a common off-target class for small molecules.

Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds & Activates PK1 Protein Kinase 1 (Intended Off-Target) Rec->PK1 Phosphorylates PK2 Protein Kinase 2 PK1->PK2 Activates TF Transcription Factor PK2->TF Activates Gene Gene Expression (Cell Growth & Survival) TF->Gene Promotes Drug Fluoroquinolone Derivative Block X Drug->Block Block->PK1

Caption: Hypothetical off-target inhibition of a kinase cascade.

Conclusion and Forward Outlook

The systematic evaluation of cross-reactivity is not an optional step but a foundational pillar of modern drug development. For a novel molecule such as this compound, a proactive strategy employing a suite of assays—from direct enzyme inhibition to cellular target engagement—is paramount. By understanding the potential for off-target interactions early, researchers can make informed decisions, prioritize candidates with superior safety profiles, and ultimately de-risk the path to clinical application. The protocols and frameworks provided herein offer a robust starting point for any scientist dedicated to developing the next generation of safe and effective therapeutics.

References

A Comparative Analysis of Synthesis Methods for the 3-Fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Fluoroquinolone Carboxylic Acids

This guide provides an in-depth, objective comparison of established and modern synthetic methodologies for producing the fluoroquinolone core, specifically focusing on a representative target, 3-Fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid . This key structural motif is foundational in the development of numerous therapeutic agents. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust, reproducible, and efficient synthetic strategy.

The analysis centers on the venerable Gould-Jacobs reaction , a cornerstone in quinoline synthesis, presenting both a classical thermal cyclization protocol and a modern, microwave-assisted alternative.[1][2] We will dissect the causality behind experimental choices, provide detailed, actionable protocols, and offer a quantitative comparison to guide your selection of the most appropriate method for your research and development needs.

Method 1: The Classical Gould-Jacobs Reaction via Thermal Cyclization

The Gould-Jacobs reaction remains a primary and reliable method for constructing the 4-quinolone ring system.[3] The overall strategy involves three key stages:

  • Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylene malonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinolone ring.[1]

  • Hydrolysis: The resulting ester is saponified to yield the final carboxylic acid.

For the synthesis of our target, 3-Fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid , the logical starting material is 3-Amino-5-fluorobenzoic acid . The following protocol is adapted from established procedures for analogous fluoroquinolone syntheses.[4]

Experimental Protocol: Classical Thermal Synthesis

Step 1: Condensation of 3-Amino-5-fluorobenzoic acid with EMME

  • In a round-bottom flask, combine 3-Amino-5-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.2 eq).

  • Heat the mixture to 120-130°C with stirring for 1-2 hours. The reaction is typically performed neat (without solvent).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the mixture to room temperature, allowing the intermediate, diethyl 2-(((3-carboxy-5-fluorophenyl)amino)methylene)malonate, to crystallize. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether), to reflux (approx. 250-260°C).[4][5]

  • Dissolve the crude intermediate from Step 1 in a minimal amount of warm Dowtherm A and add it dropwise to the refluxing solvent over 30-60 minutes.

  • Maintain the reflux for an additional 1-2 hours to ensure complete cyclization.

  • Allow the reaction mixture to cool to below 100°C. The cyclized product, the ethyl ester of the target molecule, will begin to precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate complete precipitation of the product and dilute the high-boiling solvent.[1]

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual Dowtherm A. The crude ester is obtained as a solid.

Step 3: Saponification (Hydrolysis)

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the completion of hydrolysis.

  • Cool the resulting solution in an ice bath and acidify to a pH of approximately 2-3 using concentrated hydrochloric acid (HCl).

  • A precipitate of the final product, 3-Fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid , will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the pure product.

Causality and Mechanistic Insights

The high temperatures required for the cyclization step are necessary to overcome the activation energy barrier for the 6-electron electrocyclization, a pericyclic reaction that forms the quinoline ring.[1] The use of high-boiling, inert solvents like Dowtherm A is critical to achieve these temperatures safely and effectively.[5] However, this is also a primary drawback, as these solvents can be difficult to remove completely and pose environmental concerns. The regioselectivity of the cyclization is directed by the substitution pattern of the initial aniline.

gould_jacobs_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Isolation start 3-Amino-5-fluorobenzoic acid + Diethyl ethoxymethylenemalonate (EMME) heat1 Heat (120-130°C, 1-2h) start->heat1 intermediate Anilinomethylene malonate intermediate heat1->intermediate heat2 Reflux (250-260°C, 1-2h) intermediate->heat2 dowtherm High-boiling solvent (e.g., Dowtherm A) dowtherm->heat2 ester Ethyl 3-fluoro-4-oxo-1,4-dihydro- quinoline-5-carboxylate heat2->ester hydrolysis 1. 10% NaOH (aq), Reflux 2. Conc. HCl (aq) ester->hydrolysis product Final Product: 3-Fluoro-4-oxo-1,4-dihydro- quinoline-5-carboxylic acid hydrolysis->product microwave_workflow cluster_step1_mw Step 1: Condensation cluster_step2_mw Step 2: Microwave Cyclization cluster_step3_mw Step 3: Hydrolysis & Isolation start_mw 3-Amino-5-fluorobenzoic acid + Diethyl ethoxymethylenemalonate (EMME) heat1_mw Heat (120-130°C, 1-2h) start_mw->heat1_mw intermediate_mw Anilinomethylene malonate intermediate heat1_mw->intermediate_mw microwave Microwave Irradiation (200-220°C, 10-30 min) intermediate_mw->microwave ester_mw Ethyl 3-fluoro-4-oxo-1,4-dihydro- quinoline-5-carboxylate microwave->ester_mw hydrolysis_mw 1. 10% NaOH (aq), Reflux 2. Conc. HCl (aq) ester_mw->hydrolysis_mw product_mw Final Product: 3-Fluoro-4-oxo-1,4-dihydro- quinoline-5-carboxylic acid hydrolysis_mw->product_mw

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-Fluoroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling novel or specialized chemical compounds like 3-Fluoroquinoline-5-carboxylic acid demands a rigorous, protocol-driven approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory standards.

The procedural choices outlined below are rooted in the inherent chemical properties of this compound. As a halogenated quinoline, it is classified as a halogenated organic compound. This classification is significant because such compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrogen fluoride and nitrogen oxides, upon improper thermal decomposition.[1][2] Therefore, standard disposal methods like simple neutralization or drain disposal are strictly prohibited.

Hazard Identification and Essential Precautions

Before handling waste, a clear understanding of the compound's hazards is paramount. While a specific, comprehensive toxicology profile for this compound is not widely published, its structural analogs provide critical guidance. It should be handled as a substance with the potential for skin, eye, and respiratory irritation.[2][3][4]

Hazard ClassificationPrecautionary ActionRationale
Skin Irritant Wear nitrile gloves and a lab coat. Ensure no skin is exposed.Prevents potential dermal absorption and local irritation. Contaminated gloves must be disposed of as hazardous waste.[5][6][7]
Eye Irritant Use ANSI-rated safety goggles or a face shield.Protects against accidental splashes of solutions or contact with fine powders, which can cause serious eye irritation.[2][3][4]
Respiratory Irritant Handle only in a certified chemical fume hood.Prevents inhalation of airborne powder or aerosols, which may cause respiratory tract irritation.[2][4]
Environmental Hazard Do not allow the product to enter drains or waterways.Halogenated organic compounds can be persistent and harmful to aquatic life.[2][7][8]

Step-by-Step Disposal Protocol

The primary and only acceptable disposal pathway for this compound is through your institution's designated Environmental Health & Safety (EHS) office for incineration by a licensed hazardous waste facility.[5] On-site treatment is not recommended.

Step 1: Waste Segregation Proper segregation is the most critical step to prevent dangerous chemical reactions.[5]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated compounds with incompatible waste streams, such as strong bases or oxidizing agents, can lead to exothermic or gas-producing reactions.[2][3] Segregation ensures chemical stability within the waste container.

Step 2: Container Selection and Labeling

  • Action: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste. The container must have a secure, sealable lid.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its contents (e.g., "Solid" or "in Methanol solution"). Do not use abbreviations.

  • Causality: Clear, unambiguous labeling is mandated by OSHA and EPA regulations to ensure safe handling, transport, and final disposal by all personnel involved.[9][10]

Step 3: Waste Accumulation

  • Action (Solid Waste): Carefully transfer the solid this compound into the designated halogenated organic solid waste container using a dedicated spatula or scoop.

  • Action (Liquid Waste/Contaminated Solvents): Transfer solutions containing the compound into the designated halogenated organic liquid waste container using a funnel.

  • Causality: These actions minimize the risk of creating dust or splashes. Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), as defined by the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 4: Storage and Final Disposal

  • Action: Store the sealed waste container in a designated, secondary containment bin within your laboratory's SAA. This area should be away from heat sources and general laboratory traffic.[5]

  • Final Step: Once the container is full or waste has been accumulated for the maximum allowed time (typically 6-12 months depending on your institution's generator status), contact your EHS office to arrange for pickup and disposal.[13]

Disposal Workflow and Regulatory Framework

The disposal of laboratory chemical waste is governed by federal and state regulations, primarily the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][14][15] Your institution's Chemical Hygiene Plan (CHP) will provide specific procedures to comply with these regulations.[9][16]

The following diagram illustrates the decision-making process for proper disposal.

G cluster_0 start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_container Select Labeled Container: 'HALOGENATED ORGANIC SOLIDS' is_solid->solid_container Solid liquid_container Select Labeled Container: 'HALOGENATED ORGANIC LIQUIDS' is_solid->liquid_container Liquid transfer Transfer Waste in Fume Hood (Using appropriate PPE) solid_container->transfer liquid_container->transfer seal Securely Seal Container transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup (When full or time limit reached) store->contact_ehs

Disposal Workflow for this compound.

Spill Management Protocol

In the event of a small-scale spill (<5 grams) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in the table above.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Documentation: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.

By adhering to this structured, safety-first protocol, you ensure that the disposal of this compound is managed in a way that protects you, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoroquinoline-5-carboxylic acid
Reactant of Route 2
3-Fluoroquinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.